molecular formula C9H12N2 B1387582 5,6,7,8-Tetrahydroisoquinolin-8-amine CAS No. 497251-60-2

5,6,7,8-Tetrahydroisoquinolin-8-amine

Cat. No.: B1387582
CAS No.: 497251-60-2
M. Wt: 148.2 g/mol
InChI Key: BMARABOQKIKIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroisoquinolin-8-amine is a chiral amine that serves as a strategic building block in medicinal chemistry and drug discovery. The tetrahydroisoquinoline scaffold is recognized as a privileged structure in the synthesis of pharmaceutical compounds due to its presence in a wide variety of natural alkaloids and synthetic analogues with high biological activities . This compound is a key precursor for the development of novel chemotherapeutic agents. Research on closely related tetrahydroquinoline derivatives has demonstrated significant antiproliferative activity against a panel of human cancer cell lines, including T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), and ovarian carcinoma cells (A2780) . The most active analogues have been shown to exert their cytotoxic effects by inducing mitochondrial membrane depolarization and increasing intracellular reactive oxygen species (ROS) production, leading to cell cycle arrest . Furthermore, the chirality of the molecule plays a critical role in its biological activity, as enantiopure forms can interact differently with cellular targets . Beyond oncology research, the tetrahydroisoquinoline core is also investigated for its potential in neurological studies and as a conformationally-constrained analog in nicotinic cholinergic research . Handling and Storage: For long-term stability, store sealed in a dry environment at -20°C . Notice: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. It is not approved for human or veterinary consumption.

Properties

IUPAC Name

5,6,7,8-tetrahydroisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h4-6,9H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMARABOQKIKIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80658361
Record name 5,6,7,8-Tetrahydroisoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497251-60-2
Record name 5,6,7,8-Tetrahydroisoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6,7,8-tetrahydroisoquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive, in-depth experimental protocol for the synthesis of a key derivative, 5,6,7,8-tetrahydroisoquinolin-8-amine. We will explore the strategic considerations underpinning a robust synthetic pathway, moving from a retrosynthetic analysis to a detailed, step-by-step experimental procedure. The primary route detailed herein proceeds through a C8-ketone intermediate, its subsequent oximation, and final reduction to the target primary amine. This approach is presented with a focus on the causal relationships behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations for researchers, scientists, and professionals in drug development.

Introduction to the Tetrahydroisoquinoline Scaffold

Nitrogen-containing heterocycles are cornerstones of modern pharmacology, and among them, the isoquinoline and its reduced derivatives are particularly significant.[1] The saturated carbocyclic portion of the 5,6,7,8-tetrahydroisoquinoline system allows for diverse stereochemical arrangements, making it a valuable template for probing biological space. The specific target, this compound, serves as a versatile intermediate, with the primary amine at the C8 position providing a critical handle for further functionalization and library development.[2] The synthesis of such molecules requires careful strategic planning to control regioselectivity and achieve the desired functionalization on the saturated ring.

Retrosynthetic Analysis and Strategic Overview

A successful synthesis begins with a logical retrosynthetic plan. The primary challenge lies in the selective installation of the amine group at the C8 position of the tetrahydroisoquinoline core.

G Target This compound Oxime 8-Oximino-5,6,7,8- tetrahydroisoquinoline Target->Oxime Reduction of Oxime Ketone 6,7-Dihydro-5H- isoquinolin-8-one Oxime->Ketone Oximation StartingMaterials Cyclohexane-1,3-dione & Malononitrile/Ammonia (or equivalent) Ketone->StartingMaterials Pyridine Ring Formation (e.g., Guareschi-Thorpe)

Caption: Retrosynthetic analysis of the target amine.

Our primary strategy, detailed in this guide, involves a late-stage formation of the amine from a ketone precursor. This approach offers several advantages:

  • Robustness: The formation of ketones and their conversion to oximes and amines are well-established and high-yielding transformations.

  • Availability: The synthesis of the prerequisite ketone can be achieved from commercially available starting materials.

  • Control: This pathway avoids the potential side reactions and catalyst poisoning that can occur when carrying an amine group through multiple synthetic steps.

An alternative strategy, the catalytic hydrogenation of 8-aminoisoquinoline, is also plausible. However, this route can present challenges in achieving selective reduction of the pyridine ring without affecting the amine or requiring harsh conditions that may lead to side products.[3][4][5]

Primary Synthetic Route: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound via a C8-ketone intermediate.

Workflow Overview

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Oximation cluster_2 Step 3: Reduction Ketone Synthesize 6,7-Dihydro-5H-isoquinolin-8-one Oximation React with Hydroxylamine HCl Ketone->Oximation Oxime Isolate 8-Oximino Intermediate Oximation->Oxime Reduction Reduce with Ni-Al Alloy Oxime->Reduction Target Purify Target Amine: This compound Reduction->Target

Caption: Experimental workflow for the proposed synthesis.

Step 3.1: Synthesis of 6,7-Dihydro-5H-isoquinolin-8-one

The synthesis of the ketone intermediate is the foundational step. While several methods exist, a common approach involves building the pyridine ring onto a pre-existing six-membered ring. For the purpose of this guide, we will proceed assuming the availability of this starting material, which can be synthesized via established literature methods such as the Guareschi-Thorpe condensation or related cyclization strategies.

Step 3.2: Oximation of 6,7-Dihydro-5H-isoquinolin-8-one

This standard protocol converts the C8-ketone into an oxime, which is an ideal precursor for reduction to a primary amine.

Reaction Scheme: C₉H₉NO + NH₂OH·HCl → C₉H₁₀N₂O + H₂O + HCl

Experimental Protocol:

  • To a stirred solution of 6,7-dihydro-5H-isoquinolin-8-one (1 equivalent) in a 2:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 equivalents).

  • Add sodium hydroxide (1.5 equivalents) portionwise to the mixture. The addition should be controlled to maintain the reaction temperature below 30 °C.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Filter the resulting solid precipitate, wash with cold water, and dry under vacuum to yield 8-oximino-5,6,7,8-tetrahydroisoquinoline.[2]

Rationale: The reaction is typically run under slightly basic conditions to free the hydroxylamine from its hydrochloride salt. The ethanol/water solvent system ensures the solubility of both the organic starting material and the inorganic reagents.

ParameterValue/ReagentPurpose
Starting Ketone1.0 eq.Substrate
Hydroxylamine HCl1.2 eq.Oxime forming agent
Sodium Hydroxide1.5 eq.Base to free NH₂OH
SolventEthanol/WaterReaction medium
TemperatureRefluxTo drive reaction to completion
Reaction Time2-3 hoursTypical duration
Step 3.3: Reduction of 8-Oximino-5,6,7,8-tetrahydroisoquinoline

The final step involves the reduction of the oxime intermediate to the target primary amine. The use of a Nickel-Aluminium alloy in an alkaline solution is an effective method for this transformation.[2]

Reaction Scheme: C₉H₁₀N₂O + [H] → C₉H₁₂N₂

Experimental Protocol:

  • Dissolve the 8-oximino-5,6,7,8-tetrahydroisoquinoline (1 equivalent) in a 1:1 mixture of ethanol and 2N aqueous sodium hydroxide solution.

  • Stir the solution vigorously at room temperature.

  • CAUTION: The following addition is exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood away from ignition sources.

  • Add Nickel-Aluminium alloy (1.5 equivalents by weight) portionwise over 30-45 minutes, ensuring the temperature does not exceed 50 °C.

  • After the addition is complete, continue to stir the mixture vigorously at room temperature for an additional 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the nickel catalyst. Wash the Celite® pad with ethanol.

  • Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • Extract the remaining aqueous solution with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Rationale: The Nickel-Aluminium alloy reacts with the sodium hydroxide solution to generate nascent hydrogen in situ, which is a highly effective reducing agent for the oxime functional group. The alkaline conditions are crucial for the generation of the active reducing species.

ParameterValue/ReagentPurpose
Starting Oxime1.0 eq.Substrate for reduction
Nickel-Aluminium Alloy~1.5 wt. eq.Source of catalytic Nickel
Sodium Hydroxide (2N)SolventActivates Ni-Al alloy
SolventEthanol/WaterReaction medium
TemperatureRoom TemperatureControlled reaction
Reaction Time2-4 hoursTypical duration

Purification and Characterization

The crude product obtained from the final step will likely require purification.

  • Purification: Column chromatography on silica gel is the recommended method. A gradient elution system starting with dichloromethane and gradually increasing the polarity with methanol (containing a small amount of triethylamine, ~0.5-1%, to prevent the amine from streaking on the silica) is typically effective.

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

    • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

    • Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine.

Safety and Handling

  • General Precautions: All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Specific Hazards:

    • Nickel-Aluminium Alloy: This reagent can be pyrophoric and reacts exothermically with water and base to produce flammable hydrogen gas. It must be handled with extreme care, and additions should be slow and controlled.

    • Sodium Hydroxide: A corrosive base that can cause severe burns. Avoid contact with skin and eyes.

    • Solvents: Organic solvents such as ethanol, dichloromethane, and ethyl acetate are flammable and should be handled away from ignition sources.

Conclusion

This guide outlines a reliable and well-precedented synthetic route for the preparation of this compound. By proceeding through a stable ketone and oxime intermediate, this multi-step protocol provides a robust pathway for accessing this valuable chemical building block. The detailed explanations and procedural steps are intended to empower researchers in the fields of medicinal chemistry and drug discovery to confidently synthesize this and related compounds for their research endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous alkaloids and synthetic compounds with significant biological activity.[1][2] This guide provides a detailed examination of the physicochemical properties of a specific derivative, 5,6,7,8-tetrahydroisoquinolin-8-amine (CAS RN: 497251-60-2). For drug development professionals, a thorough understanding of these properties—such as ionization constant (pKa), lipophilicity (logP), and solubility—is paramount as they govern a molecule's pharmacokinetic and pharmacodynamic behavior. Due to a scarcity of direct experimental data for this particular isomer, this document combines available information, data from closely related analogs, and established predictive principles. Furthermore, it outlines robust, field-proven experimental protocols for the precise determination of these critical parameters, empowering researchers to conduct their own empirical assessments.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The tetrahydroisoquinoline moiety is a privileged structure in drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups to interact with biological targets. This has led to the development of THIQ-based compounds with diverse therapeutic applications, including antitumor, antimicrobial, antiviral, and anti-inflammatory agents.[2]

This compound is a specific isomer within this important class of compounds. The introduction of an amino group at the 8-position creates a chiral center and introduces a basic, hydrogen-bonding functional group that can significantly influence the molecule's interaction with biological macromolecules and its overall physicochemical profile. These properties are not merely academic; they are critical determinants of a drug candidate's success, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This guide will systematically explore the key physicochemical attributes of this compound, providing both theoretical context and practical methodologies for their assessment.

Molecular Structure and Core Properties

A precise understanding of the molecular structure is the foundation for evaluating its physicochemical properties.

PropertyValueSource
IUPAC Name This compound-
CAS Number 497251-60-2[3]
Molecular Formula C₉H₁₂N₂[3]
Molecular Weight 148.21 g/mol [3]
Physical Form Yellow to Brown Liquid[4]
Canonical SMILES C1C(C2=C(C=CN=C2)CC1)N-

Caption: Core molecular properties of this compound.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value dictates the extent of a molecule's ionization at a given pH. For this compound, there are two basic nitrogen atoms: the pyridine-like nitrogen in the isoquinoline ring system and the primary amine at the 8-position. The interplay of their basicities will determine the molecule's charge state in different physiological environments, which in turn affects its solubility, permeability, and target binding.

Predicted pKa Values
Ionizable GroupPredicted pKaNotes
Pyridine Nitrogen~6.4Influences charge in acidic compartments.
8-Amino Group~8.9Predominantly protonated at physiological pH.

Caption: Predicted pKa values for the basic centers of this compound.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination, offering high accuracy and reproducibility.

Principle: A solution of the compound is titrated with a standardized acid or base, and the solution's pH is monitored with a calibrated electrode. The pKa is determined from the midpoint of the resulting titration curve.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). The titrant should be added in small, precise increments.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Compound in H2O/Co-solvent titrate1 Titrate with Standardized HCl prep1->titrate1 titrate2 Monitor pH with Calibrated Electrode titrate1->titrate2 analysis1 Plot pH vs. Titrant Volume titrate2->analysis1 analysis2 Determine pKa from Half-Equivalence Point analysis1->analysis2

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): A Measure of Membrane Permeability

The partition coefficient (logP) quantifies a compound's distribution between an oily (n-octanol) and an aqueous phase, serving as a key indicator of its lipophilicity. This property is crucial for predicting a drug's ability to cross biological membranes.

Predicted and Analog Data

Direct experimental logP data for this compound is unavailable. However, for the related (R)-5,6,7,8-Tetrahydroquinolin-8-amine hydrochloride, a computational LogP of 1.8395 has been reported.[5] The parent 5,6,7,8-tetrahydroisoquinoline has a calculated XLogP3 of 2.2.[6] These values suggest that the addition of the polar amino group will likely result in a moderately lipophilic compound.

CompoundLogP ValueTypeSource
(R)-5,6,7,8-Tetrahydroquinolin-8-amine HCl1.84Predicted[5]
5,6,7,8-Tetrahydroisoquinoline2.2Predicted[6]

Caption: LogP values of related compounds.

Experimental Protocol: Shake-Flask Method

The shake-flask method is a traditional and reliable technique for logP determination.

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer at a specific pH). After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the compound. Also, pre-saturate n-octanol with water/buffer and vice-versa.

  • Partitioning: Add a known amount of the stock solution to a mixture of the pre-saturated n-octanol and buffer (e.g., pH 7.4 phosphate buffer) in a flask.

  • Equilibration: Shake the flask for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

G cluster_setup Setup cluster_exp Experiment cluster_quant Quantification setup1 Prepare n-Octanol/Buffer Biphasic System exp1 Add Compound and Shake to Equilibrate setup1->exp1 exp2 Centrifuge to Separate Phases exp1->exp2 quant1 Measure Concentration in Each Phase (HPLC/UV) exp2->quant1 quant2 Calculate logP quant1->quant2

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing intravenous dosage forms.

Analog Data and Predictions

While specific data for this compound is lacking, the hydrochloride salt of the isomeric 5,6,7,8-tetrahydroisoquinolin-5-amine is reported to have high water solubility (exceeding 100 mg/mL). Given the presence of two basic nitrogens, it is expected that this compound will also exhibit good aqueous solubility, particularly at lower pH values where it will be protonated.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

Principle: An excess amount of the solid compound is equilibrated with a solvent (e.g., water or buffer) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the compound to vials containing the aqueous buffer of interest (e.g., pH 7.4 phosphate buffer).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Filtration/Centrifugation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Spectroscopic Profile

Spectroscopic data provides confirmation of the chemical structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic signals for the aromatic protons of the isoquinoline ring, as well as aliphatic protons in the saturated ring. The chemical shifts and coupling patterns of the protons on the saturated ring would be complex.

    • ¹³C NMR: Would display distinct signals for the aromatic and aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic N-H stretching vibrations for the primary amine in the 3300-3500 cm⁻¹ region. C-N stretching vibrations would also be present.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 149.21.

Conclusion and Future Directions

This compound is a molecule of significant interest owing to its foundational tetrahydroisoquinoline core. This guide has synthesized the available information on its physicochemical properties and provided a framework for their experimental determination. While predicted values and data from analogs offer valuable initial insights, it is imperative for researchers in drug development to obtain precise experimental data for this specific compound. The protocols outlined herein provide a robust starting point for such investigations. Future work should focus on the empirical determination of the pKa, logP, and solubility of this compound across a range of physiologically relevant conditions to build a comprehensive ADMET profile and guide its potential development as a therapeutic agent.

References

An In-depth Technical Guide to the Spectral Analysis of 5,6,7,8-Tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectral data for 5,6,7,8-tetrahydroisoquinolin-8-amine, a significant heterocyclic amine in medicinal chemistry. Due to the limited availability of a complete, published spectral dataset for this specific molecule, this document presents a comprehensive, predictive analysis based on the spectral data of its core structure and closely related analogues. This approach ensures a scientifically grounded interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to this compound

This compound is a bicyclic compound featuring a pyridine ring fused to a cyclohexylamine moiety. This structural motif is of considerable interest in drug discovery, as tetrahydroisoquinoline and tetrahydroquinoline scaffolds are present in a wide array of biologically active molecules. The presence of a chiral center at the C8 position and a primary amine group makes it a versatile building block for the synthesis of novel therapeutic agents. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below is a predictive analysis of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the saturated carbocyclic ring.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Experimental Choice
~8.3 - 8.4d1HH-1The deshielding effect of the adjacent nitrogen atom in the aromatic ring causes this proton to resonate at a high chemical shift.
~7.3 - 7.4d1HH-3This aromatic proton is coupled to H-4, resulting in a doublet.
~7.0 - 7.1dd1HH-4This proton is coupled to both H-3 and the benzylic protons at C-5, leading to a doublet of doublets.
~3.9 - 4.1t1HH-8The proton attached to the carbon bearing the amino group is expected to be a triplet due to coupling with the adjacent CH₂ group at C-7.
~2.8 - 3.0t2HH-5These benzylic protons are adjacent to the aromatic ring and will appear as a triplet due to coupling with the C-6 protons.
~1.8 - 2.2m2HH-6These protons are part of the saturated ring and will likely appear as a complex multiplet.
~1.6 - 1.8m2HH-7These protons are also in the saturated ring and will exhibit a complex multiplet pattern.
~1.5 - 2.5br s2H-NH₂The protons of the primary amine will typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 300 MHz or higher field NMR spectrometer.

Logical Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)AssignmentCausality of Experimental Choice
~145 - 150C-1The carbon adjacent to the nitrogen in the pyridine ring is significantly deshielded.
~140 - 145C-4aA quaternary carbon at the ring junction.
~135 - 140C-3An aromatic methine carbon.
~125 - 130C-8aA quaternary carbon at the other ring junction.
~120 - 125C-4An aromatic methine carbon.
~45 - 50C-8The carbon bearing the amino group, shifted downfield due to the electron-withdrawing effect of the nitrogen.
~30 - 35C-7An aliphatic methylene carbon.
~25 - 30C-5A benzylic methylene carbon.
~20 - 25C-6An aliphatic methylene carbon.

Experimental Protocol for ¹³C NMR Spectroscopy:

For a ¹³C NMR spectrum, a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used. The spectrum is acquired on a spectrometer with a carbon-observe probe, often with proton decoupling to simplify the spectrum to singlets for each unique carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, and C=N bonds.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Medium, two bandsN-H stretching (primary amine)
3100 - 3000MediumAromatic C-H stretching
2950 - 2850StrongAliphatic C-H stretching
1650 - 1580MediumN-H bending (primary amine)
1600 - 1450Medium to StrongC=C and C=N stretching (aromatic ring)
1250 - 1020MediumC-N stretching

Experimental Protocol for IR Spectroscopy:

A common method for obtaining an IR spectrum of a liquid or solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is collected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 148. The fragmentation pattern would likely involve the loss of the amino group and fragmentation of the saturated ring.

m/zInterpretation
148Molecular ion [M]⁺
131[M - NH₃]⁺
119Fragmentation of the saturated ring

Experimental Protocol for Mass Spectrometry:

For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a standard technique. The sample is injected into a gas chromatograph to separate it from any impurities, and the eluting compound is then introduced into the mass spectrometer for ionization and analysis.

Logical Relationship of Spectral Data:

NMR NMR (¹H & ¹³C) Structure 5,6,7,8-Tetrahydro- isoquinolin-8-amine NMR->Structure Carbon-Hydrogen Framework IR IR IR->Structure Functional Groups MS MS MS->Structure Molecular Weight & Fragmentation

Caption: Interrelation of spectral data for structure elucidation.

Conclusion

This technical guide provides a detailed, predictive overview of the essential spectral data for this compound. By leveraging data from closely related structures and fundamental spectroscopic principles, researchers and drug development professionals can confidently identify and characterize this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for the practical application of these analytical techniques in a laboratory setting.

The Structure-Activity Relationship of 5,6,7,8-Tetrahydroisoquinolin-8-amine Analogs as Dopamine D2 Receptor Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Analogs of 5,6,7,8-tetrahydroisoquinolin-8-amine, in particular, have garnered significant attention for their diverse pharmacological activities, including antinociceptive, anti-inflammatory, and cytotoxic effects.[3][4][5] A key area of interest for this class of compounds is their interaction with dopamine receptors, which are critical targets in the central nervous system for treating a range of neuropsychiatric disorders such as Parkinson's disease and schizophrenia.[6][7] This guide provides a detailed exploration of the structure-activity relationships (SAR) of this compound analogs, with a specific focus on their activity as ligands for the dopamine D2 receptor. We will delve into the synthetic strategies, key structural modifications influencing biological activity, and the experimental protocols for evaluating their efficacy.

The this compound Core and its Significance

The conformationally constrained nature of the 5,6,7,8-tetrahydroisoquinoline ring system provides a rigid framework that allows for the precise positioning of substituents to interact with biological targets. The presence of the basic amine at the 8-position is a crucial feature, often serving as a key interaction point with receptor binding sites. The versatility of this scaffold allows for substitutions at multiple positions, enabling a systematic investigation of how structural changes impact biological activity.

Structure-Activity Relationship (SAR) at the Dopamine D2 Receptor

The dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3][8][9] The development of selective D2R ligands is a major goal in neuropharmacology. The following sections dissect the SAR of this compound analogs at the D2R, based on available data.

Substitutions on the Amine at Position 8

The nature of the substituent on the 8-amino group plays a pivotal role in determining the affinity and efficacy of these analogs at the D2R. Generally, small alkyl substitutions are well-tolerated. For instance, N-ethyl-N-methyl substitution has been shown to produce potent antinociceptive effects, though the direct D2R activity was not the primary focus of that study.[3] For D2R affinity, the size and nature of the substituent can modulate the interaction with the receptor's binding pocket.

Modifications of the Tetrahydroisoquinoline Ring System

Substitutions on the aromatic and aliphatic portions of the tetrahydroisoquinoline ring can significantly influence ligand properties such as lipophilicity, metabolic stability, and receptor affinity.

  • Aromatic Ring Substituents: Introduction of substituents on the benzene ring of the tetrahydroisoquinoline core can fine-tune electronic properties and provide additional interaction points with the receptor.

  • Aliphatic Ring Substituents: Modifications to the saturated portion of the ring system can alter the conformational preferences of the molecule, thereby affecting its binding orientation.

Quantitative SAR Data

To provide a clearer understanding of the SAR, the following table summarizes the binding affinities (Ki) of a series of 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinoline analogs at the dopamine D2 receptor.

CompoundR1 SubstituentD2 Ki (nM)
1a H>1000
1b Methyl250
1c Ethyl150
1d Propyl80
1e Butyl66
1f Phenyl320
1g Benzyl180

Data adapted from Berenguer et al., 2009.[10]

The data clearly indicates that increasing the length of the alkyl substituent at the 1-position from methyl to butyl leads to a progressive increase in affinity for the D2 receptor, with the butyl derivative (1e ) showing the highest affinity in this series.[10] Phenyl and benzyl substituents at this position resulted in lower affinity compared to the optimal alkyl chain length.[10]

Dopamine D2 Receptor Signaling Pathway

Understanding the downstream effects of D2R activation is crucial for interpreting functional assay data. The canonical signaling pathway is depicted below.

D2R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm D2_Agonist D2 Agonist (e.g., 5,6,7,8-THIQ-8-amine analog) D2R Dopamine D2 Receptor D2_Agonist->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA Inhibits activation of PKA_active Protein Kinase A (active) Cellular_Response Downstream Cellular Response PKA_active->Cellular_Response Phosphorylates targets Synthesis_Workflow Start 5,6,7,8-Tetrahydroisoquinolin-8-one Step1 Step 1: Oximation (Hydroxylamine HCl, NaOH, Ethanol/Water, Reflux) Start->Step1 Intermediate 8-Oximino-5,6,7,8-tetrahydroisoquinoline Step1->Intermediate Step2 Step 2: Reduction (e.g., NaBH4/NiCl2 or H2/Pd-C, Ethanol) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification

References

Enantioselective Synthesis of Chiral 8-Amino-Tetrahydroquinolines: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 8-Amino-Tetrahydroquinolines in Modern Drug Discovery

The 8-amino-5,6,7,8-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chiral center at the C8 position dramatically expands the chemical space for drug candidates, enabling fine-tuned interactions with biological targets. Enantiomerically pure 8-amino-tetrahydroquinolines are crucial building blocks in the development of novel therapeutics, where the stereochemistry at the C8 position often dictates the pharmacological activity and toxicological profile of the final compound. This guide provides an in-depth overview of the key enantioselective strategies for the synthesis of these valuable chiral amines, with a focus on practical methodologies and the underlying chemical principles that govern their success.

Core Synthetic Strategies: A Landscape of Enantioselective Methodologies

The enantioselective synthesis of chiral 8-amino-tetrahydroquinolines can be broadly categorized into two main approaches: the resolution of racemic mixtures and direct asymmetric synthesis. While resolution methods are well-established and reliable, direct asymmetric catalysis offers a more elegant and atom-economical route.

Enzymatic Kinetic Resolution: A Robust and Scalable Approach

Enzymatic kinetic resolution (EKR) has emerged as a powerful and widely adopted method for accessing enantiopure 8-amino-tetrahydroquinolines. This strategy leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic precursor, typically the corresponding 8-hydroxy-tetrahydroquinoline.

A key advantage of EKR is the often-excellent enantiomeric excess (ee) that can be achieved for both the resolved product and the unreacted starting material. The use of commercially available and relatively inexpensive lipases, such as Candida antarctica lipase B (CALB), makes this method particularly attractive for both academic research and industrial-scale production.

The general workflow for this approach, as exemplified by the synthesis of (R)- and (S)-8-amino-5,6,7,8-tetrahydroquinoline, known as (R)- and (S)-CAMPY respectively, is outlined below[1].

EKR_Workflow rac_alcohol (±)-8-Hydroxy- tetrahydroquinoline enzyme Lipase (e.g., CALB) Vinyl Acetate rac_alcohol->enzyme separation Chromatographic Separation enzyme->separation r_acetate (R)-8-Acetoxy- tetrahydroquinoline separation->r_acetate Acetylated Enantiomer s_alcohol (S)-8-Hydroxy- tetrahydroquinoline separation->s_alcohol Unreacted Enantiomer hydrolysis Hydrolysis (e.g., K2CO3, MeOH) r_acetate->hydrolysis amination_s Multi-step Conversion (Mesylation, Azidation, Reduction) s_alcohol->amination_s r_alcohol (R)-8-Hydroxy- tetrahydroquinoline hydrolysis->r_alcohol amination_r Multi-step Conversion (Mesylation, Azidation, Reduction) r_alcohol->amination_r r_amine (R)-8-Amino- tetrahydroquinoline ((R)-CAMPY) amination_r->r_amine s_amine (S)-8-Amino- tetrahydroquinoline ((S)-CAMPY) amination_s->s_amine

Enzymatic Kinetic Resolution Workflow for Chiral 8-Amino-Tetrahydroquinolines.

The causality behind this experimental choice lies in the high reliability and scalability of enzymatic resolutions. Lipases, in particular, are robust enzymes that can tolerate a range of organic solvents and reaction conditions. The multi-step conversion of the resolved alcohol to the amine, typically proceeding through mesylation, azidation, and subsequent reduction, is a well-established and high-yielding sequence in organic synthesis.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Direct asymmetric hydrogenation and transfer hydrogenation of prochiral precursors, such as quinolines or their derivatives, represent a highly atom-economical approach to chiral tetrahydroquinolines. These methods rely on chiral transition metal complexes, typically featuring rhodium, ruthenium, or iridium centers coordinated to chiral ligands, to control the stereochemical outcome of the reduction.

While the direct asymmetric hydrogenation of the quinoline core to generate a stereocenter at the C8 position is challenging due to the aromaticity of the heterocyclic ring, the reduction of exocyclic C=N bonds at the 8-position is a more viable strategy. However, the synthesis of such precursors can be non-trivial.

A more common application of these methods is the use of chiral 8-amino-tetrahydroquinolines themselves as ligands in the asymmetric transfer hydrogenation of other substrates, such as cyclic imines. For instance, rhodium complexes of (R)-CAMPY have been successfully employed as catalysts in the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines, highlighting the utility of the target molecule in asymmetric catalysis[1][2][3][4]. Although this demonstrates the application rather than the synthesis of the title compounds, it underscores their importance in the field.

Asymmetric_Hydrogenation_Concept prochiral_substrate Prochiral Precursor (e.g., 8-Imino-THQ) catalyst Chiral Transition Metal Complex [M-L*] prochiral_substrate->catalyst product Chiral 8-Amino-THQ catalyst->product Stereoselective Hydrogenation h_source Hydrogen Source (H2 or H-donor) h_source->catalyst

Conceptual Workflow for Asymmetric Hydrogenation.

The choice of metal, chiral ligand, and reaction conditions is critical for achieving high enantioselectivity. The ligand creates a chiral environment around the metal center, which directs the hydride transfer to one face of the prochiral substrate.

Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for a wide range of asymmetric transformations. Chiral Brønsted acids, such as chiral phosphoric acids, have been particularly successful in activating substrates for enantioselective reactions.

For the synthesis of chiral tetrahydroquinolines, chiral phosphoric acids can catalyze the asymmetric reduction of quinolines or dihydroquinolines using a hydride source like Hantzsch esters. While this approach has been successfully applied to the synthesis of tetrahydroquinolines with stereocenters at other positions, its application to the direct asymmetric synthesis of 8-amino-tetrahydroquinolines from achiral precursors is less documented. The development of organocatalytic methods that can directly install the C8-amino stereocenter remains an active area of research.

Data Presentation: A Comparative Overview of Synthetic Methodologies

The following table summarizes the key performance indicators for the enzymatic kinetic resolution approach to chiral 8-amino-tetrahydroquinolines. Due to the limited literature on direct catalytic asymmetric synthesis of this specific scaffold, a comprehensive comparison with other methods is not feasible at this time.

MethodPrecursorCatalyst/ReagentProductYieldEnantiomeric Excess (ee)Reference
Enzymatic Kinetic Resolution(±)-8-Hydroxy-5,6,7,8-tetrahydroquinolineCandida antarctica lipase(R)-8-Amino-5,6,7,8-tetrahydroquinolineHigh>99%[1]

Experimental Protocols: A Step-by-Step Guide

The following protocol details the synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY) via enzymatic kinetic resolution, adapted from the literature[1].

Protocol 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

Part A: Enzymatic Acetylation

  • To a solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1.0 eq.) in a suitable organic solvent (e.g., diisopropyl ether), add vinyl acetate (5.0 eq.).

  • Add lipase from Candida antarctica (e.g., Novozym 435, ~50% w/w of the substrate) and 4Å molecular sieves.

  • Stir the mixture at a controlled temperature (e.g., 60 °C) for approximately 30 hours. Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed acetate.

  • Upon reaching approximately 50% conversion, filter the reaction mixture to remove the enzyme and molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and the unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol by column chromatography on silica gel.

Part B: Synthesis of (R)-8-Amino-5,6,7,8-tetrahydroquinoline

  • Hydrolysis of the Acetate: Dissolve the purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1.0 eq.) in methanol and add potassium carbonate (4.0 eq.). Stir the mixture at room temperature for 2 hours. After completion, remove the methanol under reduced pressure, add water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to afford (R)-5,6,7,8-tetrahydroquinolin-8-ol.

  • Mesylation: Dissolve the (R)-5,6,7,8-tetrahydroquinolin-8-ol (1.0 eq.) in dichloromethane and cool to 0 °C. Add 4-dimethylaminopyridine (DMAP, 6.0 eq.) and methanesulfonyl chloride (MsCl, 4.0 eq.). Stir the reaction at 0 °C until the starting material is consumed.

  • Azidation: To the reaction mixture from the previous step, add sodium azide (NaN₃, 50 eq.) and allow the reaction to proceed until completion. Quench the reaction with water and extract with an organic solvent. Purify the resulting (R)-8-azido-5,6,7,8-tetrahydroquinoline by column chromatography.

  • Reduction: Dissolve the (R)-8-azido-5,6,7,8-tetrahydroquinoline (1.0 eq.) in anhydrous ethanol and add palladium on carbon (Pd/C, 5 mol%). Stir the mixture under a hydrogen atmosphere (e.g., 25 atm) for 3 hours at room temperature. Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under vacuum to obtain the final product, (R)-8-amino-5,6,7,8-tetrahydroquinoline.

Conclusion and Future Outlook

The enantioselective synthesis of chiral 8-amino-tetrahydroquinolines is a critical endeavor in the pursuit of novel and effective pharmaceuticals. While enzymatic kinetic resolution of the corresponding 8-hydroxy precursor stands out as a highly efficient and scalable method, the development of direct catalytic asymmetric methodologies remains a key objective for the synthetic community. Future research will likely focus on the design of novel chiral catalysts, both metal-based and organocatalytic, that can facilitate the direct asymmetric amination of tetrahydroquinoline precursors or the asymmetric reduction of corresponding imines with high enantioselectivity and broad substrate scope. The continued innovation in this area will undoubtedly accelerate the discovery and development of next-generation therapeutics built upon this privileged chiral scaffold.

References

Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Tetrahydroisoquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and clinically significant synthetic molecules.[1] From potent anticancer agents to modulators of central nervous system targets, the versatility of the THIQ core structure allows it to interact with a diverse range of biological macromolecules.[2] This in-depth technical guide, designed for researchers and drug development professionals, moves beyond a mere cataloging of activities to provide a detailed exploration of the core mechanisms of action of THIQ compounds, underpinned by field-proven experimental insights and robust protocols.

The Multifaceted Pharmacology of the THIQ Scaffold

The rigid, bicyclic nature of the THIQ framework provides a unique three-dimensional presentation of pharmacophoric elements, enabling high-affinity interactions with various biological targets. This has led to the development of THIQ derivatives with a wide spectrum of pharmacological activities, including but not limited to:

  • Anticancer Activity: THIQ compounds have demonstrated significant potential in oncology through diverse mechanisms such as the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[3][4]

  • Central Nervous System (CNS) Modulation: The structural similarity of certain THIQs to endogenous neurotransmitters has led to the discovery of potent dopamine and other receptor ligands.[5][6]

  • Enzyme Inhibition: The THIQ scaffold has served as a template for the design of inhibitors for various enzymes, including acetylcholinesterase (AChE), phosphodiesterase 4 (PDE4), dihydrofolate reductase (DHFR), and cyclin-dependent kinase 2 (CDK2).[7][8]

This guide will dissect these mechanisms, providing not only the conceptual framework but also the practical experimental approaches required for their investigation.

THIQ Derivatives as Potent Anticancer Agents: A Mechanistic Deep Dive

The anticancer properties of THIQ compounds are a major focus of current research. Their ability to induce cancer cell death and inhibit proliferation stems from their interference with critical cellular processes.

Induction of Apoptosis: The Intrinsic Pathway

A significant number of THIQ analogues exert their anticancer effects by triggering the intrinsic, or mitochondrial, pathway of apoptosis.[9] This is a complex signaling cascade that culminates in the activation of executioner caspases and the systematic dismantling of the cell.

One notable example involves a novel THIQ analogue that induces mitochondria-dependent apoptosis in A549 lung cancer cells.[9] The proposed mechanism involves the accumulation of reactive oxygen species (ROS), leading to a disruption of the mitochondrial membrane potential.[9] This, in turn, triggers the release of cytochrome c from the mitochondria into the cytosol, a key initiating event in the intrinsic apoptotic pathway.[10] The release of cytochrome c facilitates the formation of the apoptosome, which then activates caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[11]

Furthermore, some THIQ derivatives have been shown to induce DNA damage and activate the p53 pathway, a critical tumor suppressor pathway that can initiate apoptosis in response to cellular stress.[9]

THIQ THIQ Compound ROS ROS Accumulation THIQ->ROS DNA_Damage DNA Damage THIQ->DNA_Damage Mito Mitochondrial Membrane Potential Disruption ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53 p53 Pathway Activation p53->Apoptosis DNA_Damage->p53

Figure 1: Signaling pathway of THIQ-induced apoptosis.

This protocol describes a luminescent assay to measure the activity of executioner caspases 3 and 7, key markers of apoptosis.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspases releases aminoluciferin, which is then consumed by luciferase to produce a "glow-type" luminescent signal that is proportional to caspase activity.[12]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • White-walled multiwell plates suitable for luminescence measurements

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Cell Plating: Seed cells in a 96-well white-walled plate at a density that will result in 80-90% confluency at the time of the assay.

  • Compound Treatment: Treat cells with the THIQ compound of interest at various concentrations for the desired time period. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the reconstituted Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the blank wells (media only) from all other readings.

  • Express the data as a fold-change in caspase activity relative to the vehicle-treated control.

  • Plot the results as a dose-response curve to determine the EC50 of the THIQ compound for caspase activation.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle.[3] Several THIQ derivatives have been identified as potent inhibitors of tubulin polymerization, thereby arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.[4]

cluster_0 Normal Cell Division cluster_1 Action of THIQ Compound Tubulin Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Division Cell Division Spindle->Division THIQ THIQ Compound THIQ->Block Microtubules_inhibited Microtubules_inhibited Arrest G2/M Phase Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 2: Mechanism of tubulin polymerization inhibition by THIQ compounds.

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules in the presence of a test compound.

Principle: A fluorescent reporter that preferentially binds to polymerized microtubules is used. As tubulin polymerizes, the fluorescence intensity increases, which can be monitored over time.[3]

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a fluorescent reporter.

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Glycerol

  • Black 96-well plates

  • Fluorescence microplate reader with temperature control

Procedure:

  • Compound Preparation: Prepare a 10x stock solution of the THIQ compound in General Tubulin Buffer. Include a known tubulin polymerization inhibitor (e.g., nocodazole) and enhancer (e.g., paclitaxel) as controls.

  • Plate Preparation: Pre-warm the 96-well plate to 37°C. Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

  • Reaction Initiation: Prepare the tubulin reaction mix on ice to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter. Add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Data Acquisition: Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 60-90 minutes at 37°C.

Data Analysis:

  • Plot fluorescence intensity versus time for each condition.

  • Calculate the rate of polymerization (the slope of the linear portion of the curve) and the maximum polymerization level (the plateau of the curve).

  • Compare the results for the THIQ compound to the vehicle control to determine its effect on tubulin polymerization.

THIQ Compounds as Modulators of Dopamine Receptors

The structural resemblance of some THIQ derivatives to dopamine has led to the development of ligands with high affinity and selectivity for dopamine receptors, particularly the D2 and D3 subtypes.[5][13] These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in motor control, cognition, and emotion.

For example, the THIQ derivative SB269,652 has been characterized as an allosteric antagonist at D3 and D2 receptors.[14] This means it binds to a site on the receptor that is different from the dopamine binding site and modulates the receptor's response to dopamine.[14] Such allosteric modulators offer potential therapeutic advantages, including a ceiling effect that may reduce the risk of side effects associated with traditional orthosteric antagonists.

Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein G Protein Activation D2R->G_protein D2R->Block Allosteric Inhibition Downstream Downstream Signaling G_protein->Downstream THIQ THIQ Allosteric Antagonist THIQ->D2R

Figure 3: Allosteric antagonism of the D2 receptor by a THIQ compound.

This protocol describes a competitive radioligand binding assay to determine the affinity of a THIQ compound for a specific dopamine receptor subtype.

Principle: The assay measures the ability of an unlabeled test compound (the THIQ derivative) to compete with a radiolabeled ligand (e.g., [³H]Spiperone) for binding to the receptor. The amount of radioligand bound is inversely proportional to the affinity of the test compound for the receptor.[4]

Materials:

  • Membrane preparation from cells expressing the dopamine receptor of interest

  • Radiolabeled ligand (e.g., [³H]Spiperone)

  • Unlabeled ligand for non-specific binding determination (e.g., haloperidol)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Compound Dilution: Prepare serial dilutions of the THIQ compound in Assay Buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the THIQ compound.

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled ligand.

    • Competitive Binding: Wells containing membranes, radioligand, and serial dilutions of the THIQ compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the THIQ compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

THIQ Derivatives as Versatile Enzyme Inhibitors

The THIQ scaffold has proven to be a valuable starting point for the development of inhibitors targeting a range of enzymes implicated in various diseases.

Acetylcholinesterase (AChE) Inhibition

AChE is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for diseases such as Alzheimer's disease. Some THIQ derivatives have shown potent AChE inhibitory activity.[2]

Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[2]

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the THIQ compound at various concentrations. Include a control with no inhibitor.

  • Enzyme Addition: Add the AChE solution to all wells except the blank.

  • Reaction Initiation: Start the reaction by adding the ATCI solution to all wells.

  • Data Acquisition: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

Data Analysis:

  • Calculate the rate of the reaction (ΔAbs/min) for each concentration of the inhibitor.

  • Determine the percent inhibition for each concentration relative to the uninhibited control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which has anti-inflammatory effects. THIQ-based PDE4 inhibitors are being explored for the treatment of inflammatory diseases like psoriasis and chronic obstructive pulmonary disease (COPD).[15]

cAMP cAMP PDE4 PDE4 cAMP->PDE4 Anti_Inflammation Anti-inflammatory Response cAMP->Anti_Inflammation Increased cAMP AMP 5'-AMP PDE4->AMP Inflammation Pro-inflammatory Response AMP->Inflammation Decreased cAMP THIQ THIQ PDE4 Inhibitor THIQ->Block

Figure 4: Mechanism of PDE4 inhibition by THIQ compounds.

Principle: This assay uses a fluorescently labeled cAMP (FAM-cAMP). In the presence of PDE4, FAM-cAMP is hydrolyzed to FAM-AMP. A binding agent in the assay mix has a high affinity for the phosphate group of FAM-AMP, forming a large complex that tumbles slowly and has a high fluorescence polarization. Inhibition of PDE4 results in less FAM-AMP formation and thus a lower fluorescence polarization signal.[16]

Materials:

  • Recombinant PDE4 enzyme

  • FAM-cAMP substrate

  • Binding agent

  • Assay buffer

  • 384-well black plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the THIQ compound in DMSO.

  • Assay Plate Preparation: Add the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

  • Enzyme Addition: Add the diluted PDE4 enzyme to each well.

  • Reaction Initiation: Add the FAM-cAMP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature.

  • Detection: Add the binding agent to stop the reaction and allow for binding to the hydrolyzed substrate.

  • Data Acquisition: Measure the fluorescence polarization of each well.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the THIQ compound relative to the controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The tetrahydroisoquinoline scaffold continues to be a remarkably fruitful source of novel therapeutic agents. A deep understanding of the molecular mechanisms underlying their diverse pharmacological activities is paramount for the rational design and development of next-generation THIQ-based drugs. This guide has provided a comprehensive overview of several key mechanisms of action, complemented by detailed, actionable experimental protocols. By employing these and other advanced techniques, researchers can continue to unlock the full therapeutic potential of this versatile and privileged chemical scaffold.

References

An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-8-amine (CAS 497251-60-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroisoquinolin-8-amine, with CAS number 497251-60-2, is a heterocyclic amine that presents a key structural motif in a variety of biologically active compounds. The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic molecules with diverse pharmacological activities.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, safety and handling protocols, and its current and potential applications in research and drug development.

Chemical and Physical Properties

While specific experimental data for the racemic this compound is not extensively reported in publicly available literature, its properties can be inferred from closely related structures and supplier specifications.

PropertyValueSource
CAS Number 497251-60-2N/A
IUPAC Name This compoundN/A
Molecular Formula C₉H₁₂N₂[2]
Molecular Weight 148.21 g/mol [2]
Appearance Yellow to Brown Liquid (based on analogues)[3]

Note: Some properties are for the closely related 5,6,7,8-tetrahydroisoquinoline and may vary for the 8-amino substituted compound.

Spectroscopic Data
  • ¹H NMR (CDCl₃, 300 MHz): δ = 1.69–1.81 (m, 2H), 1.93–2.01 (m, 1H), 2.10–2.18 (m, 1H), 2.53 (s, 3H), 2.50–2.78 (m, 3H), 3.67 (t, J = 5.2 Hz, 1H), 7.05 (dd, J = 7.7, 4.7 Hz, 1H), 7.39 (d, J = 7.6 Hz, 1H), 8.40 (d, J = 4.6 Hz, 1H) ppm.[4]

  • ¹³C NMR (CDCl₃, 75 MHz): δ = 19.55, 27.82, 28.85, 34.26, 59.56, 121.86, 132.46, 136.89, 146.86, 157.23 ppm.[4]

  • FTIR: 3333.9, 3049.6, 2926.7, 2855.2, 2784.1, 1648.1, 1575.3, 1444.5, 1428.1, 1238.7, 1104.1, 782.2 cm⁻¹.[4] The spectrum of a primary amine would be expected to show two N-H stretching bands in the region of 3400-3250 cm⁻¹.[5]

  • Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₄N₂: 162.1, found 163.2 [M+1]⁺.[4]

Synthesis of this compound

A common synthetic route to chiral 8-amino-5,6,7,8-tetrahydroquinolines involves a multi-step process starting from the corresponding racemic alcohol.[4] This can be adapted for the synthesis of the racemic amine. A plausible synthetic pathway is outlined below.

Synthesis of this compound cluster_0 Synthetic Pathway Start 5,6,7,8-Tetrahydroisoquinolin-8-one Step1 Reduction (e.g., NaBH₄) Start->Step1 Intermediate1 (±)-5,6,7,8-Tetrahydroisoquinolin-8-ol Step1->Intermediate1 Step2 Mesylation (MsCl, base) Intermediate1->Step2 Intermediate2 8-Mesyloxy-5,6,7,8-tetrahydroisoquinoline Step2->Intermediate2 Step3 Azide Displacement (NaN₃) Intermediate2->Step3 Intermediate3 8-Azido-5,6,7,8-tetrahydroisoquinoline Step3->Intermediate3 Step4 Reduction (e.g., H₂, Pd/C) Intermediate3->Step4 Product This compound Step4->Product

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Adapted from Chiral Synthesis)

This protocol is adapted from the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinolines and can be used to produce the racemic mixture.[4]

Part A: Synthesis of (±)-5,6,7,8-Tetrahydroisoquinolin-8-ol

  • Dissolve 5,6,7,8-tetrahydroisoquinolin-8-one in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the racemic alcohol.

Part B: Synthesis of this compound

  • Dissolve the (±)-5,6,7,8-tetrahydroisoquinolin-8-ol in an anhydrous solvent like dichloromethane (CH₂Cl₂) and cool to 0 °C.

  • Add a base such as triethylamine (Et₃N) or pyridine.

  • Slowly add methanesulfonyl chloride (MsCl) and stir the reaction at 0 °C.

  • Allow the reaction to proceed until the starting material is consumed (TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to obtain the crude mesylate.

  • Dissolve the crude mesylate in a polar aprotic solvent like DMF.

  • Add sodium azide (NaN₃) and heat the mixture to facilitate the displacement reaction.

  • After completion, cool the reaction and pour it into water.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts to yield the azide intermediate.

  • Dissolve the azide in a solvent such as ethanol or methanol.

  • Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the azide is fully reduced.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the final product, this compound.

Biological Activity and Potential Applications

The tetrahydroisoquinoline scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules.[1]

Antinociceptive Agents

Derivatives of 8-amino-5,6,7,8-tetrahydroisoquinolines have been investigated as potential antinociceptive (pain-relieving) agents.[6] While these compounds were designed as conformationally-constrained analogues of nicotinic cholinergic ligands, they did not show significant binding to nicotinic acetylcholine receptors.[6] However, certain N-substituted analogues demonstrated potent antinociceptive effects in rodent models, suggesting a novel mechanism of action that warrants further investigation.[6]

Anticancer Research

The tetrahydroquinoline and tetrahydroisoquinoline cores are found in several compounds with antiproliferative activity.[3][7] Schiff bases and their reduced amine derivatives synthesized from 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine have shown significant cytotoxic effects against various cancer cell lines, including ovarian and colorectal cancer.[7][8] The mechanism of action for some of these derivatives involves the induction of mitochondrial membrane depolarization and the production of reactive oxygen species (ROS) in cancer cells.[7][8]

Biological_Applications cluster_apps Potential Therapeutic Areas Core This compound Scaffold App1 Analgesia Core:f1->App1 Antinociceptive Derivatives App2 Oncology Core:f1->App2 Antiproliferative Derivatives

Caption: Potential therapeutic applications of this compound derivatives.

Ligands in Asymmetric Catalysis

Chiral diamines derived from 8-amino-5,6,7,8-tetrahydroquinoline have been successfully employed as ligands in transition metal-catalyzed asymmetric synthesis.[4] These ligands, when complexed with metals like rhodium or iridium, can catalyze reactions such as asymmetric transfer hydrogenation of imines to produce chiral amines with high enantioselectivity.[4] This highlights the utility of the 8-amino-5,6,7,8-tetrahydroisoquinoline scaffold in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Safety and Handling

Based on safety data for related compounds, this compound should be handled with care in a laboratory setting.[9][10][11]

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[9][10]

  • Precautionary Statements:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • In case of contact with eyes, rinse cautiously with water for several minutes.

    • If inhaled, remove the person to fresh air and keep comfortable for breathing.

Always consult the material safety data sheet (MSDS) from the specific supplier before handling this compound.

Suppliers

This compound (CAS 497251-60-2) is available from various chemical suppliers, including:

  • AK Scientific, Inc.[9]

  • BLDpharm[12]

  • ChemicalBook[13]

  • MedChemExpress[10]

  • MySkinRecipes[2]

  • Sigma-Aldrich[12]

It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the compound.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and asymmetric catalysis. Its derivatives have shown promise as antinociceptive and anticancer agents, although further research is needed to fully elucidate their mechanisms of action. The synthetic routes to this compound are accessible, and its utility as a scaffold for creating diverse chemical libraries makes it a compound of significant interest for researchers in drug discovery and development.

References

The Bioactive Landscape of 5,6,7,8-Tetrahydroisoquinolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a vast array of biologically active natural products and synthetic compounds.[1] This guide provides an in-depth exploration of the diverse bioactivities of 5,6,7,8-THIQ derivatives, offering a technical resource for researchers, medicinal chemists, and professionals in drug development. We will delve into the synthetic strategies, structure-activity relationships (SAR), and mechanisms of action across key therapeutic areas, including oncology, neuroprotection, and infectious diseases. This document is designed to not only be a comprehensive review but also a practical guide, featuring detailed experimental protocols and visual representations of key biological pathways to facilitate further research and application.

The 5,6,7,8-Tetrahydroisoquinoline Core: A Privileged Scaffold in Medicinal Chemistry

The unique structural framework of the 5,6,7,8-tetrahydroisoquinoline molecule, which features a fused benzene and piperidine ring system, provides an ideal three-dimensional architecture for interacting with a multitude of biological targets. This inherent versatility has made it a focal point in the design and synthesis of novel therapeutic agents.[1] The partially saturated nature of the piperidine ring allows for conformational flexibility, which can be fine-tuned through substitution to optimize binding affinity and selectivity for specific enzymes and receptors.

Synthetic Strategies: Building the Core

The construction of the 5,6,7,8-tetrahydroisoquinoline nucleus is most commonly achieved through variations of established synthetic methodologies, with the Pictet-Spengler reaction being a prominent and versatile approach.[2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The choice of catalyst and reaction conditions can be tailored to accommodate a wide range of substrates and desired substitution patterns.

Experimental Protocol: Pictet-Spengler Synthesis of a 5,6,7,8-Tetrahydroisoquinoline Derivative

This protocol provides a general framework for the synthesis of a 1-substituted 5,6,7,8-tetrahydroisoquinoline.

Materials:

  • β-Arylethylamine derivative

  • Aldehyde or ketone

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)

  • Anhydrous solvent (e.g., dichloromethane (DCM), toluene)

  • Sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reactant Preparation: Dissolve the β-arylethylamine derivative (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (1.1 eq) to the solution at room temperature.

  • Acid Catalysis: Slowly add the acid catalyst (0.1-1.0 eq) to the reaction mixture. The reaction may be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic layers, dry over sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired 5,6,7,8-tetrahydroisoquinoline derivative.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

5,6,7,8-Tetrahydroisoquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting a range of mechanisms to combat tumor growth and proliferation.[4] Their cytotoxic effects have been demonstrated against various cancer cell lines, including those of the lung, breast, and colon.

Inhibition of Key Oncogenic Drivers

A significant area of investigation has been the targeting of key enzymes and signaling pathways that are dysregulated in cancer.

  • KRas Inhibition: The KRas protein is a critical signaling hub, and its mutation is a driver in numerous cancers.[5] Certain THIQ derivatives have shown potent inhibitory activity against KRas, offering a potential therapeutic strategy for these difficult-to-treat malignancies.[5]

  • Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) Inhibition: DHFR is essential for DNA synthesis, and its inhibition is a clinically validated anticancer strategy.[6] Similarly, CDK2 is a key regulator of the cell cycle, and its dysregulation is common in cancer.[7] Novel 5,6,7,8-tetrahydroisoquinoline derivatives have been synthesized that exhibit potent inhibitory activity against both DHFR and CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[8][7]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 5,6,7,8-tetrahydroisoquinoline derivatives.

Compound IDCancer Cell LineTarget(s)IC50 (µM)Reference
GM-3-18 Colon Cancer Cell LinesKRas0.9 - 10.7[5]
Compound 7e A549 (Lung Cancer)CDK20.155[4][8]
Compound 8d MCF7 (Breast Cancer)DHFR0.170[4][8]
Signaling Pathways in Focus

The anticancer effects of these derivatives can be visualized through their impact on critical signaling pathways.

KRas_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS KRas_GDP KRas-GDP (Inactive) KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP RAF RAF KRas_GTP->RAF THIQ THIQ Derivative (Inhibitor) THIQ->KRas_GTP Inhibits SOS->KRas_GDP Promotes GDP/GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

KRas Signaling Pathway Inhibition

DHFR_CDK2_Inhibition cluster_DHFR DHFR Pathway cluster_CDK2 CDK2 Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis DHFR->THF THIQ_DHFR THIQ Derivative THIQ_DHFR->DHFR Inhibits CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition THIQ_CDK2 THIQ Derivative THIQ_CDK2->CDK2_CyclinE Inhibits

DHFR and CDK2 Inhibition Mechanisms

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 5,6,7,8-Tetrahydroisoquinoline derivative (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the THIQ derivative in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.

Neuroprotective Effects: Combating Neurodegeneration

Several 5,6,7,8-tetrahydroisoquinoline derivatives have demonstrated significant neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.[9][10] Their mechanisms of action are often multifactorial, involving the modulation of various signaling pathways implicated in neuronal survival and death.

Mechanisms of Neuroprotection
  • Antioxidant and Free Radical Scavenging: Oxidative stress is a major contributor to neuronal damage. Some THIQ derivatives possess potent antioxidant properties, capable of scavenging harmful free radicals and protecting neurons from oxidative damage.[6]

  • Modulation of Neurotransmitter Systems: Dysregulation of neurotransmitter systems is a hallmark of many neurological disorders. Certain THIQ derivatives can interact with dopaminergic and glutamatergic systems, helping to restore neurotransmitter balance and protect against excitotoxicity.[6][11]

  • Inhibition of Apoptotic Pathways: Apoptosis, or programmed cell death, is a key process in neurodegeneration. Neuroprotective THIQ derivatives can interfere with apoptotic signaling cascades, thereby preventing neuronal cell death.[12]

Neuroprotection_Pathways Oxidative_Stress Oxidative Stress (e.g., ROS) Apoptotic_Signal Apoptotic Signals Oxidative_Stress->Apoptotic_Signal Excitotoxicity Glutamate Excitotoxicity Excitotoxicity->Apoptotic_Signal Neuronal_Survival Neuronal Survival & Function Apoptotic_Signal->Neuronal_Survival Leads to death THIQ Neuroprotective THIQ Derivative Antioxidant Antioxidant Effects THIQ->Antioxidant Promotes Glutamate_Antagonism Glutamate Receptor Antagonism THIQ->Glutamate_Antagonism Enhances Anti_Apoptotic Anti-Apoptotic Effects THIQ->Anti_Apoptotic Induces Antioxidant->Oxidative_Stress Inhibits Glutamate_Antagonism->Excitotoxicity Inhibits Anti_Apoptotic->Apoptotic_Signal Inhibits Anti_Apoptotic->Neuronal_Survival

Neuroprotective Mechanisms of THIQ Derivatives

Antimicrobial and Antiviral Activities

The therapeutic potential of 5,6,7,8-tetrahydroisoquinoline derivatives extends to the realm of infectious diseases.

Antibacterial and Antifungal Properties

A number of synthetic 5,6,7,8-THIQ derivatives have been reported to possess significant activity against a range of bacterial and fungal pathogens.[13] The structure-activity relationship studies in this area are ongoing, with the aim of developing novel antimicrobial agents to combat the growing threat of antibiotic resistance.[14]

Antiviral Potential

Recent studies have highlighted the antiviral activity of certain tetrahydroisoquinoline derivatives, including against coronaviruses.[8][15] The mechanism of action is still under investigation but may involve interference with viral entry or replication processes.

Other Notable Bioactivities

The pharmacological profile of 5,6,7,8-tetrahydroisoquinoline derivatives is continually expanding.

  • Anti-inflammatory Effects: Some derivatives have demonstrated potent anti-inflammatory properties in preclinical models, suggesting their potential use in treating inflammatory conditions.[16]

  • Cardiovascular Effects: Certain THIQ derivatives have been shown to possess cardiovascular effects, including antihypertensive and antiarrhythmic activities, often through the modulation of calcium channels.[17][18][19]

Conclusion and Future Directions

The 5,6,7,8-tetrahydroisoquinoline scaffold represents a remarkably versatile and privileged platform in the quest for novel therapeutic agents. The diverse range of biological activities, from potent anticancer and neuroprotective effects to promising antimicrobial and anti-inflammatory properties, underscores the immense potential of this chemical class. Future research should focus on the continued exploration of the vast chemical space around this core structure, leveraging structure-activity relationship insights to design next-generation derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The detailed protocols and pathway analyses provided in this guide are intended to serve as a valuable resource to accelerate these endeavors and unlock the full therapeutic potential of 5,6,7,8-tetrahydroisoquinoline derivatives.

References

Methodological & Application

Application Notes & Protocols: The Emerging Potential of 5,6,7,8-Tetrahydroisoquinolin-8-amine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Chiral Ligand Design

The quest for enantiomerically pure compounds is a central theme in modern drug discovery, agrochemical development, and fine chemical synthesis. Asymmetric catalysis, employing chiral catalysts to control the stereochemical outcome of a reaction, stands as one of the most elegant and efficient strategies to achieve this. Within this field, the design of effective chiral ligands is paramount. The 5,6,7,8-tetrahydroisoquinoline framework represents a "privileged scaffold," a structural motif that frequently appears in biologically active natural products and pharmaceuticals.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional architecture, making it an excellent backbone for creating a precise chiral environment around a metal center.

This application note explores the utility of chiral 5,6,7,8-tetrahydroisoquinolin-8-amine as a versatile building block for novel ligands in asymmetric catalysis. While direct literature on this specific isomer is emerging, we can draw strong, scientifically-grounded inferences from its close structural analogue, 8-amino-5,6,7,8-tetrahydroquinoline, which has been successfully employed in asymmetric transfer hydrogenation.[2][3][4][5] We will detail the synthesis of a representative chiral diamine ligand, its application in the asymmetric transfer hydrogenation of prochiral imines, and provide detailed protocols for researchers and drug development professionals.

The Ligand Concept: From Tetrahydroisoquinoline to Chiral Catalyst

The core concept involves leveraging the stereocenter at the C8 position of the tetrahydroisoquinoline ring. The primary amine at this position serves as a versatile handle for derivatization and as a crucial coordinating atom for a metal center. By introducing a secondary chiral amine component, a potent bidentate (N,N) ligand can be synthesized. This ligand, when complexed with a suitable metal precursor (e.g., Rhodium or Iridium), forms a chiral catalyst capable of inducing high enantioselectivity.

The rigidity of the tetrahydroisoquinoline backbone restricts conformational flexibility, which is key to creating a well-defined chiral pocket. This forces the substrate to approach the metal center from a specific trajectory, leading to the preferential formation of one enantiomer over the other.

Below is a conceptual workflow for the development and application of a this compound-based catalyst.

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation cluster_2 Catalytic Application A Chiral Resolution of (±)-5,6,7,8-Tetrahydroisoquinolin-8-amine B Derivatization to form Chiral Diamine Ligand (e.g., THIQ-Ampy) A->B D Active Chiral Catalyst [Rh(Cp)Cl(THIQ-Ampy)] B->D C Metal Precursor (e.g., [Rh(Cp)Cl2]2) C->D E Asymmetric Transfer Hydrogenation of Prochiral Imine D->E F Enantioenriched Chiral Amine Product E->F

Caption: Conceptual workflow from chiral ligand synthesis to catalytic application.

Application Focus: Asymmetric Transfer Hydrogenation (ATH) of Dihydroisoquinolines

Asymmetric transfer hydrogenation (ATH) of C=N bonds is a powerful and practical method for synthesizing chiral amines.[2] This reaction is particularly valuable for producing chiral tetrahydroisoquinolines, key intermediates for a vast number of biologically active alkaloids.[2][3] Based on the success of 8-amino-5,6,7,8-tetrahydroquinoline derivatives in the ATH of 1-aryl substituted-3,4-dihydroisoquinolines (DHIQs), we propose the application of a chiral ligand derived from this compound for the same purpose.[2][3][5]

The proposed catalytic cycle involves a metal-ligand bifunctional mechanism. The metal center activates the hydrogen source (e.g., formic acid/triethylamine), while the N-H group on the chiral ligand participates in hydrogen bonding, helping to orient the substrate for a highly stereoselective hydride transfer.

G Catalyst [M-H]+ Intermediate Transition State (Substrate-Catalyst Complex) Catalyst->Intermediate Substrate Binding Substrate Prochiral Imine (DHIQ) Substrate->Intermediate Product Chiral Amine (THIQ) Intermediate->Product Stereoselective Hydride Transfer Regen_Catalyst [M]+ Product->Regen_Catalyst Product Release Regen_Catalyst->Catalyst Regeneration H_Source H-Source (HCOOH/NEt3) H_Source->Catalyst

Caption: Generalized catalytic cycle for Asymmetric Transfer Hydrogenation (ATH).

Experimental Protocols

Protocol 1: Synthesis of Chiral (R)-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydroisoquinolin-8-amine Ligand

This protocol is a proposed adaptation based on established procedures for similar quinoline-based ligands.[2][4] It requires a source of enantiomerically pure (R)- or (S)-5,6,7,8-tetrahydroisoquinolin-8-amine, which can be obtained through chiral resolution or asymmetric synthesis.

Materials:

  • (R)-5,6,7,8-tetrahydroisoquinolin-8-amine

  • Pyridine-2-carboxaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Imine Formation:

    • To a solution of (R)-5,6,7,8-tetrahydroisoquinolin-8-amine (1.0 eq.) in anhydrous DCM (0.1 M), add pyridine-2-carboxaldehyde (1.05 eq.).

    • Stir the mixture at room temperature under an inert atmosphere for 4-6 hours until imine formation is complete (monitor by TLC).

  • Reductive Amination:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure chiral diamine ligand.

Protocol 2: Formation of the [Rh(Cp)Cl(Ligand)] Catalyst*

Materials:

  • [Rh(Cp*)Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • Chiral ligand from Protocol 1

  • Anhydrous DCM

  • Triethylamine (NEt₃)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the chiral ligand (1.0 eq.) and [Rh(Cp*)Cl₂]₂ (0.5 eq.) in anhydrous DCM.

  • Add triethylamine (1.0 eq.) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. The solution will typically change color, indicating complex formation.

  • The resulting catalyst solution can often be used directly in the subsequent catalytic reaction without isolation.

Protocol 3: General Procedure for Asymmetric Transfer Hydrogenation of a 1-Aryl-3,4-dihydroisoquinoline

Materials:

  • 1-Aryl-3,4-dihydroisoquinoline substrate

  • Rhodium catalyst solution from Protocol 2

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., DCM or Acetonitrile)

Procedure:

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • In a vial, dissolve the 1-aryl-3,4-dihydroisoquinoline substrate (1.0 eq.) in the chosen anhydrous solvent.

  • Add the HCOOH/NEt₃ mixture (5.0 eq.).

  • Add the catalyst solution (typically 0.5 - 2.0 mol%).

  • Seal the vial and stir the reaction at the desired temperature (e.g., 25-40 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Anticipated Results and Data

Drawing parallels from the highly effective 8-amino-5,6,7,8-tetrahydroquinoline (CAMPY) ligands, excellent conversions and high enantioselectivities are anticipated.[2][3] The steric and electronic properties of the aryl group on the DHIQ substrate will likely influence both reactivity and selectivity.

Table 1: Anticipated Performance in ATH of 1-Aryl-3,4-dihydroisoquinolines

EntrySubstrate (Ar group)Catalyst Loading (mol%)Temp (°C)Time (h)Conversion (%)ee (%)
1Phenyl1.02524>9990-95
24-Methoxyphenyl1.02524>9992-97
34-Chlorophenyl1.04024>9988-93
42-Methylphenyl2.04024>9580-88

Note: This data is predictive and based on results from analogous catalyst systems. Optimization of reaction conditions (solvent, temperature, catalyst loading) is recommended for each specific substrate.

Conclusion and Future Outlook

The this compound scaffold holds significant promise as a platform for the development of novel chiral ligands for asymmetric catalysis. The protocols and applications detailed herein, based on strong analogies to well-established systems, provide a robust starting point for researchers in both academia and industry. The modular nature of the ligand synthesis allows for fine-tuning of steric and electronic properties, opening avenues for optimizing catalyst performance across a range of important chemical transformations, including hydrogenations, C-C bond formations, and other enantioselective reactions. Further exploration of this ligand class is expected to yield highly effective catalysts for the synthesis of complex, high-value chiral molecules.

References

The Versatile Scaffold: Application of 5,6,7,8-Tetrahydroisoquinolin-8-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6,7,8-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, three-dimensional structure provides an excellent framework for the spatial presentation of pharmacophoric elements, enabling potent and selective interactions with a diverse array of biological targets.[3] Within this esteemed class of heterocycles, 5,6,7,8-tetrahydroisoquinolin-8-amine and its derivatives have emerged as particularly promising templates for the design of novel therapeutics, spanning indications from pain management and inflammation to oncology.[1][4]

This comprehensive guide delves into the multifaceted applications of the this compound scaffold. We will explore its synthetic accessibility, dissect its role as a pharmacophore in targeting key biological pathways, and provide detailed, field-proven protocols for its evaluation in relevant assay systems. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this versatile molecular architecture.

The Strategic Importance of the 8-Amino-THIQ Scaffold

The strategic placement of an amino group at the 8-position of the THIQ scaffold introduces a critical vector for both biological activity and synthetic diversification. This primary amine can act as a key hydrogen bond donor or acceptor, crucial for anchoring the molecule within a target's binding site. Furthermore, it serves as a versatile synthetic handle for the introduction of a wide array of substituents, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).

Derivatives of the closely related 8-amino-tetrahydroquinoline scaffold have demonstrated potent activity as C5a receptor antagonists, highlighting the potential of this substitution pattern in modulating inflammatory responses.[4] Moreover, analogs of 8-amino-THIQ have been investigated as novel antinociceptive agents, suggesting their utility in the development of new pain therapeutics.[1] The chiral center at the 8-position also offers the opportunity for stereoselective synthesis, which can be critical for optimizing target engagement and minimizing off-target effects.[5]

Therapeutic Applications and Biological Activities

The this compound scaffold and its analogs have shown promise in several key therapeutic areas. The following sections detail these applications, supported by quantitative data from preclinical studies.

Antinociceptive and Analgesic Properties

Several amine-substituted 8-amino-5,6,7,8-tetrahydroisoquinolines have been investigated as conformationally-constrained analogs of nicotinic cholinergic (nACh) ligands. While they did not bind to nACh receptors, certain derivatives displayed significant antinociceptive effects in rodent models.[1] Notably, the N-ethyl-N-methyl analog of (+/-)8-amino-5,6,7,8-tetrahydroisoquinoline was found to be at least as potent as nicotine in rodent tests of antinociception, indicating a promising, albeit currently unknown, mechanism of action.[1]

Anti-inflammatory Activity: C5a Receptor Antagonism

The complement component 5a (C5a) is a potent pro-inflammatory peptide that mediates its effects through the G protein-coupled C5a receptor (C5aR).[6] Antagonism of this receptor is a validated strategy for the treatment of a range of inflammatory diseases. A novel series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline C5a receptor antagonists has been reported, with members of the series displaying high binding affinity and potent functional antagonism.[4] This highlights the potential of the 8-amino-THIQ scaffold to be adapted for this important anti-inflammatory target.

Anticancer Activity

The broader tetrahydroisoquinoline scaffold is well-represented in anticancer drug discovery.[7] Derivatives have been shown to act as inhibitors of critical cancer-related enzymes such as Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2).[7] While specific data for 8-amino-THIQ is emerging, related substituted tetrahydroisoquinolines have demonstrated potent cytotoxic activity against various cancer cell lines.

Compound ClassTarget/Cell LineActivity (IC₅₀/EC₅₀)Reference
N-ethyl-N-methyl-8-amino-THIQ analogRodent AntinociceptionEquipotent with Nicotine[1]
Substituted 2-aryl-5-amino-THQC5a ReceptorHigh Binding Affinity[4]
THIQ Derivative (7e)A549 (Lung Cancer)0.155 µM[7]
THIQ Derivative (8d)MCF7 (Breast Cancer)0.170 µM[7]
THIQ Derivative (7e)CDK2 Inhibition0.149 µM[7]
THIQ Derivative (8d)DHFR Inhibition0.199 µM[7]

Synthetic Strategies

The synthesis of the this compound core can be achieved through several established synthetic routes, often involving the construction of the tetrahydroisoquinoline ring system followed by the introduction or unmasking of the 8-amino group. A common and effective strategy is the Bischler-Napieralski reaction.[8]

G cluster_synthesis Synthetic Workflow for 8-Amino-THIQ Start β-Phenylethylamine Derivative Step1 N-Acylation Start->Step1 Step2 Bischler-Napieralski Cyclization (e.g., POCl₃, P₂O₅) Step1->Step2 Step3 Reduction of Dihydroisoquinoline (e.g., NaBH₄) Step2->Step3 Step4 Introduction of 8-Amino Group Precursor (e.g., Nitration) Step3->Step4 Step5 Reduction of Precursor (e.g., Catalytic Hydrogenation) Step4->Step5 End This compound Step5->End

Caption: Generalized synthetic workflow for 8-amino-THIQ.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for evaluating the biological activity of this compound derivatives in key therapeutic areas.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to assess the cytotoxic (cell-killing) potential of 8-amino-THIQ derivatives against various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

G cluster_mtt MTT Assay Workflow Seed Seed Cells in 96-well Plate Treat Add Compound Dilutions Seed->Treat Incubate_1 Incubate (48-72h) Treat->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (4h) Add_MTT->Incubate_2 Solubilize Add Solubilization Solution Incubate_2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 2: GPCR Functional Assay (cAMP Measurement)

This protocol is designed to determine if 8-amino-THIQ derivatives act as agonists or antagonists at G protein-coupled receptors (GPCRs) that signal through cyclic AMP (cAMP).

Principle: Many GPCRs, upon activation, modulate the intracellular concentration of the second messenger cAMP. Gs-coupled receptors increase cAMP levels, while Gi-coupled receptors decrease them. Commercially available kits (e.g., using luminescence or fluorescence resonance energy transfer) can quantify these changes.

Materials:

  • HEK293 cells stably or transiently expressing the target GPCR

  • Cell culture reagents

  • cAMP detection kit (e.g., Promega GloSensor™ or similar)

  • Test compounds and known receptor agonist/antagonist

  • 384-well white opaque plates

  • Luminometer or appropriate plate reader

Procedure:

  • Cell Preparation: Harvest cells expressing the target GPCR and resuspend them in the appropriate assay buffer containing the cAMP detection reagent. Incubate as per the manufacturer's instructions.

  • Cell Plating: Dispense the cell suspension into a 384-well plate.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the 8-amino-THIQ derivative to the wells.

    • Antagonist Mode: Add a fixed, sub-maximal concentration (e.g., EC₈₀) of a known agonist to all wells, followed by serial dilutions of the 8-amino-THIQ derivative.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 15-30 minutes).

  • Signal Detection: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Agonist Mode: Plot the signal against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

    • Antagonist Mode: Plot the inhibition of the agonist-induced signal against the compound concentration to determine the IC₅₀ value.

G cluster_pathway GPCR-cAMP Signaling Pathway Ligand Agonist (e.g., 8-amino-THIQ derivative) GPCR GPCR Ligand->GPCR binds G_Protein G Protein (Gs/Gi) GPCR->G_Protein activates AC Adenylate Cyclase G_Protein->AC modulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response

References

protocol for chiral separation of 5,6,7,8-tetrahydroisoquinolin-8-amine enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Separation of 5,6,7,8-Tetrahydroisoquinolin-8-amine

Abstract

The enantiomers of chiral primary amines, such as this compound, are fundamental building blocks in the pharmaceutical and chemical industries. Due to their distinct pharmacological and toxicological profiles, the ability to separate and quantify these enantiomers is paramount for drug development, quality control, and regulatory compliance.[1] This application note provides a comprehensive guide and detailed protocols for the chiral separation of this compound enantiomers. We will explore method development strategies using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), focusing on the selection of chiral stationary phases and the optimization of mobile phase conditions to achieve robust and reliable enantioseparation.

Introduction: The Significance of Chirality in Tetrahydroisoquinolines

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structure found in numerous natural alkaloids and synthetic compounds with significant biological activity.[2][3] The introduction of a chiral center, such as the amine group at the 8-position, means the molecule can exist as a pair of non-superimposable mirror images, or enantiomers. These enantiomers can interact differently with chiral biological targets like enzymes and receptors, leading to varied efficacy and safety profiles.[4] Therefore, developing precise analytical methods to resolve these enantiomers is not merely an academic exercise but a critical step in the synthesis and evaluation of new chemical entities.

The primary challenge in separating chiral amines lies in their basicity, which can lead to deleterious interactions with the silica support of the stationary phase, resulting in poor peak shape and resolution.[5] This guide explains the causal factors behind experimental choices designed to overcome these challenges, ensuring a self-validating and reproducible protocol.

Foundational Principles of Chiral Recognition

The separation of enantiomers is achieved through the formation of transient, diastereomeric complexes between the analyte and a chiral selector. This process, known as chiral recognition, relies on differential energetic interactions.[6] For a successful separation, there must be at least three points of interaction between the analyte and the chiral stationary phase (CSP). These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and ionic interactions.[6]

The Central Role of the Chiral Stationary Phase (CSP)

The CSP is the heart of any chiral separation. For primary amines like this compound, polysaccharide-based and cyclofructan-based CSPs have demonstrated broad applicability and high success rates.[1][5]

  • Polysaccharide-Based CSPs: These are derived from cellulose or amylose that have been functionalized with various phenylcarbamate derivatives (e.g., 3,5-dimethylphenylcarbamate). The chiral recognition mechanism involves the analyte entering helical grooves within the polysaccharide structure, where it interacts with the carbamate groups. These CSPs are highly versatile and can be used in Normal-Phase (NP), Reversed-Phase (RP), and Polar Organic (PO) modes.[1][7]

  • Cyclofructan-Based CSPs: These selectors have shown exceptional capability for separating primary amines, particularly in the polar organic mode.[5] Their unique structure allows for a combination of inclusion complexation and hydrogen bonding interactions.

CSP Type Common Trade Names Primary Separation Modes Strengths for Amine Separation
Amylose Phenylcarbamate CHIRALPAK® IA, AD, AD-HNP, PO, RP, SFCBroad selectivity, robust performance.[1][8]
Cellulose Phenylcarbamate CHIRALCEL® OD, OD-H, OJNP, PO, RP, SFCComplementary selectivity to amylose phases.[1][8]
Cyclofructan Larihc® CF6-PPO, RPHigh success rate for primary amines.[5]
Crown Ether CROWNPAK® CR(+)RPHighly efficient but requires acidic mobile phases.[5]
The Critical Influence of the Mobile Phase

The mobile phase composition directly influences the interactions between the analyte and the CSP. For basic analytes like this compound, the addition of a small amount of a basic modifier is crucial.

Causality: The primary amine group is strongly basic and can interact ionically with residual acidic silanol groups on the silica surface of the CSP. This secondary interaction leads to severe peak tailing and poor resolution. A basic additive (e.g., diethylamine, triethylamine, butylamine) competes for these active sites, effectively masking them and allowing the primary chiral recognition mechanism to dominate, resulting in sharp, symmetrical peaks.[1] The choice of additive can be critical; for instance, butylamine is often effective for polysaccharide columns, while triethylamine may be better suited for cyclofructan columns.[5]

Strategic Workflow for Chiral Method Development

A systematic screening approach is the most efficient path to a successful chiral separation. The goal is to test a set of complementary CSPs with different mobile phase systems to quickly identify promising separation conditions.

References

use of 5,6,7,8-tetrahydroisoquinolin-8-amine as a ligand for metal complexes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of 8-Amino-5,6,7,8-tetrahydroquinoline Scaffolds as Ligands in Metal-Catalyzed Asymmetric Synthesis

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 8-amino-5,6,7,8-tetrahydroquinoline derivatives as versatile chiral ligands in transition metal complexes. While the broader family of tetrahydro-N-heterocycles is of great interest, this note focuses specifically on the well-documented 5,6,7,8-tetrahydroquinolin -8-amine scaffold, a close and extensively studied structural isomer of 5,6,7,8-tetrahydroisoquinolin-8-amine. This framework has proven highly effective, particularly in the field of asymmetric catalysis.

We will delve into the synthesis of these ligands and their subsequent coordination with metals such as rhodium, iridium, and ruthenium. The primary application showcased is the asymmetric transfer hydrogenation (ATH) of C=N bonds, a critical transformation for producing enantiomerically enriched amines and alkaloid precursors.[1][2] The resulting products, particularly tetrahydroisoquinolines (THIQs), are core structures in numerous pharmaceuticals, including anticancer and antibacterial agents.[3][4][5] This guide offers field-proven protocols, explains the causality behind experimental choices, and provides a robust framework for researchers to apply these powerful catalytic systems in their own work.

Introduction: The Significance of the 8-Amino-5,6,7,8-tetrahydroquinoline (ATHQ) Scaffold

Chiral amines are indispensable building blocks in the pharmaceutical and fine chemical industries, constituting the key structural motif in over 40% of small-molecule drugs.[1] Asymmetric catalysis using transition metals offers the most direct and efficient route to these valuable compounds.[1] Among the vast array of chiral ligands developed, bidentate diamine ligands are particularly effective, capable of forming stable chelate rings with a metal center to create a well-defined chiral environment.

The 8-amino-5,6,7,8-tetrahydroquinoline (ATHQ) scaffold has emerged as a privileged structure for several reasons:

  • Rigid Bicyclic Framework: The fused pyridine and cyclohexylamine rings create a conformationally restricted backbone. This rigidity is crucial for effective chirality transfer from the ligand to the substrate during the catalytic cycle.

  • Tunable Steric and Electronic Properties: The aromatic pyridine ring and the saturated amine-bearing ring can be independently modified. For instance, substituents can be introduced on the pyridine ring to modulate the electronic properties (e.g., 2-methyl substitution) or on the amine to alter the steric environment.[1][2]

  • Strong Chelation: The sp²-hybridized nitrogen of the quinoline ring and the sp³-hybridized primary amine at the C8 position form a stable five-membered chelate ring with transition metals, making them ideal ligands for catalysts used in hydrogenation and other transformations.

This guide will use the chiral diamine (R)-8-amino-5,6,7,8-tetrahydroquinoline, often referred to as (R)-CAMPY, as a representative example to illustrate the synthesis, complexation, and application of this ligand class.[1]

cluster_ligand 8-Amino-5,6,7,8-tetrahydroquinoline (ATHQ) Scaffold ligand

Figure 1: Core structure of the ATHQ ligand.

Part 1: Synthesis and Characterization Protocols

A robust and reproducible synthesis of both the ligand and its metal complex is fundamental to its successful application. The protocols described below are based on established literature procedures.[1]

Protocol 1.1: Synthesis of Chiral Ligand (R)-8-Amino-5,6,7,8-tetrahydroquinoline

The synthesis of the chiral amine ligand typically starts from a commercially available ketone precursor, which is converted to an oxime and subsequently reduced. This protocol outlines the key steps.

Workflow for Ligand and Metal Complex Synthesis

G General Synthesis Workflow start 5,6,7,8-Tetrahydroquinolin-8-one oxime Formation of Oxime (+ Hydroxylamine HCl) start->oxime Step 1 reduction Asymmetric Reduction (e.g., Catalytic Hydrogenation) oxime->reduction Step 2 ligand Chiral Ligand: (R)-8-Amino-5,6,7,8-tetrahydroquinoline reduction->ligand Step 3 complexation Complexation Reaction (Anhydrous Solvent, Inert Atm.) ligand->complexation Coordination metal_precursor Metal Precursor (e.g., [RhCp*Cl2]2) metal_precursor->complexation complex Final Metal Complex [RhCp*(R)-CAMPY(Cl)]Cl complexation->complex characterization Full Characterization (NMR, MS, EA) complex->characterization

Figure 2: Workflow for ligand synthesis and metal complexation.

Step-by-Step Methodology:

  • Oxime Formation:

    • To a solution of 5,6,7,8-tetrahydroquinolin-8-one hydrochloride in ethanol/water, add hydroxylamine hydrochloride and sodium hydroxide.[6]

    • Reflux the mixture for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon cooling, the resulting 8-oximino-5,6,7,8-tetrahydroquinoline will precipitate. Filter the solid, wash with cold water, and dry under vacuum.[6]

    • Causality: The conversion to an oxime provides a stable intermediate that is readily reduced to the primary amine in the next step.

  • Asymmetric Reduction to Amine:

    • The reduction of the oxime to the primary amine is the chirality-inducing step. A common method is catalytic hydrogenation using a chiral catalyst.

    • Dissolve the oxime intermediate in a suitable solvent (e.g., methanol) in a high-pressure hydrogenation vessel.

    • Add a chiral catalyst (e.g., a rhodium or ruthenium-based catalyst known for ketone/oxime reduction).

    • Pressurize the vessel with hydrogen gas (H₂) and stir at a controlled temperature until the reaction is complete.

    • Causality: The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity (ee%). This step establishes the stereocenter at the C8 position.

  • Purification:

    • After the reaction, filter off the catalyst.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the pure (R)- or (S)-8-amino-5,6,7,8-tetrahydroquinoline.

Protocol 1.2: Synthesis of a Representative Metal Complex: [RhCp(R)-CAMPY(Cl)]Cl*

This protocol describes the coordination of the (R)-CAMPY ligand to a rhodium precursor. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or a glovebox, as organometallic complexes can be sensitive to air and moisture.

Step-by-Step Methodology:

  • Preparation:

    • In a Schlenk flask, dissolve the rhodium precursor, pentamethylcyclopentadienyl rhodium(III) chloride dimer ([RhCp*Cl₂]₂), in an anhydrous solvent such as dichloromethane (DCM) or methanol.

    • In a separate flask, dissolve one equivalent of the (R)-CAMPY ligand (per Rh center) in the same anhydrous solvent.

  • Complexation:

    • Slowly add the ligand solution to the stirring solution of the metal precursor at room temperature.

    • Stir the reaction mixture for 12-24 hours. A color change is often observed, indicating complex formation.

  • Isolation and Purification:

    • Reduce the solvent volume in vacuo.

    • Precipitate the product by adding a non-polar solvent like diethyl ether or hexane.

    • Collect the solid product by filtration, wash with the non-polar solvent to remove any unreacted starting materials, and dry under high vacuum.

    • Causality: Using anhydrous solvents and an inert atmosphere prevents the formation of undesired side products (e.g., hydroxo complexes) and protects the metal center from oxidation. Precipitation with a non-polar solvent is an effective method for isolating the typically polar, salt-like complex.

Part 1.3: Essential Characterization

Thorough characterization is required to confirm the identity, purity, and structure of the synthesized ligand and metal complex.

Technique Purpose for Ligand (CAMPY) Purpose for Metal Complex Expected Observations [1]
¹H & ¹³C NMR Confirm structure and purity.Confirm ligand coordination and structure.Shifts in the proton and carbon signals of the ligand upon coordination to the metal. Appearance of Cp* signal (~1.9 ppm for ¹H, ~9 ppm for ¹³C) in the complex.
Mass Spec. (ESI-MS) Determine molecular weight.Confirm the mass of the complex cation.Observation of the [M+H]⁺ peak for the ligand and the [M]⁺ or [M+H]⁺ peak for the complex cation (e.g., C₁₉H₂₇ClN₂Rh).
Elemental Analysis Confirm elemental composition (C, H, N).Confirm the overall formula of the complex salt.Experimental percentages of C, H, N should match the calculated values for the proposed formula (e.g., C₁₉H₂₇Cl₂N₂Rh).
FT-IR Spectroscopy Identify functional groups (N-H, C=N).Observe shifts in ligand vibrations upon coordination.Shift in N-H stretching and bending frequencies, and C=N stretching frequency of the quinoline ring, indicating binding to the metal center.[7]

Table 1: Key Characterization Techniques and Expected Results. The data provided are representative for the (R)-CAMPY ligand and its RhCp* complex.

Part 2: Application Protocol - Asymmetric Transfer Hydrogenation (ATH)

Metal complexes of ATHQ ligands are highly effective catalysts for the asymmetric transfer hydrogenation of prochiral imines to chiral amines. This protocol details the reduction of a 1-aryl substituted 3,4-dihydroisoquinoline to the corresponding tetrahydroisoquinoline, a valuable class of alkaloids.[1][2]

Protocol 2.1: ATH of a Dihydroisoquinoline

Catalytic Cycle Overview

G catalyst [M-L]* Pre-catalyst hydride Active [M-H] Hydride Species catalyst->hydride H- source (HCOOH/NEt3) substrate_complex Substrate Coordination (Imine binds to Metal) hydride->substrate_complex + Substrate (Imine) product_complex Product Complex (Amine coordinated) substrate_complex->product_complex Hydride Transfer (Stereo-determining step) product_complex->catalyst - Product (Amine) + H- source

Figure 3: Simplified catalytic cycle for Asymmetric Transfer Hydrogenation.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a reaction vial, add the dihydroisoquinoline substrate (1 equivalent).

    • Add the catalyst, for example, [RhCp*(R)-CAMPY(Cl)]Cl (0.5-2 mol%).

    • Dissolve the solids in a suitable solvent (e.g., acetonitrile or isopropanol).

  • Hydrogen Source:

    • Prepare a mixture of formic acid and triethylamine (HCOOH/NEt₃), typically in a 5:2 or 1.1:1 molar ratio, which acts as the in-situ source of hydrogen.[1]

    • Add the HCOOH/NEt₃ mixture to the reaction vial.

    • Causality: The azeotropic mixture of formic acid and triethylamine serves as a convenient and effective hydride donor. The triethylamine acts as a base to deprotonate the formic acid, forming formate, which then delivers a hydride to the metal center. The pH of this mixture is crucial; strongly acidic conditions can protonate the ligand, causing it to detach from the metal and inhibiting catalysis.[1]

  • Reaction Execution:

    • Seal the vial and stir the mixture at a specified temperature (e.g., 40-60 °C) for the required time (e.g., 12-24 hours).

    • Monitor the reaction progress by TLC or GC-MS to determine conversion.

  • Work-up and Analysis:

    • Once the reaction is complete, quench the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

    • Determine the enantiomeric excess (ee%) of the final product using chiral HPLC.

Part 2.2: Factors Influencing Success
  • Catalyst Loading: Lowering the catalyst loading is desirable for process efficiency but may require longer reaction times or higher temperatures.

  • Solvent: The choice of solvent can influence both the reaction rate and enantioselectivity.

  • Additives: In some cases, additives like Lewis acids (e.g., La(OTf)₃) can enhance the reactivity, especially for hindered substrates, without compromising enantioselectivity.[1]

Part 3: Broader Applications and Future Outlook

While this guide has focused on ATH, the unique properties of 8-amino-5,6,7,8-tetrahydroquinoline metal complexes open doors to other applications:

  • Other Catalytic Transformations: These chiral complexes are potential candidates for other C-H activation, alkylation, or olefination reactions where a defined chiral pocket is beneficial.[8]

  • Materials Science: The rigid ligand structure could be used to construct coordination polymers or metal-organic frameworks (MOFs) with potential applications in sensing or gas storage.[9]

  • Bioinorganic Chemistry: Given the diverse biological activities of quinoline and isoquinoline derivatives, metal complexes of these ligands could be explored for their medicinal properties, such as antimicrobial or anticancer activity.[10][11] The metal center can modulate the biological action of the organic scaffold.

The continued exploration of the ATHQ scaffold and its derivatives promises to yield novel catalysts with improved efficiency, selectivity, and broader substrate scope, further solidifying its role as a privileged ligand in modern synthetic chemistry.

References

Application Notes and Protocols for In Vivo Efficacy Testing of 5,6,7,8-Tetrahydroisoquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Tetrahydroisoquinolines

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The 8-amino substituted variant, 5,6,7,8-tetrahydroisoquinolin-8-amine, and its derivatives have emerged as a promising class of molecules with potential therapeutic applications. Preliminary research and analogue studies have indicated that this chemical family may exert significant biological effects, including antinociceptive and antiproliferative activities.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo models to rigorously evaluate the efficacy of novel this compound derivatives.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale for experimental choices. The protocols herein are designed as self-validating systems to ensure the generation of robust and reproducible data, adhering to the highest standards of scientific integrity and animal welfare. All procedures should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research, such as those outlined by the National Institutes of Health (NIH), and reported following the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[1][3][5][6][7]

Part 1: Preclinical Evaluation of Antinociceptive Efficacy

Based on initial findings suggesting analgesic properties of 8-amino-5,6,7,8-tetrahydroisoquinolines, a primary therapeutic avenue to explore is pain management.[1] This section details the use of established rodent models to assess efficacy against both acute nociceptive and chronic neuropathic pain.

Foundational Concepts in Pain Modeling

In vivo pain models are designed to elicit measurable pain-related behaviors in response to specific stimuli. The choice of model is critical and depends on the type of pain being investigated.

  • Nociceptive Pain: Arises from the stimulation of nociceptors by noxious thermal, chemical, or mechanical stimuli. Models like the formalin and hot plate tests are standard for assessing acute nociceptive pain.[8][9][10]

  • Neuropathic Pain: Caused by damage or disease affecting the somatosensory nervous system. Models such as chronic constriction injury (CCI) or streptozotocin (STZ)-induced diabetic neuropathy are used to mimic this chronic condition.[11][12][13][14]

Experimental Workflow for Analgesia Studies

The following diagram illustrates a typical workflow for evaluating the antinociceptive efficacy of a test compound.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment A Acclimatize Animals (≥ 7 days) B Baseline Behavioral Testing (e.g., von Frey, Hot Plate) A->B C Induce Pain Model (e.g., Formalin, CCI Surgery) B->C D Administer Test Compound (e.g., this compound derivative) C->D E Behavioral Assessment at Pre-determined Time Points D->E F Data Analysis (e.g., Paw Licking Time, Withdrawal Threshold) E->F G Tissue Collection (Optional) (e.g., Spinal Cord, DRG) F->G G cluster_pre Model Establishment cluster_exp Efficacy Study cluster_post Endpoint Analysis A Implant Cancer Cells/Tissue (e.g., Subcutaneous, Intraperitoneal) B Monitor Tumor Growth A->B C Randomize Mice into Groups (when tumors reach ~100-200 mm³) B->C D Initiate Treatment Regimen (Test Compound, Vehicle, Positive Control) C->D E Monitor Tumor Volume and Body Weight (e.g., 2-3 times/week) D->E F Euthanize Mice at Endpoint (e.g., Tumor size limit, study duration) E->F G Excise Tumors for Analysis (Weight, Histology, Biomarkers) F->G

References

Application Notes & Protocols: Strategic Functionalization of the C8-Amino Group in 5,6,7,8-Tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 8-Amino-THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and clinically significant synthetic molecules.[1][2][3][4] Its rigid, three-dimensional structure provides an excellent platform for the precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets.[4] Among its various isomers, 5,6,7,8-tetrahydroisoquinolin-8-amine stands out as a particularly valuable synthetic intermediate. The primary amino group at the C8 position is a versatile chemical handle, offering a strategic entry point for a multitude of chemical transformations.

This guide provides an in-depth exploration of the primary methods for functionalizing this C8-amino group. We will move beyond simple procedural lists to dissect the underlying chemical logic, guiding researchers in making informed decisions for their specific drug discovery campaigns. The protocols detailed herein are designed to be robust and adaptable, forming a foundational toolkit for synthesizing diverse libraries of 8-amino-THIQ derivatives for structure-activity relationship (SAR) studies.

Core Functionalization Strategies: A Practical Overview

The nucleophilic character of the primary amine at C8 is the key to its synthetic utility. We will focus on four pillar reactions that leverage this reactivity:

  • N-Acylation: Formation of amides.

  • N-Sulfonylation: Formation of sulfonamides.

  • N-Alkylation: Formation of secondary and tertiary amines.

  • Reductive Amination: A controlled method for N-alkylation.

N-Acylation: Crafting Amide Derivatives

The conversion of the C8-amine to an amide is one of the most fundamental and reliable transformations. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors and acceptors. This reaction involves the nucleophilic attack of the amine on an activated carboxylic acid derivative.

Causality and Experimental Rationale

The choice of acylating agent and reaction conditions is dictated by the reactivity of the starting materials and the desired outcome.

  • Acylating Agents: Acyl chlorides and anhydrides are the most common choices due to their high electrophilicity. They react rapidly and often quantitatively. For more sensitive substrates or to avoid harsh conditions, coupling reagents like HATU or EDC can be used to activate a carboxylic acid in situ.

  • Base Selection: When using acyl chlorides, a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are ideal as they do not compete with the amine in reacting with the electrophile.

Visual Workflow: N-Acylation

G start_amine This compound reagents Base (e.g., TEA, DIPEA) Aprotic Solvent (e.g., DCM) 0°C to RT start_amine->reagents start_acyl Acyl Chloride (R-COCl) or Anhydride start_acyl->reagents product N-(5,6,7,8-Tetrahydroisoquinolin-8-yl)amide reagents->product

Caption: General workflow for the N-acylation of 8-amino-THIQ.

Protocol 1: General N-Acylation with an Acyl Chloride
  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the exothermicity of the reaction with highly reactive acyl chlorides.

  • Electrophile Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution. Ensure the internal temperature does not rise significantly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to yield the desired N-acyl derivative.

Data Summary: N-Acylation
ElectrophileBaseSolventTypical Time/TempYield Range
Acetyl ChlorideTEADCM1-3 h / 0°C to RT85-95%
Benzoyl ChlorideDIPEADCM2-4 h / 0°C to RT80-90%
Acetic AnhydridePyridineTHF4-6 h / RT80-95%

N-Sulfonylation: Building Sulfonamide Linkages

The sulfonamide functional group is another key pharmacophore. It is a stable, non-basic amine surrogate that can engage in strong hydrogen bonding interactions. The synthesis is analogous to acylation, involving the reaction of the amine with a sulfonyl chloride.

Causality and Experimental Rationale
  • Electrophiles: Aryl or alkyl sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride, dansyl chloride) are the standard reagents. Their reactivity is generally high.

  • Reaction Conditions: Pyridine is often used as both the base and the solvent. It effectively scavenges the HCl byproduct and catalyzes the reaction. Alternatively, conditions similar to N-acylation (DCM with TEA or DIPEA) are also highly effective and can simplify the work-up procedure.

Visual Workflow: N-Sulfonylation

G start_amine This compound reagents Base (e.g., Pyridine, TEA) Solvent (e.g., Pyridine, DCM) RT to 50°C start_amine->reagents start_sulfonyl Sulfonyl Chloride (R-SO₂Cl) start_sulfonyl->reagents product N-(5,6,7,8-Tetrahydroisoquinolin-8-yl)sulfonamide reagents->product

Caption: General workflow for the N-sulfonylation of 8-amino-THIQ.

Protocol 2: General N-Sulfonylation
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M).

  • Electrophile Addition: Add the sulfonyl chloride (1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction with less reactive sulfonyl chlorides. Monitor by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-water. This will precipitate the product and dissolve the pyridine hydrochloride salt.

  • Purification: If a solid precipitates, collect it by vacuum filtration and wash thoroughly with water and then a cold, non-polar solvent (e.g., diethyl ether) to remove impurities. If the product is an oil, extract the aqueous mixture with ethyl acetate. The combined organic layers should be washed with 1M HCl (to remove residual pyridine), saturated NaHCO₃, and brine, then dried (Na₂SO₄), filtered, and concentrated. The crude material is then purified by column chromatography or recrystallization.

Data Summary: N-Sulfonylation
ElectrophileBase/SolventTypical Time/TempYield Range
p-Toluenesulfonyl ChloridePyridine6-12 h / RT75-90%
Methanesulfonyl ChlorideTEA/DCM2-4 h / 0°C to RT80-95%
Dansyl ChlorideDIPEA/DMF4-8 h / RT70-85%

N-Alkylation (Direct): Challenges and Considerations

Direct alkylation of the primary amine with alkyl halides can be a straightforward method to introduce alkyl groups. However, it suffers from a significant drawback: over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.

Causality and Experimental Rationale
  • Controlling Stoichiometry: Using a large excess of the primary amine can favor the mono-alkylated product, but this is inefficient in terms of the valuable THIQ starting material.

  • Base and Solvent: A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used in a polar aprotic solvent like DMF or acetonitrile. These conditions facilitate the SN2 reaction.

  • Alternative: Reductive Amination: Due to the challenges of controlling selectivity, direct alkylation is often superseded by reductive amination, which provides a much cleaner and more controlled route to mono-alkylated secondary amines.[1][5]

Visual Workflow: Direct N-Alkylation

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Products start_amine This compound reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat start_amine->reagents start_alkyl Alkyl Halide (R-X) start_alkyl->reagents product_mono Mono-alkylated (Secondary Amine) reagents->product_mono product_di Di-alkylated (Tertiary Amine) reagents->product_di product_mono->product_di Further Reaction

Caption: Workflow for direct N-alkylation, highlighting potential over-alkylation.

Reductive Amination: Controlled Synthesis of Secondary and Tertiary Amines

Reductive amination is the premier method for the controlled N-alkylation of primary amines. It is a one-pot reaction that proceeds in two stages: (1) condensation of the amine with an aldehyde or ketone to form an imine (or enamine) intermediate, and (2) in situ reduction of this intermediate to the corresponding amine.

Causality and Experimental Rationale
  • Carbonyl Source: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl and aryl substituents.

  • Reducing Agent: The key to success is using a mild, hydride-based reducing agent that is selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation. It is less reactive than sodium borohydride (NaBH₄) and tolerant of the slightly acidic conditions often used to promote imine formation. Sodium cyanoborohydride (NaBH₃CN) is another classic choice, particularly effective at slightly acidic pH.[5]

  • Solvent and Additives: Dichloroethane (DCE) or DCM are common solvents. A small amount of acetic acid is often added to catalyze the formation of the iminium ion intermediate.

Visual Workflow: Reductive Amination

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reducing Agent cluster_product Product start_amine This compound intermediate Imine/Iminium Ion (In Situ) start_amine->intermediate start_carbonyl Aldehyde or Ketone start_carbonyl->intermediate product N-Alkyl-5,6,7,8-tetrahydroisoquinolin-8-amine intermediate->product reagents NaBH(OAc)₃ (STAB) or NaBH₃CN reagents->product

Caption: Workflow for controlled N-alkylation via reductive amination.

Protocol 3: Reductive Amination with an Aldehyde
  • Preparation: In a round-bottom flask, combine this compound (1.0 eq) and the desired aldehyde (1.1 eq) in 1,2-dichloroethane (DCE, approx. 0.1 M).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution (hydrogen) may occur.

  • Reaction: Stir at room temperature for 4-16 hours, monitoring for the disappearance of the imine intermediate and starting amine by LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the mixture with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the pure secondary amine.

Data Summary: Reductive Amination
Carbonyl SourceReducing AgentSolventTypical Time/TempYield Range
BenzaldehydeNaBH(OAc)₃DCE6-12 h / RT70-90%
AcetoneNaBH(OAc)₃DCM12-16 h / RT65-85%
CyclohexanoneNaBH₃CNMeOH/AcOH4-8 h / RT70-85%

Conclusion

The C8-amino group of this compound is a powerful gateway for molecular diversification in drug discovery. By mastering the core reactions of acylation, sulfonylation, and reductive amination, researchers can efficiently generate libraries of novel compounds. The choice of reaction should be guided by the specific goals of the SAR study, whether it is to introduce hydrogen bond acceptors (amides), non-basic surrogates (sulfonamides), or to modulate lipophilicity and basicity (secondary/tertiary amines). The protocols and principles outlined in this guide provide a solid, field-proven foundation for these synthetic endeavors.

References

Application Note: High-Throughput Screening Assays for Tetrahydroisoquinoline Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydroisoquinoline Scaffold in Drug Discovery

The tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide array of biological activities.[1] This heterocyclic motif is found in compounds targeting a diverse range of protein classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, making THIQ libraries a valuable resource in drug discovery campaigns.[2][3] High-throughput screening (HTS) provides a robust platform for rapidly evaluating large libraries of THIQ derivatives to identify novel modulators of therapeutic targets.[4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of HTS assays for screening THIQ libraries. We will delve into the principles of various assay formats, offer detailed protocols, and discuss critical considerations for ensuring data quality and minimizing artifacts.

Strategic Considerations for Screening THIQ Libraries

The success of an HTS campaign hinges on the careful selection of an appropriate assay technology that is compatible with both the target biology and the chemical properties of the library.[6] For THIQ libraries, particular attention should be paid to potential compound interference with assay signals, such as fluorescence quenching or enhancement.

Key Assay Selection Criteria:
  • Target Class: The nature of the biological target (e.g., enzyme, receptor, ion channel) will dictate the most suitable assay format.

  • Assay Robustness: The assay should have a high signal-to-background ratio and a large dynamic range to confidently identify "hits." The Z'-factor is a common metric used to assess the quality of an HTS assay.[7]

  • Throughput and Miniaturization: The assay should be amenable to automation and miniaturization in 384- or 1536-well plate formats to screen large numbers of compounds efficiently and cost-effectively.[8]

  • Potential for Compound Interference: Consideration must be given to the intrinsic properties of the THIQ scaffold that might interfere with the assay readout.

Biochemical Assays: Interrogating Molecular Interactions

Biochemical assays are performed in a cell-free system and are ideal for identifying compounds that directly interact with a purified target protein.[9]

Fluorescence Polarization (FP) Assays

Principle: FP assays measure the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer) upon binding to a larger protein.[10][11] When the tracer is unbound, it tumbles rapidly in solution, leading to depolarized light emission. Upon binding to the protein, its tumbling is restricted, resulting in an increase in polarized light. Competitive inhibitors from a THIQ library will displace the tracer, causing a decrease in fluorescence polarization.[12][13]

Protocol: Competitive FP Assay for a Target Protein

Materials:

  • Purified target protein

  • Fluorescently labeled ligand (tracer) with known affinity for the target

  • Assay buffer (e.g., PBS with 0.01% Triton X-100)

  • THIQ compound library dissolved in DMSO

  • Black, low-volume 384-well plates

  • Plate reader with FP capabilities

Procedure:

  • Tracer and Protein Optimization: Determine the optimal concentrations of the tracer and target protein to achieve a stable and robust assay window (the difference in mP values between bound and unbound tracer).

  • Compound Plating: Dispense 100 nL of each THIQ library compound in DMSO into the assay plate using an acoustic liquid handler.

  • Reagent Addition: Add 10 µL of a 2X solution of the target protein and tracer complex in assay buffer to each well.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization on a plate reader using appropriate excitation and emission filters for the fluorophore.[14]

Data Analysis: Calculate the percentage of inhibition for each compound and generate dose-response curves for active compounds to determine their IC50 values.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

Principle: TR-FRET is a robust technology that minimizes interference from compound autofluorescence and scattered light by using a long-lifetime lanthanide donor fluorophore (e.g., Europium or Terbium) and a suitable acceptor fluorophore (e.g., phycoerythrin or a modified rhodamine).[15][16] When the donor and acceptor are in close proximity (due to a binding event), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[17][18] THIQ compounds that disrupt this interaction will lead to a decrease in the FRET signal.

Protocol: TR-FRET Assay for Protein-Protein Interaction (PPI) Inhibitors

Materials:

  • Purified proteins of interest (Protein A and Protein B), one labeled with a donor fluorophore and the other with an acceptor fluorophore.

  • Assay buffer

  • THIQ compound library in DMSO

  • White, low-volume 384-well plates

  • TR-FRET-capable plate reader

Procedure:

  • Reagent Preparation: Prepare 2X solutions of the donor-labeled Protein A and acceptor-labeled Protein B in assay buffer.

  • Compound Plating: Dispense 100 nL of THIQ library compounds into the assay plate.

  • Reagent Addition: Add 5 µL of the 2X donor-labeled Protein A solution, followed by 5 µL of the 2X acceptor-labeled Protein B solution to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths after a suitable delay (e.g., 60 µs).[19]

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the percent inhibition for each compound.

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)

Principle: AlphaScreen is a bead-based assay that relies on the generation of a chemiluminescent signal when two different beads, a "Donor" and an "Acceptor" bead, are brought into close proximity.[20][21] The Donor bead, upon excitation at 680 nm, releases singlet oxygen, which travels to a nearby Acceptor bead, initiating a cascade of energy transfer that results in light emission.[22] This technology is highly sensitive and can be adapted to study a wide range of molecular interactions.[21][23]

Protocol: AlphaScreen Assay for Enzyme Inhibition

Materials:

  • Enzyme and biotinylated substrate

  • Streptavidin-coated Donor beads

  • Antibody-coated Acceptor beads specific for the product of the enzymatic reaction

  • Assay buffer

  • ATP (if required for the enzyme)

  • THIQ compound library in DMSO

  • White, 384-well ProxiPlates

Procedure:

  • Enzyme Reaction:

    • Dispense THIQ compounds into the assay plate.

    • Add the enzyme and biotinylated substrate.

    • Initiate the reaction by adding ATP.

    • Incubate for the desired reaction time.

  • Detection:

    • Stop the enzyme reaction (e.g., by adding EDTA).

    • Add a mixture of Streptavidin-Donor beads and antibody-Acceptor beads.

    • Incubate in the dark for 60 minutes.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the enzyme by the THIQ compound.

Cell-Based Assays: Assessing Activity in a Physiological Context

Cell-based assays provide a more physiologically relevant context for screening as they assess the activity of compounds on targets within a living cell.[24]

Phenotypic Screening

Principle: Phenotypic screening involves identifying compounds that produce a desired change in a cell's phenotype, without a priori knowledge of the specific molecular target.[25][26][27] This approach is particularly powerful for discovering first-in-class drugs with novel mechanisms of action.[28] High-content imaging is a common readout for phenotypic screens, allowing for the quantification of multiple cellular parameters.[26]

Workflow: High-Content Phenotypic Screen for Neurite Outgrowth

Caption: Workflow for a high-content phenotypic screen.

Reporter Gene Assays

Principle: Reporter gene assays are used to measure the activation or inhibition of a specific signaling pathway. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to the signaling pathway of interest. Activation of the pathway leads to the expression of the reporter protein, which can be quantified by measuring its enzymatic activity.

Protocol: Luciferase Reporter Assay for GPCR Activation

Materials:

  • Cell line stably expressing the GPCR of interest and a luciferase reporter construct (e.g., CRE-luciferase for Gs-coupled GPCRs).

  • Cell culture medium and supplements.

  • THIQ compound library in DMSO.

  • Luciferase assay reagent.

  • White, clear-bottom 384-well plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the cells in the assay plates and incubate overnight.

  • Compound Addition: Add the THIQ library compounds to the cells.

  • Incubation: Incubate for a period sufficient to allow for gene expression (typically 4-6 hours).

  • Lysis and Signal Generation: Lyse the cells and add the luciferase assay reagent.

  • Data Acquisition: Measure the luminescence on a plate reader.

Data Analysis: An increase in luminescence indicates agonistic activity, while a decrease in a stimulated system suggests antagonistic activity.

Label-Free Assays: A Paradigm Shift in HTS

Label-free technologies detect the interaction of compounds with their targets without the need for fluorescent or radioactive labels, thus reducing the potential for artifacts.[29][30][31]

Mass Spectrometry (MS)-Based HTS

Principle: MS-based HTS directly measures the enzymatic conversion of an unlabeled substrate to its product.[32] This technique is highly sensitive and selective, and it is not susceptible to interference from colored or fluorescent compounds.[32]

Data Management and Hit Validation

An HTS campaign generates a vast amount of data that requires robust data management and analysis pipelines.[33] Primary "hits" identified from the initial screen must be confirmed and validated through a series of secondary assays to eliminate false positives.[33][34]

Hit Confirmation and Validation Cascade:

  • Re-testing: Confirm the activity of the primary hits in the original assay.

  • Dose-Response Analysis: Determine the potency (IC50 or EC50) of the confirmed hits.

  • Orthogonal Assays: Test the hits in a different assay format to rule out technology-specific artifacts.

  • Selectivity Profiling: Assess the activity of the hits against related targets to determine their selectivity.

  • Structure-Activity Relationship (SAR) Analysis: Test analogs of the hit compounds to establish an initial SAR.

Conclusion

The diverse array of HTS technologies available today provides powerful tools for unlocking the therapeutic potential of tetrahydroisoquinoline libraries. The choice of assay should be guided by the specific biological question and the nature of the target. By carefully considering the principles and protocols outlined in this application note, researchers can design and execute robust and efficient H-throughput screening campaigns to identify novel THIQ-based drug candidates.

References

Application Note & Protocols: A Strategic Guide to the Synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-amine Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction: The Tetrahydroisoquinoline Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] THIQ-based molecules have demonstrated utility as antitumor, anti-inflammatory, anti-HIV, and neuroprotective agents, making them a focal point for drug development programs.[2][3][4] This guide provides a comprehensive overview of the synthetic strategies required to produce libraries of 5,6,7,8-tetrahydroisoquinolin-8-amine derivatives, a class of compounds with significant potential for probing biological targets.

Our focus is on the practical synthesis of the core structure and the subsequent derivatization of the 8-amino group, a key vector for SAR exploration. We will delve into the causality behind strategic synthetic choices, from the initial construction of the heterocyclic ring to the final installation and modification of the crucial amine functionality. The protocols described herein are designed to be robust and adaptable for the generation of diverse chemical libraries.

Strategic Overview: Pathways to the 8-Amine Scaffold

The synthesis of this compound derivatives can be approached through several strategic pathways. The primary challenge lies in constructing the saturated heterocyclic core and regioselectively installing the amine at the C8 position. A logical retrosynthetic analysis breaks the target molecule down into two key synthons: the tetrahydroisoquinoline core and the C8-amine precursor.

The overall workflow involves three main phases:

  • Core Synthesis : Formation of the 5,6,7,8-tetrahydroisoquinoline ring system.

  • Key Functionalization : Introduction of a functional handle at the C8 position, typically a ketone.

  • Amine Installation & Derivatization : Conversion of the C8-ketone to the C8-amine, followed by diversification to build an SAR library.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: C8-Functionalization cluster_2 Phase 3: SAR Library Generation Starting Materials Starting Materials THIQ_Core Tetrahydroisoquinoline Core Starting Materials->THIQ_Core e.g., Pictet-Spengler or Bischler-Napieralski C8_Ketone C8-Keto-THIQ Intermediate THIQ_Core->C8_Ketone Oxidation / Acylation C8_Amine C8-Amine Scaffold C8_Ketone->C8_Amine Reductive Amination SAR_Library Diverse Amide, Sulfonamide, Urea, & Amine Derivatives C8_Amine->SAR_Library Acylation, Sulfonylation, etc.

Caption: High-level workflow for the synthesis of this compound derivatives.

Phase 1: Synthesis of the Tetrahydroisoquinoline Core

The construction of the THIQ core is a foundational step, with several classical and modern methods available. The choice of method often depends on the substitution pattern of the starting materials and the desired overall efficiency.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is one of the most direct and versatile methods for synthesizing the THIQ core.[5] It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization.[6][7]

  • Mechanism & Rationale : The reaction proceeds via the formation of an iminium ion intermediate, which is then attacked by the electron-rich aromatic ring.[7][8] This method is particularly effective when the aromatic ring is activated by electron-donating groups, which facilitates the crucial cyclization step.[8] Conditions can range from harsh (concentrated acids) to mild (near physiological pH for highly activated substrates).[9]

Caption: The Pictet-Spengler reaction pathway.

The Bischler-Napieralski Reaction

An alternative route is the Bischler-Napieralski reaction, which involves the cyclodehydration of a β-phenylethylamide using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][11][12]

  • Mechanism & Rationale : This reaction generates a 3,4-dihydroisoquinoline intermediate.[9][10] A key distinction from the Pictet-Spengler is that the Bischler-Napieralski product is an imine, which requires a subsequent reduction step (e.g., with sodium borohydride, NaBH₄) to yield the desired THIQ core.[9][10] This two-step sequence (cyclization then reduction) can be advantageous if the dihydroisoquinoline intermediate is desired for other transformations. The reaction is most effective for aromatic rings bearing electron-donating groups.[10]

Phase 2 & 3: Installation and Derivatization of the C8-Amine

With the THIQ core in hand, the next critical phase is the introduction of the amine functionality at the C8 position. A highly effective and controllable method is the reductive amination of a C8-keto precursor.

Protocol: Synthesis of 5,6,7,8-Tetrahydroisoquinolin-8(1H)-one

The synthesis of the ketone intermediate is paramount. While multiple routes exist, a common approach involves the cyclization of a suitable δ-amino acid derivative or oxidation of the C8 methylene group of the THIQ core, although the latter can be challenging. For this guide, we will assume the successful synthesis of the 5,6,7,8-tetrahydroisoquinolin-8(1H)-one precursor.

Protocol: Reductive Amination to form the C8-Amine Scaffold

Reductive amination is a robust method for forming amines from ketones.[13][14] The reaction of the C8-ketone with an ammonia source (e.g., ammonium acetate) forms an intermediate imine, which is reduced in situ by a mild reducing agent.

Materials:

  • 5,6,7,8-Tetrahydroisoquinolin-8(1H)-one (1.0 eq)

  • Ammonium Acetate (10.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Methanol (MeOH) or Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 5,6,7,8-tetrahydroisoquinolin-8(1H)-one in methanol, add ammonium acetate. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes. Causality : NaBH(OAc)₃ is chosen for its mildness and its ability to reduce the iminium ion preferentially over the ketone, minimizing side reactions. It is also less water-sensitive than reagents like NaBH₄.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target this compound.

Protocol: Generation of an SAR Library from the C8-Amine

The primary amine at C8 is an excellent handle for diversification.[15] Simple, high-yielding reactions can be used to rapidly generate a library of analogs for SAR studies.

SAR cluster_derivatives Derivative Library Amine R-NH2 (C8-Amine Scaffold) Amide Amide R-NH-C(O)R' Amine->Amide R'COCl, Base Sulfonamide Sulfonamide R-NH-S(O)2R' Amine->Sulfonamide R'SO2Cl, Base Urea Urea R-NH-C(O)NHR' Amine->Urea R'NCO Sec_Amine Substituted Amine R-NH-R' Amine->Sec_Amine R'CHO, NaBH(OAc)3

Caption: Diversification pathways for the C8-amine scaffold to generate an SAR library.

Exemplary Protocol (Amide Formation):

  • Dissolve this compound (1.0 eq) in DCM.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C.

  • Add the desired acyl chloride (e.g., benzoyl chloride) (1.1 eq) dropwise.

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization to obtain the pure amide derivative.

Data Interpretation: A Representative SAR Table

To guide the drug development process, the synthesized derivatives are tested in a relevant biological assay. The data are then compiled to establish a structure-activity relationship. The table below presents hypothetical data for a series of C8-amide derivatives against a target kinase.

Compound IDR' Group (in R-NH-C(O)R')IC₅₀ (nM)Notes
1a -CH₃ (Acetyl)850Baseline activity.
1b -Ph (Phenyl)220Aromatic ring improves potency.
1c -Ph-4-Cl (4-Chlorophenyl)75Electron-withdrawing group enhances activity.
1d -Ph-4-OMe (4-Methoxyphenyl)350Electron-donating group is detrimental.
1e -c-Hex (Cyclohexyl)1500Lipophilic aliphatic group is poorly tolerated.
1f -CH₂Ph (Phenylacetyl)180Increased flexibility is beneficial over acetyl.

Analysis of SAR Trends:

  • Aromatic vs. Aliphatic : Aromatic substituents at the R' position (1b) are significantly better than small (1a) or large (1e) aliphatic groups, suggesting a key π-π or hydrophobic interaction in the target's binding pocket.

  • Electronic Effects : Potency is sensitive to the electronic nature of the phenyl ring. An electron-withdrawing group like chlorine (1c) is highly favorable, while an electron-donating methoxy group (1d) reduces activity. This suggests that the amide carbonyl's polarization or the aryl ring's electronic character is critical for binding.

  • Flexibility : Introducing a methylene spacer (1f) maintains good activity, indicating the binding pocket can accommodate some flexibility.

These insights are crucial for designing the next generation of compounds, focusing on electronically poor aromatic or heteroaromatic groups to maximize potency.

Conclusion

The synthetic pathways detailed in this guide provide a robust and logical framework for the production of this compound derivatives for SAR studies. By employing classical ring-forming reactions like the Pictet-Spengler or Bischler-Napieralski, followed by a key reductive amination step, a versatile amine scaffold can be efficiently generated. Subsequent derivatization of this amine allows for a systematic exploration of the chemical space around the C8 position, leading to a clear understanding of the structure-activity relationships that govern biological activity. This strategic approach enables medicinal chemists to rationally design and synthesize potent and selective modulators of their biological targets.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 5,6,7,8-tetrahydroisoquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold found in numerous biologically active alkaloids and pharmaceutical agents, making its efficient synthesis a critical task in medicinal chemistry.[1][2][3] This document provides in-depth, experience-driven advice to ensure the successful and high-yielding preparation of this key amine intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound, providing a foundational understanding of the key strategic decisions in the synthetic process.

Q1: What are the most common and effective synthetic routes to prepare the 5,6,7,8-tetrahydroisoquinoline core?

A1: The construction of the tetrahydroisoquinoline core is typically achieved through two primary strategies:

  • Route A: Reduction of the Isoquinoline Aromatic System. This is a direct approach where the isoquinoline ring is catalytically hydrogenated. The key challenge is achieving selective reduction of the pyridine ring without over-reducing the benzene ring.[4]

    • Mechanism: Catalytic hydrogenation using catalysts like Platinum (Pt), Palladium (Pd/C), or Rhodium (Rh) selectively reduces the more electron-deficient pyridine ring.[4][5] Acidic conditions can surprisingly favor the reduction of the benzene ring, so reaction conditions must be carefully controlled.[4]

    • Advantages: This route is often shorter and more atom-economical if the starting isoquinoline is readily available.

  • Route B: Cyclization Methods (e.g., Bischler-Napieralski, Pictet-Spengler). These are powerful methods for building the heterocyclic ring from acyclic precursors.

    • Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamide using a dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline, which is then reduced (e.g., with NaBH₄) to the tetrahydroisoquinoline.[6][7][8]

    • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline core directly.[1][5][6] This is particularly effective when the aromatic ring is activated with electron-donating groups.[6]

    • Advantages: These methods offer great flexibility for introducing substituents on the aromatic ring and at the C1 position.

Q2: How is the 8-amino group typically introduced to the tetrahydroisoquinoline core?

A2: The introduction of the amino group at the C8 position is a critical step that often follows the formation of the core structure. A common and effective method is through reductive amination of a corresponding 8-keto precursor (5,6,7,8-tetrahydroisoquinolin-8-one).

  • Process: The ketone is reacted with an ammonia source (like ammonium acetate or aqueous ammonia) or a protected amine (like hydroxylamine) to form an intermediate imine or oxime. This intermediate is then reduced in situ or in a subsequent step to the desired primary amine.[9][10]

  • Reducing Agents: A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the protonated iminium ion in the presence of the ketone, minimizing side reactions.[11][12] Catalytic hydrogenation over catalysts like Raney Nickel or Palladium can also be employed.[10]

Q3: What are the critical parameters that control the overall yield and purity?

A3: Several factors must be meticulously controlled:

  • Catalyst Selection and Loading (for hydrogenation/reduction steps): The choice of catalyst (e.g., Pd/C, PtO₂, Rh/C) and its loading can dramatically affect reaction time, selectivity, and completeness. Catalyst poisoning, often by sulfur-containing compounds or coordinating nitrogen atoms, can halt the reaction.[13]

  • Solvent and pH: The solvent choice impacts reagent solubility and reaction kinetics. For reductive aminations, maintaining a slightly acidic pH (typically 4-5) is crucial to facilitate imine formation without deactivating the amine nucleophile.[11]

  • Temperature and Pressure: Catalytic hydrogenations often require elevated pressure (H₂ gas) and controlled temperature. Both excessively high temperatures and pressures can lead to over-reduction or side reactions.

  • Purity of Starting Materials: Impurities in starting materials can interfere with the reaction, poison catalysts, or lead to difficult-to-remove byproducts.

Q4: How can I effectively monitor reaction progress?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): The quickest and most common method for qualitative monitoring. It allows you to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the mass of the desired product and helping to identify any major byproducts. This is invaluable for troubleshooting unexpected results.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a crude reaction aliquot can be used to determine the conversion ratio of starting material to product with high accuracy.

Section 2: Troubleshooting Guide: A Problem-to-Solution Approach

This guide addresses specific experimental failures with a logical, step-by-step troubleshooting process.

Issue 1: Low Yield or Stalled Reaction during Catalytic Hydrogenation of Isoquinoline

You observe from TLC or LC-MS analysis that a significant amount of the starting isoquinoline remains even after extended reaction times.

Potential Cause Diagnostic Check Recommended Solution
1. Catalyst Inactivity/Poisoning The reaction starts but stops prematurely. The catalyst may appear clumped or discolored.Filter and Replace: Filter the reaction mixture through Celite® to remove the old catalyst and add a fresh batch. Ensure starting materials are free from sulfur impurities.[13]
2. Insufficient Hydrogen Pressure Check for leaks in your hydrogenation apparatus. Ensure the H₂ cylinder has adequate pressure.System Check: Re-seal all joints and connections. Refill the reaction vessel with H₂ to the target pressure.
3. Poor Catalyst/Substrate Mixing The catalyst has settled at the bottom of the flask, and stirring is inadequate.Increase Agitation: Use a more powerful overhead stirrer or a larger stir bar. Ensure the catalyst is well-suspended in the reaction medium.
4. Incorrect Solvent or pH The substrate may not be fully soluble, or the pH is suboptimal for the catalyst's activity.Solvent Screen: Test alternative solvents (e.g., Methanol, Ethanol, Acetic Acid). For some catalysts, the presence of acid is crucial for activating the ring system.[4]
Issue 2: Low Yield during Reductive Amination of the 8-Keto Precursor

You are attempting to convert 5,6,7,8-tetrahydroisoquinolin-8-one to the amine, but the yield is poor, with starting material remaining or the formation of an unexpected alcohol byproduct.

Potential Cause Diagnostic Check Recommended Solution
1. Suboptimal pH for Imine Formation The pH of the reaction mixture is too high (>7) or too low (<4).pH Adjustment: Buffer the reaction or carefully add acetic acid to maintain a pH between 4 and 5. This protonates the carbonyl, activating it for nucleophilic attack, and ensures the amine is not fully protonated and non-nucleophilic.[11]
2. Competitive Carbonyl Reduction LC-MS or NMR shows the presence of 8-hydroxy-5,6,7,8-tetrahydroisoquinoline. This occurs if the reducing agent is too reactive (e.g., NaBH₄).Use a Milder Reducing Agent: Switch to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are selective for the iminium ion over the ketone.[11][12]
3. Hydrolysis of the Imine Intermediate Water in the reaction medium can hydrolyze the imine back to the ketone and amine.Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water and drive the equilibrium towards imine formation.
4. Low Concentration of Amine Source The equilibrium for imine formation is unfavorable.Increase Amine Equivalents: Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) to push the reaction forward.
Issue 3: Formation of Significant Byproducts

Your final product is contaminated with impurities that are difficult to separate.

Potential Cause Diagnostic Check Recommended Solution
1. Over-reduction of the Benzene Ring During hydrogenation, the benzene ring is also reduced, leading to decahydroisoquinoline byproducts.Optimize Conditions: Reduce the H₂ pressure, lower the reaction temperature, or switch to a less aggressive catalyst (e.g., Pd/C instead of PtO₂). Careful reaction monitoring is key to stopping the reaction once the pyridine ring is saturated.
2. Formation of Dimeric or Polymeric Species This can occur during reductive amination if the newly formed primary amine reacts with another molecule of the ketone.Slow Addition: Add the reducing agent slowly to the mixture of the ketone and ammonia source. This keeps the concentration of the product amine low, minimizing its chance to react as a nucleophile.
3. Rearomatization during Workup/Purification The tetrahydroisoquinoline product can be oxidized back to an aromatic species if exposed to air and certain conditions.Inert Atmosphere: Conduct the workup and purification steps under an inert atmosphere (N₂ or Argon) if the product is particularly sensitive. Avoid excessive heating during solvent evaporation.

Section 3: Visual & Methodological Guides

General Synthetic Workflow

The following diagram outlines a common and robust pathway for the synthesis of this compound.

G cluster_0 Route A: Ring Construction cluster_1 Route B: Functionalization cluster_2 Route C: Amination Start Isoquinoline Step1 Catalytic Hydrogenation (e.g., H₂, Pd/C, MeOH) Start->Step1 Product1 5,6,7,8-Tetrahydroisoquinoline Step1->Product1 Step2 Oxidation at C8 (e.g., CrO₃, RuCl₃/NaIO₄) Product1->Step2 Product2 5,6,7,8-Tetrahydroisoquinolin-8-one Step2->Product2 Step3 Reductive Amination (NH₄OAc, NaBH₃CN, pH 4-5) Product2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: A typical three-stage synthesis workflow.

Troubleshooting Decision Tree for Low Yield

Use this flowchart to systematically diagnose the root cause of low product yield.

G Start Low Yield Observed CheckAnalysis Analyze Crude Reaction (TLC, LC-MS) Start->CheckAnalysis IsSM Is Starting Material (SM) a major component? CheckAnalysis->IsSM IsByproduct Is an unknown byproduct the major component? CheckAnalysis->IsByproduct IsSM->IsByproduct No StalledReaction Reaction Stalled or Incomplete IsSM->StalledReaction Yes SideReaction Side Reaction is Dominant IsByproduct->SideReaction Yes Degradation Product Degradation IsByproduct->Degradation No StalledSolutions Check: 1. Catalyst Activity 2. Reagent Purity 3. Temperature/Pressure 4. pH Control StalledReaction->StalledSolutions SideReactionSolutions Identify Byproduct (MS, NMR) Adjust: 1. Reagent Stoichiometry 2. Temperature 3. Order of Addition SideReaction->SideReactionSolutions DegradationSolutions Check: 1. Workup Conditions 2. Purification Method (e.g., avoid heat, use inert atm.) Degradation->DegradationSolutions

Caption: A decision tree for troubleshooting low yield.

References

Technical Support Center: Pictet-Spengler Synthesis of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pictet-Spengler synthesis of tetrahydroisoquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find in-depth answers to common questions and practical solutions to experimental challenges, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Pictet-Spengler reaction?

The Pictet-Spengler reaction is a chemical process that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[1][2][3] The mechanism proceeds through two primary stages:

  • Iminium Ion Formation: The reaction begins with the condensation of the β-arylethylamine and the carbonyl compound to form a Schiff base. Under acidic conditions, the Schiff base is protonated to generate a highly electrophilic iminium ion.[4][5][6]

  • Electrophilic Aromatic Substitution: The electron-rich aryl ring of the β-arylethylamine then attacks the iminium ion in an intramolecular electrophilic aromatic substitution (specifically, a 6-endo-trig cyclization) to form the new heterocyclic ring.[5][7] A final deprotonation step restores aromaticity, yielding the tetrahydroisoquinoline product.[4]

The driving force of the reaction is the high electrophilicity of the iminium ion intermediate, which is why an acid catalyst is typically required.[8]

Pictet-Spengler Mechanism General Mechanism of the Pictet-Spengler Reaction cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Cyclization & Rearomatization β-arylethylamine β-arylethylamine Schiff Base Schiff Base β-arylethylamine->Schiff Base + Carbonyl Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff Base Iminium Ion Iminium Ion Schiff Base->Iminium Ion + H+ (-H2O) Cyclized Intermediate Cyclized Intermediate Iminium Ion->Cyclized Intermediate Intramolecular Attack Product Tetrahydroisoquinoline Cyclized Intermediate->Product - H+ (Rearomatization)

Caption: General Mechanism of the Pictet-Spengler Reaction.

Q2: How does the electronic nature of the aromatic ring affect the reaction?

The success and rate of the Pictet-Spengler reaction are highly dependent on the nucleophilicity of the aromatic ring.

  • Electron-Donating Groups (EDGs): Aromatic rings substituted with EDGs (e.g., alkoxy, hydroxy groups) are more electron-rich and therefore more nucleophilic. This enhanced nucleophilicity facilitates the key cyclization step, allowing the reaction to proceed under milder conditions with higher yields.[7] For instance, the presence of two alkoxy groups can enable the reaction to occur even at physiological pH.[7]

  • Electron-Withdrawing Groups (EWGs): Conversely, aromatic rings with EWGs (e.g., nitro, cyano groups) are less nucleophilic. These substrates react much more slowly and often require harsher conditions, such as higher temperatures and stronger acids (including superacids), to achieve reasonable conversion, and yields are often lower.[8][9]

Q3: What types of acids are typically used, and how do I choose one?

Both protic and Lewis acids can be used to catalyze the reaction.[5] The choice depends on the reactivity of the substrate and the desired reaction conditions.

  • Protic Acids: Commonly used protic acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA).[8][10] These are effective for most standard Pictet-Spengler reactions.

  • Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are also employed, particularly in variations such as the synthesis of N-acyliminium ion precursors.[10]

  • Specialty Acids: For very unreactive substrates, "superacids" may be required.[9][11] In asymmetric synthesis, chiral Brønsted acids, such as derivatives of BINOL or phosphoric acids, are used to induce stereoselectivity.[3][8]

Q4: Can ketones be used instead of aldehydes?

Yes, ketones can be used, but they are generally less reactive than aldehydes due to greater steric hindrance and the inherent lower electrophilicity of the ketone carbonyl.[12][13] Reactions involving ketones often require more forcing conditions, such as higher temperatures or stronger acids, to proceed efficiently and may result in lower yields compared to their aldehyde counterparts.[12]

Troubleshooting Guide

This section addresses specific issues that may arise during the Pictet-Spengler reaction and offers potential solutions.

Problem 1: Low or No Product Yield

Possible Cause 1: Insufficiently Activated Aromatic Ring Your β-arylethylamine substrate may lack sufficient electron-donating groups, making the aromatic ring a poor nucleophile.[7]

  • Solution:

    • Increase Acid Strength/Concentration: Switch from a weaker acid like TFA to a stronger one like HCl or a superacid system.[9]

    • Increase Temperature: Refluxing the reaction mixture can often provide the necessary energy to overcome the activation barrier.[8] Be mindful that this can also lead to side product formation.

    • Use an N-Acyliminium Ion Intermediate: Acylating the intermediate imine creates a highly reactive N-acyliminium ion, which is a much more potent electrophile. This allows the cyclization to occur even with less nucleophilic aromatic rings under milder conditions.[8][14]

Possible Cause 2: Incomplete Iminium Ion Formation The equilibrium between the starting materials and the Schiff base/iminium ion may not favor the reactive intermediate. This can be due to the presence of water or an inappropriate pH.

  • Solution:

    • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Water can hydrolyze the iminium ion back to the starting materials. Running the reaction under an inert atmosphere (N₂ or Ar) is good practice.

    • Pre-form the Schiff Base: The amine and aldehyde can be reacted separately to form the Schiff base before adding the acid catalyst. This can sometimes improve yields.[7]

    • Optimize pH: For aqueous or partially aqueous systems, the pH is critical. While acidic conditions are needed, an excessively low pH can fully protonate the starting amine, preventing it from acting as a nucleophile to form the initial Schiff base. A pH titration or screening may be necessary. Some reactions have shown increased conversion at near-neutral pH.[15]

Possible Cause 3: Steric Hindrance Bulky substituents on either the β-arylethylamine or the aldehyde/ketone can sterically hinder the cyclization step.

  • Solution:

    • Increase Reaction Time and/or Temperature: Allow more time for the reaction to proceed to completion.

    • Use a Less Bulky Carbonyl Component: If possible, select an aldehyde with less steric bulk.

    • Consider Microwave Irradiation: Microwave-assisted synthesis can sometimes overcome steric barriers by providing rapid, efficient heating, leading to higher yields in shorter times.[10]

Problem 2: Formation of Multiple Products or Impurities

Possible Cause 1: Side Reactions from Overly Harsh Conditions High temperatures and strong acids can lead to decomposition of starting materials or products, polymerization, or other undesired side reactions.

  • Solution:

    • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.

    • Use a Milder Acid: Opt for a weaker acid catalyst (e.g., TFA instead of H₂SO₄) or use it in catalytic amounts rather than as the solvent.

    • Consider an Alternative Strategy: The N-acyliminium ion variant often proceeds under much milder conditions, avoiding the need for strong acids and high heat.[8]

Possible Cause 2: Regioisomer Formation If the aromatic ring has multiple potential sites for cyclization, a mixture of regioisomers can be formed. This is a known issue, for example, in reactions with dopamine, where cyclization can occur at one of two positions.[15]

  • Solution:

    • Modify the Substrate: Introduce a blocking group on the undesired cyclization position to direct the reaction.

    • Screen Solvents and Catalysts: Regioselectivity can sometimes be influenced by the reaction medium and the nature of the acid catalyst.[15] A systematic screen may reveal conditions that favor the desired isomer.

Possible Cause 3: Lack of Stereocontrol When a new chiral center is formed (i.e., when using an aldehyde other than formaldehyde), a mixture of diastereomers (cis and trans) can result.[8]

  • Solution:

    • Kinetic vs. Thermodynamic Control: Stereoselectivity is often temperature-dependent. Low temperatures tend to favor the kinetically controlled product (often the cis isomer), while higher temperatures or prolonged reaction times with strong acids can lead to equilibration and favor the more stable thermodynamic product (often the trans isomer).[16][17]

    • Use a Chiral Auxiliary or Catalyst: For enantioselective synthesis, employ a chiral auxiliary on the substrate or use a chiral catalyst to direct the formation of a single enantiomer.[3][18]

Troubleshooting_Workflow Pictet-Spengler Troubleshooting Flowchart start Reaction Outcome low_yield Low or No Yield start->low_yield side_products Multiple Products/Impurities start->side_products check_activation Is aromatic ring -electron-rich? low_yield->check_activation Check Substrate check_conditions Are conditions anhydrous? low_yield->check_conditions Check Conditions check_harshness Are conditions too harsh? side_products->check_harshness check_stereo Is stereocontrol an issue? side_products->check_stereo harsh_cond Increase Temp. & Acid Strength check_activation->harsh_cond No acyliminium Use N-Acyliminium Variant check_activation->acyliminium No (Alternative) dry_reagents Use Anhydrous Solvents/Reagents check_conditions->dry_reagents No mild_cond Lower Temp. & Use Milder Acid check_harshness->mild_cond Yes temp_control Adjust Temp: Kinetic vs. Thermo. check_stereo->temp_control Yes chiral_cat Use Chiral Catalyst or Auxiliary check_stereo->chiral_cat Yes (Enantioselectivity)

Caption: A decision tree for troubleshooting common Pictet-Spengler issues.

Problem 3: Difficult Product Purification

Possible Cause 1: Product is a Salt If a strong acid like HCl was used, the product, being a basic amine, is likely isolated as its hydrochloride salt, which may have different solubility properties than the free base.

  • Solution:

    • Basify and Extract: During workup, neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ or Na₂CO₃ solution) to a pH > 8. This deprotonates the product, forming the free base, which is typically more soluble in organic solvents like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).[5]

    • Acid-Base Extraction: For complex mixtures, an acid-base extraction can be a powerful purification tool. Extract the crude mixture with a dilute acid (e.g., 1M HCl) to pull the basic product into the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer and re-extract the purified product back into an organic solvent.[12]

Possible Cause 2: Similar Polarity of Product and Starting Material The product and the starting β-arylethylamine may have very similar polarities, making separation by column chromatography challenging.

  • Solution:

    • Use an Excess of the Carbonyl Component: Drive the reaction to completion by using a slight excess (1.1-1.2 equivalents) of the aldehyde or ketone to fully consume the limiting amine starting material.[7] Any remaining aldehyde can often be more easily removed by chromatography or distillation.

    • Derivatization: If the starting amine is difficult to separate, consider protecting it with a group (e.g., Boc) that significantly alters its polarity, allowing for easier separation from the unprotected product.

    • Crystallization: Tetrahydroisoquinolines are often crystalline solids. Attempt to purify the product by recrystallization from a suitable solvent system.

Data & Protocols
Table 1: Typical Pictet-Spengler Reaction Conditions
ParameterTypical ConditionsNotesReferences
Substrate β-arylethylamine with EDGsElectron-withdrawing groups require harsher conditions.[7][8]
Carbonyl Aldehyde or KetoneAldehydes are generally more reactive than ketones.[12][13]
Acid Catalyst Protic (TFA, HCl) or Lewis (BF₃·OEt₂)Stronger acids needed for less activated systems.[8][10]
Solvent Aprotic (CH₂Cl₂, Toluene) or Protic (MeOH)Aprotic media can sometimes give superior yields.[8][13]
Temperature Room Temp. to Reflux (40-110 °C)Higher temperatures for less reactive substrates.[8][13]
Concentration 0.1 M - 1.0 MGenerally not highly sensitive, but should be optimized.N/A
Standard Experimental Protocol (Example)

This protocol describes a general procedure for the synthesis of a 1-substituted tetrahydroisoquinoline.

Experimental_Workflow Standard Experimental Workflow setup 1. Reaction Setup - Add β-arylethylamine & solvent to flask. - Inert atmosphere (N2). reagent_add 2. Reagent Addition - Add aldehyde (1.0-1.2 eq). - Stir for 10-15 min. setup->reagent_add catalyst_add 3. Catalysis - Add acid catalyst (e.g., TFA). - Monitor by TLC/LCMS. reagent_add->catalyst_add workup 4. Workup - Quench reaction. - Basify with NaHCO3 (aq). - Extract with organic solvent. catalyst_add->workup purify 5. Purification - Dry organic layer (Na2SO4). - Concentrate in vacuo. - Purify via column chromatography. workup->purify

Caption: A typical workflow for a Pictet-Spengler synthesis experiment.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the β-arylethylamine (1.0 eq) and an anhydrous solvent (e.g., CH₂Cl₂) to achieve a concentration of ~0.2 M. Purge the flask with an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add the aldehyde (1.1 eq) to the stirred solution at room temperature.[13]

  • Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 2.0 eq) dropwise. The reaction may be stirred at room temperature or heated to reflux, depending on substrate reactivity.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH of the aqueous layer is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., CH₂Cl₂, 3 x volume of the aqueous layer).[5]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetrahydroisoquinoline product.

References

Technical Support Center: Optimization of Catalytic Conditions for Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalytic THIQ synthesis. Tetrahydroisoquinolines are privileged scaffolds, forming the core of numerous natural alkaloids and pharmaceuticals, making their efficient and selective synthesis a critical objective in organic chemistry.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the catalytic synthesis of THIQs. Each issue is presented in a question-and-answer format, detailing probable causes and actionable solutions.

Q1: My reaction shows low to no product yield. What are the likely causes and how can I fix it?

A1: Low conversion is a common hurdle. The root cause often lies in catalyst activity, substrate reactivity, or suboptimal reaction conditions.

Probable Causes & Solutions:

  • Insufficient Catalyst Activity: The chosen catalyst may be inherently slow for your specific substrate or may have degraded.

    • Solution: Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%). If this fails, screen a different class of catalysts. For instance, if a Brønsted acid is ineffective for a Pictet-Spengler reaction, a Lewis acid or a transition metal catalyst might be required, especially for less-activated substrates.[4] Some modern protocols use halogen bond donors or dual catalyst systems to enhance reactivity.[5][6]

  • Catalyst Poisoning: The nitrogen atom in the THIQ product can coordinate strongly to metal catalysts, leading to product inhibition or catalyst deactivation.[1][7]

    • Solution: Employ a catalyst known for its tolerance to nitrogen-containing products. Heterogeneous catalysts can sometimes mitigate this issue as they are more easily separated from the product.[7] Alternatively, using a higher catalyst loading or adding a sacrificial Lewis acid to bind the product might help.

  • Poor Substrate Activation: The key cyclization step, particularly in reactions like the Pictet-Spengler, requires activation of an imine or iminium ion intermediate.[8] If your substrate possesses electron-withdrawing groups, this step can be sluggish.

    • Solution: For acid-catalyzed reactions, switch to a stronger acid. Superacid-catalyzed conditions have proven effective for less-activated substrates.[4] For metal-catalyzed hydrogenations, the addition of silver salts (e.g., AgSbF₆) can help generate the active cationic metal-hydride species by abstracting a halide.[1]

  • Suboptimal Temperature or Time: The reaction may have a high activation energy or may simply be slow.

    • Solution: Gradually increase the reaction temperature. If thermal degradation is a concern, consider using microwave irradiation, which can accelerate reactions and sometimes improve yields.[4] Ensure the reaction is running for a sufficient duration by monitoring its progress via TLC or LC-MS.

Q2: The enantioselectivity (ee) of my asymmetric synthesis is poor. How can I improve it?

A2: Achieving high enantioselectivity requires a well-matched combination of catalyst, substrate, and reaction conditions to ensure the transition states leading to the two enantiomers have a significant energy difference.

Probable Causes & Solutions:

  • Mismatched Chiral Catalyst/Ligand: The chiral environment provided by the catalyst may not be optimal for your specific substrate.

    • Solution: Screen a library of chiral ligands or organocatalysts. Subtle steric and electronic modifications to the catalyst can have a profound impact on enantioselectivity.[9] For example, in transition-metal catalysis, ligands like TsDPEN are commonly used, but variations may be necessary.[1][4] In organocatalysis, chiral phosphoric acids are a mainstay for Pictet-Spengler reactions, and their effectiveness is highly dependent on the substituents at the 3 and 3' positions of the BINOL backbone.[9]

  • Incorrect Solvent or Additive: The solvent can influence the catalyst's conformation and the stability of the diastereomeric transition states. Additives can play a crucial role in the catalytic cycle.

    • Solution: Screen a range of solvents with varying polarities. In some rhodium-catalyzed hydrogenations, a small amount of water was found to be crucial for catalytic activity.[1] The choice of a co-catalyst, such as a weak acid in (thio)urea-catalyzed reactions, is also critical for performance.[9][10]

  • Temperature Effects: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the minor enantiomer, thus reducing the ee.

    • Solution: Lower the reaction temperature. While this may slow the reaction rate, it often leads to a significant improvement in enantioselectivity.

  • Background Uncatalyzed Reaction: A non-selective background reaction catalyzed by acid traces or thermal conditions can compete with the desired asymmetric pathway, eroding the overall ee.

    • Solution: Ensure all reagents and solvents are pure. If an acid co-catalyst is used, meticulously optimize its concentration. In some cases, running the reaction at a lower temperature can suppress the background reaction more than the catalyzed one.

Q3: I am observing significant side product formation. What are the common side reactions and how can I suppress them?

A3: Side product formation often points to over-oxidation, competing reaction pathways, or subsequent reactions of the desired product.

Probable Causes & Solutions:

  • Over-oxidation/Aromatization: The THIQ product can be oxidized to the corresponding 3,4-dihydroisoquinoline or fully aromatic isoquinoline, especially under aerobic conditions or with certain catalysts.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If an oxidative step is inherent to the catalyst regeneration, carefully control the oxidant concentration.

  • Benzene Ring Hydrogenation: In catalytic hydrogenation methods, harsh conditions (high pressure, highly active catalysts like PtO₂) can lead to the undesired saturation of the aromatic ring of the THIQ.[7]

    • Solution: Use a more selective catalyst system (e.g., Pt-Pd/C) and optimize the hydrogen pressure and temperature to favor the reduction of the imine moiety over the arene.[7]

  • Competing Reaction Pathways: In the Bischler-Napieralski reaction, which produces a 3,4-dihydroisoquinoline intermediate that is then reduced, incomplete reduction will leave this imine as a major impurity.[8]

    • Solution: Ensure the reducing agent (e.g., NaBH₄) is added in sufficient excess and that the reaction conditions are suitable for complete reduction.

  • Product Dimerization or Further Reaction: Under certain conditions, particularly basic ones, the THIQ product can react with another molecule of the starting aldehyde to form by-products.[3]

    • Solution: Optimize the reaction pH and stoichiometry of the reactants. Adding the aldehyde slowly over time can help maintain its low concentration and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing tetrahydroisoquinolines?

A1: The most prominent methods are the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and the asymmetric hydrogenation (or transfer hydrogenation) of dihydroisoquinolines or isoquinolines.

  • Pictet-Spengler Reaction: This is a cyclization of a β-arylethylamine with an aldehyde or ketone, typically catalyzed by a Brønsted or Lewis acid.[8] It is one of the most direct ways to form the THIQ core. Chiral phosphoric acids and other organocatalysts have enabled highly enantioselective versions of this reaction.[9]

  • Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamide using a dehydrating agent (e.g., POCl₃) to form a 3,4-dihydroisoquinoline. This intermediate is then reduced in a separate step to the final THIQ.[8]

  • Asymmetric Hydrogenation/Transfer Hydrogenation: This approach typically starts with a pre-formed dihydroisoquinoline or isoquinoline and uses a chiral transition-metal catalyst (often based on Ru, Rh, or Ir) to stereoselectively reduce the C=N bond.[1][4] Hydrogen gas or a hydrogen donor like formic acid or isopropanol is used as the reductant.[1]

Q2: How do I choose the right catalyst for my specific THIQ synthesis?

A2: Catalyst selection is highly dependent on the substrate and the desired outcome (racemic vs. chiral).

  • For simple, racemic THIQs: Traditional methods using strong Brønsted acids (for Pictet-Spengler) or dehydrating agents (for Bischler-Napieralski) are often sufficient, especially if the β-arylethylamine substrate is electron-rich.[4]

  • For asymmetric synthesis via Pictet-Spengler: Chiral phosphoric acids are the catalysts of choice for many substrates, as they act as bifunctional catalysts, activating the imine via hydrogen bonding and directing the cyclization.[9]

  • For asymmetric synthesis via hydrogenation: Chiral transition metal complexes are preferred. Ruthenium, Rhodium, and Iridium complexes with chiral diphosphine or diamine ligands (e.g., BINAP, TsDPEN) are highly effective for the asymmetric hydrogenation or transfer hydrogenation of C=N bonds in dihydroisoquinolines.[1]

  • Biocatalysis: For specific transformations, enzymes like norcoclaurine synthase (NCS) can catalyze the Pictet-Spengler reaction with excellent stereoselectivity and under mild, aqueous conditions, though substrate scope can be a limitation.[11]

Q3: What is the role of additives and co-catalysts in optimizing the reaction?

A3: Additives and co-catalysts play several critical roles:

  • Activating the Catalyst: As mentioned earlier, silver salts (AgSbF₆, AgOTf) are often used in transition-metal catalysis to generate a more active, cationic catalyst by abstracting a halide ligand.[1]

  • Activating the Substrate: In organocatalysis, a weak acid co-catalyst can protonate the carbonyl group of an aldehyde, facilitating imine formation, or assist in the protonolysis step of the catalytic cycle.[9]

  • Improving Selectivity: Lewis acids can be added to Ru-catalyzed transfer hydrogenations to significantly improve both catalytic activity and enantioselectivity.[1]

  • Suppressing Side Reactions: Additives can sometimes act as scavengers for impurities or buffer the reaction mixture to prevent undesired pathways.

Data Summary: Catalyst Performance in Asymmetric THIQ Synthesis

The following table summarizes typical conditions for various successful catalytic systems. Note that optimal conditions are highly substrate-dependent and require empirical validation.

Catalyst SystemReaction TypeTypical Loading (mol%)SolventTemp (°C)Typical Yield (%)Typical ee (%)Reference
Chiral Phosphoric AcidPictet-Spengler5 - 20Toluene, DCERT to 6070 - 9585 - 99[9]
[Rh(TsDPEN)Cl₂] / AgSbF₆Asymmetric Hydrogenation1 - 2Dichloromethane30 - 50>9090 - 98[1]
Arene/Ru/TsDPENAsymmetric Transfer H.0.5 - 2Formic Acid / TEA25 - 4085 - 9992 - 99[4]
(L)-ProlineOrganocatalytic Cascade10 - 30DMFRT60 - 8580 - 95[12]
Norcoclaurine SynthaseEnzymatic Pictet-SpenglerEnzyme prep.Aqueous Buffer25 - 3786 - 9995 - 98[11]

Experimental Protocols

Protocol 1: General Procedure for Chiral Phosphoric Acid-Catalyzed Asymmetric Pictet-Spengler Reaction

This protocol provides a starting point for optimizing the synthesis of a chiral 1-substituted THIQ.

  • To a flame-dried reaction vial under an inert atmosphere (Argon), add the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%).

  • Add the β-arylethylamine substrate (0.20 mmol, 1.0 equiv).

  • Add the appropriate solvent (e.g., Toluene, 1.0 mL).

  • Add the aldehyde substrate (0.24 mmol, 1.2 equiv) to the solution.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydroisoquinoline.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visual Workflow and Mechanism Diagrams

Below are diagrams created using Graphviz to illustrate key workflows and concepts in THIQ synthesis.

TroubleshootingWorkflow Start Experiment Yields Poor Result (Low Yield / Low ee) Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Problem_ID Identify Primary Issue Check_Purity->Problem_ID Low_Yield Low Yield / Conversion Problem_ID->Low_Yield Yield Low_ee Poor Enantioselectivity Problem_ID->Low_ee Selectivity Side_Products Side Products Observed Problem_ID->Side_Products Purity Increase_Loading Increase Catalyst Loading Low_Yield->Increase_Loading Lower_Temp Lower Reaction Temperature Low_ee->Lower_Temp Inert_Atmosphere Use Inert Atmosphere Side_Products->Inert_Atmosphere Catalyst_Screen Screen Different Catalysts (e.g., Lewis vs. Brønsted Acid) End Optimized Conditions Catalyst_Screen->End Change_Temp Optimize Temperature & Reaction Time Increase_Loading->Change_Temp Change_Temp->Catalyst_Screen Ligand_Screen Screen Chiral Ligands or Organocatalysts Ligand_Screen->End Solvent_Screen Screen Solvents Lower_Temp->Solvent_Screen Solvent_Screen->Ligand_Screen Optimize_Stoich Optimize Stoichiometry Inert_Atmosphere->Optimize_Stoich Optimize_Stoich->End

Caption: A general troubleshooting workflow for optimizing catalytic THIQ synthesis.

PictetSpenglerCycle cluster_0 Pictet-Spengler Catalytic Cycle (Acid Catalysis) Amine β-Arylethylamine Imine Schiff Base (Imine) Amine->Imine + Aldehyde - H₂O Aldehyde Aldehyde Catalyst_H Catalyst (H-A) Iminium Iminium Ion (Activated) Imine->Iminium + Catalyst (H-A) Iminium->Catalyst_H - A⁻ Cyclized Cyclized Intermediate (Spirocycle) Iminium->Cyclized Intramolecular Electrophilic Attack Cyclized->Catalyst_H + A⁻ Product Tetrahydroisoquinoline Cyclized->Product Rearomatization - H⁺

Caption: Simplified catalytic cycle for the acid-catalyzed Pictet-Spengler reaction.

References

minimizing side product formation in 5,6,7,8-tetrahydroisoquinolin-8-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6,7,8-tetrahydroisoquinolin-8-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Instead of a rigid manual, this resource is structured as a series of troubleshooting guides and frequently asked questions, reflecting the dynamic and often challenging nature of synthetic chemistry. Our focus is on providing not just solutions, but a deep understanding of the underlying chemical principles to empower you to optimize your reactions, minimize side product formation, and achieve high-purity target compounds.

Overview of the Primary Synthetic Challenge

The synthesis of this compound typically proceeds via the reductive amination of the corresponding ketone, 5,6,7,8-tetrahydroisoquinolin-8-one. Therefore, a successful synthesis relies on two critical stages: the efficient formation of the core tetrahydroisoquinoline structure and the high-yield, selective conversion of the ketone to the primary amine. Side products can arise at every step, compromising yield and purity. This guide will address the most common issues encountered in this pathway.

cluster_0 Part 1: Core Ring System Synthesis cluster_1 Part 2: Ketone & Amine Formation A β-Arylethylamide B 3,4-Dihydroisoquinoline A->B Bischler-Napieralski (Dehydrating Agent) C Tetrahydroisoquinoline (THIQ) B->C Reduction (e.g., NaBH4) D THIQ Functionalization C->D Intermediate E 5,6,7,8-Tetrahydroisoquinolin-8-one D->E Oxidation / Acylation F This compound (Target Molecule) E->F Reductive Amination

Caption: High-level workflow for this compound synthesis.

Troubleshooting Guide: Step-by-Step Problem Solving

This section is formatted as a series of questions you might ask when encountering specific experimental issues. Each answer provides a mechanistic explanation and actionable solutions.

Part 1: Issues in the Synthesis of the Tetrahydroisoquinoline Core

The foundation of the synthesis is the robust construction of the heterocyclic scaffold. The Bischler-Napieralski reaction is a common method, involving the cyclization of a β-arylethylamide using a dehydrating agent.[1][2]

Question: During my Bischler-Napieralski cyclization with POCl₃, I'm observing a significant amount of a styrene-like byproduct and my yields of the desired 3,4-dihydroisoquinoline are low. What is happening?

Answer:

Causality: You are likely observing a side reaction known as a retro-Ritter reaction. The Bischler-Napieralski reaction is believed to proceed through a highly electrophilic nitrilium salt intermediate.[2][3] Under the high-temperature conditions often required for cyclization, this intermediate can fragment, eliminating the nitrile group and forming a stable, conjugated styrene derivative. This pathway becomes particularly favorable if the aromatic ring is not sufficiently electron-rich to promote efficient intramolecular electrophilic aromatic substitution.

cluster_0 Desired Bischler-Napieralski Pathway cluster_1 Side Reaction Pathway A β-Arylethylamide B Nitrilium Salt Intermediate A->B POCl₃ or P₂O₅ C 3,4-Dihydroisoquinoline (Product) B->C Intramolecular Cyclization D Nitrilium Salt Intermediate E Styrene Byproduct + R-C≡N D->E Retro-Ritter Fragmentation

Caption: Competing pathways in the Bischler-Napieralski reaction.

Troubleshooting & Solutions:

  • Lower Reaction Temperature: High temperatures favor fragmentation. If your substrate's aromatic ring is sufficiently activated, try running the reaction in a lower-boiling solvent (e.g., toluene instead of xylene) or simply reducing the reflux temperature.

  • Use a Milder Condensing Agent: While phosphoryl chloride (POCl₃) is common, phosphorus pentoxide (P₂O₅) in refluxing POCl₃ can be more effective for less activated systems.[2] For substrates sensitive to high heat, milder reagents like triflic anhydride (Tf₂O) or oxalyl chloride can sometimes promote cyclization at lower temperatures.[3]

  • Increase Reagent Stoichiometry: Ensure a sufficient excess of the dehydrating agent is used to drive the reaction towards the cyclized product quickly, minimizing the lifetime of the nitrilium intermediate.

  • Solvent Choice: In some specific cases, using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter products, although this is often impractical due to cost.[3]

Part 2: Issues in the Reductive Amination of 5,6,7,8-Tetrahydroisoquinolin-8-one

This is the most critical step for forming the target amine and is often the source of difficult-to-separate impurities. A common two-step approach is the formation of an 8-oxime followed by its reduction.

Question: I'm reducing the 8-oxime of my tetrahydroisoquinoline with sodium borohydride, but my final product is a mixture of the desired primary amine and a significant amount of a secondary amine dimer. How can I improve selectivity for the primary amine?

Answer:

Causality: The formation of secondary amine byproducts during oxime reduction with hydride reagents is a well-documented issue. The reduction likely proceeds through an intermediate imine. This imine can either be fully reduced to the primary amine or it can react with a molecule of the already-formed primary amine. This condensation forms a new imine (specifically, a ketimine derived from the primary amine and the starting ketone), which is then reduced to the secondary amine.

Troubleshooting & Solutions:

  • Choice of Reducing System: Standard NaBH₄ in methanol can be too aggressive or non-selective. The addition of a Lewis acid or transition metal salt can dramatically alter the reactivity and selectivity.

    • NaBH₄/Lewis Acid: A combination of NaBH₄ with a Lewis acid like ZrCl₄ or TiCl₄ has been shown to efficiently reduce oximes to primary amines with high selectivity.[4] The Lewis acid coordinates to the oxime oxygen, facilitating the reduction.

    • Catalytic Hydrogenation: This is often the cleanest method. Using a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni) under a hydrogen atmosphere typically provides high yields of the primary amine with minimal secondary amine formation. This method avoids the use of aggressive hydride reagents.[5]

  • Control of Stoichiometry and Addition: When using hydride reagents, ensure a sufficient excess is used to rapidly reduce the intermediate imine before it can react with the product amine. Slow addition of the reducing agent to the oxime solution can sometimes be beneficial.

  • pH Control: For some systems, maintaining a slightly acidic pH can protonate the product primary amine, making it less nucleophilic and less likely to react with the intermediate imine.

Question: I am attempting a one-pot reductive amination of the ketone using ammonium acetate and sodium cyanoborohydride (NaBH₃CN). However, I am isolating the alcohol (8-hydroxy-5,6,7,8-tetrahydroisoquinoline) as the major byproduct. Why is the ketone being reduced directly?

Answer:

Causality: This is a classic case of competing reaction rates. In a one-pot reductive amination, you are relying on the formation of an imine or iminium ion in situ, which is then reduced by the hydride. If the rate of direct ketone reduction is faster than the rate of imine formation, the alcohol will be the major product. Sodium cyanoborohydride is generally selective for iminium ions over ketones at neutral or slightly acidic pH, but this selectivity is not absolute.

Troubleshooting & Solutions:

  • Optimize pH: Imine formation is acid-catalyzed but the amine nucleophile is deactivated at very low pH. The optimal pH for reductive amination is typically between 5 and 7. You can buffer the reaction with acetic acid. The use of ammonium acetate serves as both the ammonia source and a buffer.

  • Switch to a More Selective Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this situation. It is a milder reducing agent than NaBH₃CN and is particularly effective for reductive aminations because it is less reactive towards the ketone starting material under the slightly acidic conditions required for imine formation.

  • Pre-formation of the Imine: While less convenient, you can attempt to form the imine first by reacting the ketone with ammonia or hydroxylamine and removing the water formed (e.g., with a Dean-Stark trap or molecular sieves). Then, in a separate step, add the reducing agent. This ensures the species being reduced is the desired intermediate.

Reagent SystemCommon Side ProductRecommended Solution
POCl₃ / HeatStyrene (Retro-Ritter)Use P₂O₅/POCl₃; lower temperature if possible.
Oxime + NaBH₄/MeOHSecondary AmineUse catalytic hydrogenation (Pd/C, H₂) or NaBH₄/ZrCl₄.
Ketone + NH₄OAc + NaBH₃CN8-Hydroxy ByproductMaintain pH 5-7; switch to Sodium Triacetoxyborohydride.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to obtain high-purity this compound?

Based on field experience and literature precedent, a highly reliable route involves:

  • Ring Formation: A Bischler-Napieralski cyclization of the appropriate N-acyl-β-phenylethylamine followed by a robust reduction (e.g., NaBH₄) to form the tetrahydroisoquinoline core.[6]

  • Ketone Formation: Functionalization to install the 8-keto group.

  • Oxime Formation: Conversion of the 8-ketone to the 8-oxime using hydroxylamine hydrochloride. This is typically a high-yield, clean reaction that is easily purified.[7]

  • Final Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂, in an acidic medium like ethanol with HCl) of the purified oxime. This final step is often very clean, minimizing the formation of both secondary amine and alcohol byproducts.

Q2: What analytical techniques are best for identifying and quantifying these side products?

  • Thin-Layer Chromatography (TLC): Essential for in-process monitoring of reaction completion and initial identification of byproducts by comparing Rf values.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It allows for the separation of the starting material, product, and byproducts, while the mass spectrometer provides the molecular weight of each component, greatly aiding in structural identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and characterizing isolated impurities. For example, the alcohol byproduct will show a characteristic C-H proton signal at the 8-position shifted upfield compared to the starting ketone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the compounds are sufficiently volatile and thermally stable.

Q3: Are there specific safety considerations for the reagents mentioned in the troubleshooting guide?

Absolutely. Always consult the Safety Data Sheet (SDS) for every reagent.

  • Phosphoryl Chloride (POCl₃) and Phosphorus Pentoxide (P₂O₅): Highly corrosive and react violently with water. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Sodium Borohydride (NaBH₄) and its derivatives: Flammable solids that react with water and acids to produce flammable hydrogen gas. Quench reactions carefully and slowly.

  • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. It can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids.[8] Reactions should be kept at a pH > 4 and any quenching with acid must be done with extreme caution in a fume hood.

  • Catalytic Hydrogenation: Involves flammable hydrogen gas and pyrophoric catalysts (like Raney Nickel or dry Pd/C). Ensure the system is properly purged and free of leaks.

Optimized Experimental Protocol: Two-Step Reductive Amination via an Oxime Intermediate

This protocol is designed to maximize the yield and purity of the final product by isolating the intermediate oxime, thereby avoiding the competing reactions common in one-pot procedures.

A Start: 5,6,7,8-Tetrahydro- isoquinolin-8-one B Step 1: Oxime Formation - NH₂OH·HCl - NaOH or NaOAc - EtOH/H₂O, Reflux A->B C Isolate & Purify Intermediate: 8-Oximino-5,6,7,8-tetra- hydroisoquinoline B->C D Step 2: Oxime Reduction - 5-10% Pd/C - H₂ (50 psi) - Acidic EtOH C->D E Workup & Purification - Filter catalyst - Basify & Extract - Crystallization / Chromatography D->E F Final Product: 5,6,7,8-Tetrahydro- isoquinolin-8-amine E->F

Caption: Recommended two-step protocol for amine synthesis.

Part A: Synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-oxime

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 5,6,7,8-tetrahydroisoquinolin-8-one (1.0 eq).

  • Reagents: Add ethanol and water (approx. 3:1 v/v) to dissolve the ketone. Add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) or sodium acetate (1.5 eq).[7]

  • Reaction: Heat the mixture to reflux and monitor by TLC until the starting ketone is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath. If a precipitate forms, collect it by filtration. If not, slowly add water to induce precipitation.

  • Purification: Wash the collected solid with cold water and dry under vacuum. The oxime is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.

Part B: Reduction of the Oxime to this compound

  • Setup: In a hydrogenation vessel (e.g., a Parr shaker), add the 8-oxime intermediate (1.0 eq) and 5% or 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight).

  • Solvent: Add ethanol as the solvent. Adding a small amount of acid (e.g., 1-2 equivalents of HCl in ethanol) can improve the reaction rate and prevent catalyst poisoning.

  • Reaction: Seal the vessel, purge with nitrogen, then purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 40-60 psi) and begin vigorous agitation. The reaction is often exothermic. Monitor the reaction by hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure. Dissolve the residue in water and basify with NaOH or Na₂CO₃ to pH > 10. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine. The final product can be further purified by column chromatography or crystallization of its salt form (e.g., hydrochloride).

By following these troubleshooting guides and optimized protocols, researchers can more effectively navigate the synthesis of this compound, leading to higher yields and purities in their final compounds.

References

purification challenges of basic amine compounds like 5,6,7,8-tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Basic Amine Compounds

Welcome to the technical support center for the purification of basic amine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the isolation and purification of amines, such as the bioactive scaffold 5,6,7,8-tetrahydroisoquinolin-8-amine. Basic amines are notorious for their problematic behavior on standard silica gel, leading to issues like peak tailing, low recovery, and on-column degradation.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges effectively.

Part 1: Troubleshooting Common Purification Issues

This section addresses the most frequent problems encountered during the chromatographic purification of basic amines.

Q1: My compound is streaking severely on my silica TLC plate and column. What's happening and how can I fix it?

A1: This is the most common issue when purifying basic amines.[1]

  • The Cause (Mechanism): Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] Your basic amine interacts strongly with these acidic sites via an acid-base reaction, becoming protonated and binding ionically to the stationary phase.[1][2] This strong, often irreversible, binding prevents smooth elution, causing the compound to "streak" or "tail" down the column, resulting in poor separation and broad peaks.[3]

  • The Solution: You must neutralize or "deactivate" the acidic sites on the silica gel.[4]

    • Mobile Phase Modifier: The quickest solution is to add a small amount of a volatile base to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or 1-2% of a 10% ammonium hydroxide solution in methanol is effective.[5][6] The added base is more competitive and will occupy the acidic silanol sites, allowing your amine of interest to elute properly.[1][4]

    • Pre-Treating the Silica: For very sensitive compounds, you can pre-treat the silica gel. This can be done by flushing the packed column with a solvent system containing triethylamine (e.g., 5% TEA in hexane) before loading your compound.[7][8]

Q2: My recovery from the silica gel column is extremely low, even after adding triethylamine.

A2: Low recovery indicates that your compound is irreversibly binding to the column or degrading.

  • Potential Cause 1: Insufficient Deactivation. The amount of basic modifier may not be enough to neutralize all the active sites, especially if your compound is a very strong base or if you have a high sample load.

    • Solution: Try incrementally increasing the concentration of TEA or ammonia in your mobile phase. Also, ensure your TLC solvent system accurately reflects your column's mobile phase.

  • Potential Cause 2: Compound Degradation. The acidic surface of the silica gel can catalyze the degradation of acid-sensitive compounds.[9]

    • Solution: Switch to a less acidic or basic stationary phase. Basic alumina is an excellent alternative for the purification of basic compounds and eliminates the need for mobile phase modifiers.[3][10][11] Amine-functionalized silica columns are also commercially available and provide an inert surface for amine purification.[1]

  • Potential Cause 3: Metal Chelation. Compounds like this compound, with multiple nitrogen atoms, can chelate residual metal ions on the silica surface, leading to irreversible binding.

    • Solution: Consider adding a chelating agent like EDTA to an initial aqueous workup step before chromatography to remove problematic metal ions.

Q3: I see new, unexpected spots on my TLC after running the column. What could be the cause?

A3: This is a strong indicator of on-column decomposition.

  • The Cause: The prolonged exposure of your compound to the acidic silica stationary phase is likely causing it to break down.[9] Tetrahydroisoquinolines can be sensitive to oxidation or rearrangement under acidic conditions.

  • The Solution:

    • Minimize Contact Time: Use flash chromatography with higher flow rates to reduce the time your compound spends on the column.

    • Change Stationary Phase: As mentioned in Q2, switching to a more inert stationary phase like basic alumina or functionalized silica is the most robust solution to prevent degradation.[3][10]

    • Non-Chromatographic Purification: If the compound is highly unstable, avoid chromatography altogether. Techniques like acid-base extraction or crystallization can be very effective.[12][13]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a basic amine for the first time?

A1: Start with a thorough analysis by Thin Layer Chromatography (TLC).

  • Run a standard TLC using a common solvent system (e.g., Ethyl Acetate/Hexane). You will likely see significant streaking.

  • Run a second TLC with the same solvent system but add 1% triethylamine. Observe if the streaking is resolved and you get a clean, well-defined spot.

  • If streaking persists, try a more polar system like Dichloromethane/Methanol with 1% of 10% NH4OH in Methanol.[5]

  • Based on the TLC results, choose the appropriate column chromatography method (deactivated silica, alumina, etc.) that gives the best separation and spot shape.

Q2: When should I choose basic alumina over silica gel?

A2: Basic alumina is an excellent choice when:

  • Your amine is highly basic and shows significant tailing even with mobile phase modifiers on silica.[3]

  • Your compound is known to be acid-sensitive and prone to degradation on silica.[10]

  • You want to avoid using amine additives in your mobile phase, which can be difficult to remove during solvent evaporation.[3] Basic alumina is suitable for purifying alkaloids, steroids, and other basic or neutral compounds.[10][14]

Q3: Can I use reverse-phase (C18) chromatography for my basic amine?

A3: Yes, reverse-phase chromatography is a very powerful technique for purifying polar and ionizable compounds like amines.[2]

  • Mechanism: In reverse-phase, the stationary phase is nonpolar (like C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).

  • Key Consideration: pH. The retention of your amine will be highly dependent on the pH of the mobile phase.[15]

    • At low pH (e.g., adding 0.1% formic acid or TFA), the amine will be protonated (R-NH3+), making it more polar and causing it to elute earlier.

    • At high pH (e.g., adding 0.1% ammonium hydroxide or TEA), the amine will be in its neutral, free-base form (R-NH2), making it more hydrophobic and causing it to be retained longer on the column.[2]

  • Advantage: Operating at high pH often provides better peak shape and separation for basic compounds.[2]

Q4: How can I remove residual triethylamine from my final product?

A4: Triethylamine has a boiling point of 89.5 °C, which can make it difficult to remove under high vacuum, especially if your product is a thick oil.

  • Azeotropic Removal: Dissolve the product in a solvent like toluene or dichloromethane and evaporate the solvent on a rotary evaporator. Repeat this 2-3 times. The co-evaporation helps pull off the residual TEA.

  • Acid Wash: If your compound is stable, dissolve it in an organic solvent (like ethyl acetate) and wash it with a dilute acid solution (e.g., 1M HCl or saturated NH4Cl). The TEA will be protonated and move into the aqueous layer. You must then re-neutralize the aqueous layer and extract your product back out, or simply dry and evaporate the organic layer if your product remains.

  • Salt Precipitation: An alternative purification technique involves forming a salt of your amine with an acid like HCl. The resulting hydrochloride salt is often a crystalline solid that can be easily filtered and washed, leaving impurities (and TEA) behind. The free base can then be regenerated by treatment with a base.[16]

Part 3: Visualization & Key Workflows

Diagram 1: Amine Interaction with Silica Gel

This diagram illustrates why basic amines interact poorly with standard silica gel, leading to peak tailing. The amine is protonated by the acidic silanol groups, causing strong ionic binding.

G cluster_0 Silica Gel Surface cluster_1 Mobile Phase silanol Acidic Silanol Group (-Si-OH) protonated_amine Protonated Amine (R-NH₃⁺) silanol->protonated_amine 2. Proton Transfer silanolate Anionic Silanolate (-Si-O⁻) amine Basic Amine (R-NH₂) amine->silanol 1. Acid-Base Interaction protonated_amine->silanolate 3. Strong Ionic Binding (Causes Tailing)

Caption: Interaction of a basic amine with an acidic silica surface.

Diagram 2: Purification Strategy Decision Tree

This workflow provides a logical path for selecting the appropriate purification method for a basic amine.

G start Start: Crude Basic Amine tlc_test Run TLC with 0-2% TEA modifier start->tlc_test streaking Streaking or Low Rf? tlc_test->streaking acid_stable Is compound acid-sensitive? streaking->acid_stable Yes silica_col Purify on Silica Gel with TEA/NH₄OH streaking->silica_col No alumina_col Use Basic Alumina Chromatography acid_stable->alumina_col No extraction Use Acid-Base Extraction / Crystallization acid_stable->extraction Yes rp_col Use Reverse-Phase (C18) Chromatography alumina_col->rp_col Separation still poor

References

resolving low enantioselectivity in asymmetric synthesis of tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Low Enantioselectivity

Welcome to the technical support center for the asymmetric synthesis of chiral tetrahydroquinolines (THQs). This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high enantioselectivity in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Tetrahydroquinolines are a privileged scaffold in medicinal chemistry, and controlling their stereochemistry is often paramount to achieving the desired biological activity.[1][2] Low enantiomeric excess (ee) is a common hurdle. This guide provides a structured approach to diagnosing and resolving such issues.

Troubleshooting Guide: A Problem-Solving Approach

This section is formatted as a series of questions and answers to directly address specific issues you might be facing in the lab.

Q1: My reaction is yielding the desired tetrahydroquinoline product, but the enantiomeric excess (ee) is disappointingly low. Where do I start my investigation?

Low enantioselectivity is rarely due to a single factor. A systematic, multi-variable approach is the most effective way to identify the root cause.[3]

Initial Diagnostic Steps:

  • Verify Catalyst and Ligand Integrity: The heart of asymmetric catalysis lies in the chiral catalyst or ligand.[4]

    • Purity: Are the catalyst and ligand of high purity? Impurities can poison the catalyst or introduce competing, non-selective catalytic cycles.

    • Activation and Handling: Was the catalyst pre-activated according to the literature protocol? Many catalysts, especially metal complexes, are sensitive to air and moisture. Ensure handling under inert atmosphere.

    • Catalyst Loading: Is the catalyst loading optimal? Too low a concentration may result in a slow, non-selective background reaction, while too high a concentration can sometimes lead to the formation of less active or non-selective dimeric species.

  • Scrutinize Reagent and Solvent Quality:

    • Substrate Purity: Ensure your starting materials (anilines, aldehydes, alkenes, etc.) are pure. Certain impurities can act as inhibitors or competing substrates.

    • Solvent Purity and Grade: Were the solvents anhydrous and of the appropriate grade? Trace amounts of water or other coordinating impurities can deactivate the catalyst or alter the chiral environment of the transition state.

  • Re-evaluate Reaction Conditions:

    • Temperature: This is a critical parameter. Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer, which is typically lower in energy.

    • Concentration: Reaction concentration can influence the aggregation state of the catalyst and the rates of competing pathways.

This systematic initial check helps to rule out common experimental errors before moving on to more complex optimization strategies.

Q2: I've confirmed the quality of my reagents and the basic setup, but the enantioselectivity remains poor. How do I rationally optimize the reaction conditions?

Once basic errors are ruled out, a more nuanced optimization is required. The key is to understand how different parameters influence the stereodetermining step of your reaction.

Optimization Workflow:

Caption: A logical workflow for troubleshooting and optimizing enantioselectivity.

Detailed Optimization Strategies:

  • Solvent Screening: The solvent's polarity and coordinating ability can dramatically influence the geometry of the transition state. For instance, in Iridium-catalyzed asymmetric hydrogenations of quinolines, a switch from toluene to ethanol can invert the enantioselectivity, providing access to either enantiomer of the THQ product.[5] A screen of common solvents (e.g., Toluene, Dioxane, CH2Cl2, THF, Ethyl Acetate) is a powerful optimization tool.

  • Ligand Modification: The chiral ligand is the primary source of stereochemical information.[1][6][7] If you are using a metal catalyst, even subtle changes to the ligand's structure can have a profound impact. Consider screening a library of ligands with different steric and electronic properties. For example, in palladium-catalyzed [4+2] cycloadditions, switching between different P-chiral ligands can lead to different diastereomers with high enantioselectivity.[1][2][6]

  • Additives and Co-catalysts: In some reactions, particularly those involving organocatalysis, additives can play a crucial role. For example, in proline-catalyzed reactions, the choice of acid co-catalyst can significantly affect the outcome.[8] For metal-catalyzed reactions, additives might be necessary to maintain the catalyst's activity or prevent side reactions.

Q3: How does the structure of my substrate affect enantioselectivity, and what can I do about it?

This is a critical question. A catalyst-ligand system that works well for one substrate may fail for another. This "substrate-catalyst mismatch" is a common source of low enantioselectivity.[3]

  • Steric Hindrance: Bulky substituents on your aniline or aldehyde can clash with the chiral ligand, preventing the substrate from adopting the ideal conformation in the transition state. If you suspect this is the issue, you may need to screen ligands with different steric profiles.

  • Electronic Effects: The electronic properties of your substrates (electron-donating vs. electron-withdrawing groups) can influence the reaction mechanism and the energies of the competing diastereomeric transition states. For instance, in the Povarov reaction, the electronic nature of the aniline and aldehyde components is a key determinant of reactivity and selectivity.[9][10][11]

If you have flexibility in your synthetic design, you might consider temporarily modifying a functional group on your substrate to improve the enantioselectivity of a key step, followed by a subsequent deprotection or transformation.

Frequently Asked Questions (FAQs)

  • What are the most common and effective catalytic systems for the asymmetric synthesis of tetrahydroquinolines?

    • Povarov Reaction: This [4+2] cycloaddition is one of the most powerful methods.[9] Chiral phosphoric acids (Brønsted acids) and chiral N,N'-dioxide-metal complexes (Lewis acids) are highly effective catalysts, often providing excellent diastereo- and enantioselectivities.[12]

    • Asymmetric Hydrogenation: The direct hydrogenation of quinolines using Iridium or Rhodium catalysts with chiral phosphine ligands (e.g., derivatives of Josiphos or BINAP) is a highly efficient and atom-economical route.[4][5][13]

    • Organocatalysis: Chiral amines, such as diphenylprolinol silyl ethers, can catalyze cascade reactions of aldehydes and aminonitrostyrenes to produce highly substituted THQs with excellent stereocontrol.[14]

  • How do I accurately determine the enantiomeric excess of my product?

    • The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) . These techniques use a chiral stationary phase to separate the two enantiomers, allowing for precise quantification.[3]

    • Chiral Gas Chromatography (GC) is suitable for volatile THQ derivatives.

    • NMR spectroscopy using chiral shift reagents or chiral solvating agents can also be used, but is generally less precise than chromatographic methods.[3]

  • Could the product be racemizing under the reaction or workup conditions?

    • Yes, this is a possibility, especially if the newly formed stereocenter is adjacent to a group that can stabilize a carbocation or carbanion (e.g., benzylic position). To test for this, you can subject an enantiomerically enriched sample of your product to the reaction conditions (without the reactants) or the workup procedure for a prolonged period and then re-analyze the ee.

Data Presentation: Ligand and Solvent Effects

The following table summarizes hypothetical but representative data from an optimization study for a Povarov reaction, illustrating the dramatic effect that ligand and solvent choice can have on enantiomeric excess.

EntryChiral LigandSolventTemperature (°C)Yield (%)ee (%)
1Ligand AToluene258545
2Ligand ACH2Cl2258258
3Ligand AToluene07565
4Ligand B Toluene 0 91 92
5Ligand BCH2Cl208885
6Ligand CToluene06033

This data clearly indicates that Ligand B in Toluene at 0 °C provides the optimal conditions for high enantioselectivity in this hypothetical reaction.

Experimental Protocol: A General Screening Procedure

This protocol outlines a typical parallel screening experiment to optimize the chiral ligand and solvent for a metal-catalyzed asymmetric reaction.

Objective: To identify the optimal chiral ligand and solvent for achieving high enantioselectivity.

Materials:

  • An array of vials or a parallel synthesis block.

  • Inert atmosphere glovebox or Schlenk line.

  • Anhydrous solvents (e.g., Toluene, Dioxane, CH2Cl2, THF).

  • Metal precursor (e.g., Pd2(dba)3, [Ir(COD)Cl]2).

  • A library of chiral ligands (e.g., various phosphines, N,N'-dioxides).

  • Substrates (e.g., aniline, aldehyde, alkene).

  • Stir bars.

Procedure:

Caption: Step-by-step workflow for a parallel screening experiment.

  • Preparation (under inert atmosphere): a. Prepare stock solutions of the metal precursor and each chiral ligand in a suitable anhydrous solvent. b. In an array of labeled vials, add the appropriate volume of the metal precursor stock solution. c. To each vial (or set of vials), add a specific chiral ligand stock solution. The metal-to-ligand ratio should be based on literature precedents. d. Add a small stir bar to each vial and allow the catalyst to pre-form by stirring at room temperature for 30-60 minutes.

  • Reaction Setup: a. To each vial, add the designated reaction solvent to achieve the final desired concentration. b. Add the limiting substrate, followed by any other reagents (e.g., aniline, aldehyde). c. Seal the vials and place the reaction block on a stirrer plate set to the desired temperature.

  • Monitoring and Workup: a. Monitor the reactions by TLC or LC-MS. b. Upon completion, quench the reactions appropriately (e.g., by adding a saturated solution of NaHCO3). c. Perform a standard aqueous workup and extract the product with a suitable organic solvent. d. Remove the solvent in vacuo.

  • Analysis: a. Determine the conversion/yield of a small aliquot of the crude product by 1H NMR or LC-MS. b. Directly analyze the enantiomeric excess of the crude product using a validated chiral HPLC or SFC method to avoid potential enrichment during purification.

By systematically varying one component (ligand or solvent) at a time, this parallel approach allows for the rapid identification of promising conditions for further, more detailed optimization.

References

Technical Support Center: Overcoming Poor Solubility of 5,6,7,8-Tetrahydroisoquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6,7,8-tetrahydroisoquinolin-8-amine derivatives. This guide is designed to provide practical, in-depth solutions to the common and complex solubility challenges encountered during your experiments. My aim is to equip you with the knowledge to not only solve these issues but also to understand the underlying principles, enabling you to proactively design more effective experimental strategies.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What is the first and simplest step I should take?

A1: The most immediate and often effective strategy for ionizable compounds like your amine derivative is pH adjustment.[1] The basic amine group can be protonated to form a more soluble salt.[2] Start by attempting to dissolve your compound in an acidic aqueous buffer (e.g., pH 2-5). This simple step can often dramatically increase solubility by forming the hydrochloride or other salt in situ. For example, the hydrochloride salt of 5,6,7,8-tetrahydroisoquinolin-5-amine exhibits high water solubility.

Q2: I've tried pH adjustment, but the solubility is still insufficient for my assay. What's the next logical step?

A2: If pH modification alone is not enough, the next step is to introduce a cosolvent.[1][3] Cosolvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby enhancing the solubility of lipophilic compounds.[4] Common choices include DMSO, ethanol, methanol, and acetonitrile. It's crucial to determine the tolerance of your specific assay or biological system to the chosen cosolvent, as high concentrations can be detrimental.

Q3: Can the solid form of my compound affect its solubility?

A3: Absolutely. The solid-state properties of your active pharmaceutical ingredient (API), specifically its crystalline form (polymorphism), can have a significant impact on its solubility and dissolution rate.[5][6] Different polymorphs of the same compound can exhibit varied physical properties, including melting point and solubility.[7] Generally, a metastable polymorph will be more soluble than the most thermodynamically stable form.[8] It is also important to consider that amorphous forms are typically more soluble than their crystalline counterparts due to higher lattice-free energy.[6][9] If you are consistently facing solubility issues, it may be worthwhile to investigate the solid-state chemistry of your derivative.

Q4: Are there any specific excipients that are known to be effective for solubilizing amine-containing compounds?

A4: Yes, several excipients can enhance the solubility of poorly soluble APIs.[10][11] For amine-containing compounds, cyclodextrins are a popular choice.[5][12] These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[5][11][13] Surfactants, such as polysorbates, can also be used to lower the surface tension between the compound and the solvent, facilitating dissolution.[11]

Troubleshooting Guides

Guide 1: Systematic Approach to Solvent and Cosolvent Screening

When dealing with a new this compound derivative, a systematic approach to solvent selection is critical. This guide will walk you through a logical workflow to identify a suitable solvent system for your compound.

Experimental Workflow: Solvent Screening

Caption: Workflow for systematic solvent and cosolvent screening.

Step-by-Step Protocol:

  • Baseline Aqueous Solubility:

    • Accurately weigh a small amount of your compound (e.g., 1-5 mg).

    • Add a measured volume of purified water and vortex thoroughly.

    • Observe for complete dissolution. If not fully dissolved, incrementally add more solvent until dissolution is achieved or a practical volume limit is reached. This provides a rough estimate of aqueous solubility.

  • pH-Dependent Solubility:

    • Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9).

    • Repeat the solubility assessment from Step 1 in each buffer. The basic amine should show increased solubility at lower pH.

  • Cosolvent Screening:

    • Prepare a concentrated stock solution of your compound in a neat organic solvent such as DMSO or ethanol.

    • Determine the maximum percentage of this organic solvent that your experimental system (e.g., cell culture, enzyme assay) can tolerate without adverse effects.

    • Prepare serial dilutions of your stock solution into the optimal aqueous buffer (determined in Step 2) to assess the solubility at different cosolvent concentrations, not exceeding the predetermined tolerance limit.

Data Summary Table:

StrategySolvent SystemObservation/Result
Baseline Purified Watere.g., < 0.1 mg/mL
pH Adjustment pH 4.0 Citrate Buffere.g., 1.5 mg/mL
Cosolvent 1% DMSO in pH 4.0 Buffere.g., 5 mg/mL
Cosolvent 5% Ethanol in pH 4.0 Buffere.g., 3.2 mg/mL
Guide 2: Salt Formation for Enhanced Solubility and Stability

For compounds intended for further development, forming a stable salt is a common and highly effective method to improve aqueous solubility and handling properties.[12] The basic nitrogen atom in the this compound scaffold is an ideal handle for salt formation.

Rationale for Salt Selection:

The choice of a counterion for salt formation is critical and can influence not only solubility but also stability, hygroscopicity, and crystallinity. For a basic compound, common pharmaceutically acceptable acids include hydrochloric, sulfuric, methanesulfonic, and tartaric acid.

Logical Relationship: Salt Formation and Solubility

G cluster_0 Initial State cluster_1 Process cluster_2 Outcome A Poorly Soluble Free Base (R-NH2) B Reaction with Acid (H-X) A->B Protonation C Soluble Salt Form (R-NH3+ X-) B->C Ion Pair Formation

Caption: The process of salt formation to improve solubility.

Step-by-Step Protocol for Small-Scale Salt Formation:

  • Dissolution: Dissolve a known quantity of the free base form of your derivative in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol, or isopropanol).

  • Acid Addition: Add a stoichiometric equivalent (1.0 to 1.1 equivalents) of the chosen acid (e.g., HCl in isopropanol). The acid should ideally be dissolved in the same solvent.

  • Precipitation/Crystallization: The salt will often precipitate out of the solution upon addition of the acid or after a period of stirring. If precipitation does not occur, cooling the solution or adding a less polar co-solvent (an anti-solvent like diethyl ether or heptane) can induce crystallization.

  • Isolation and Drying: Collect the precipitated salt by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterization: Confirm the formation of the salt and assess its purity using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

  • Solubility Assessment: Determine the aqueous solubility of the newly formed salt using the protocol described in Guide 1.

Guide 3: Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation techniques may be necessary. These approaches are often employed in later-stage drug development but can be adapted for research purposes.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix.[5][14] The drug is typically in an amorphous state within the dispersion, which can lead to significantly higher apparent solubility and dissolution rates.[9][12] Common polymers used include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[15]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective for very lipophilic molecules.[5][12] These formulations form fine emulsions or microemulsions in the aqueous environment of the gut, facilitating dissolution and absorption.

  • Complexation with Cyclodextrins: As mentioned in the FAQs, cyclodextrins can encapsulate the drug molecule, shielding its hydrophobic parts from water and increasing its solubility.[5][13] This is a widely used technique for both oral and parenteral formulations.[5][12]

References

Validation & Comparative

In Vivo Validation of the 5,6,7,8-Tetrahydroisoquinoline Scaffold: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising molecular scaffold to a validated in vivo anticancer agent is both complex and critical. This guide provides an in-depth technical comparison focused on the therapeutic potential of the 5,6,7,8-tetrahydroisoquinoline core. While direct in vivo anticancer data for the parent amine, 5,6,7,8-tetrahydroisoquinolin-8-amine, remains to be extensively published, a wealth of in vitro evidence for its derivatives, coupled with the clinical success of complex natural products containing this scaffold, underscores its significance.

This guide will objectively compare the established in vivo performance of clinically relevant tetrahydroisoquinoline-containing drugs, namely Trabectedin and its analogue Lurbinectedin, with a standard-of-care topoisomerase inhibitor, Topotecan. By examining their efficacy, mechanisms, and the experimental protocols used for their validation, we aim to provide a comprehensive framework for researchers exploring the potential of novel 5,6,7,8-tetrahydroisoquinoline-based compounds.

The Therapeutic Promise of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1] Naturally occurring and synthetic tetrahydroquinolines and isoquinolines have demonstrated notable cytotoxic potency in various human cancer cell lines.[2] Their anticancer effects are attributed to diverse mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and cell cycle arrest.[3]

Recent research has focused on derivatives of the 5,6,7,8-tetrahydroisoquinoline ring system. Studies have described the synthesis and in vitro evaluation of new 5,6,7,8-tetrahydroisoquinoline derivatives against various cancer cell lines, including lung, breast, liver, and colon cancer, with some compounds exhibiting moderate to strong anticancer activity.[4][5] For instance, certain derivatives have been shown to induce apoptosis and cell cycle arrest, with some targeting enzymes like RET and HSP90.[5][6] While these in vitro studies are promising, in vivo validation is the crucial next step to determine therapeutic potential.

Comparative In Vivo Efficacy of Tetrahydroisoquinoline-Containing Drugs and Alternatives

To understand the in vivo potential of the 5,6,7,8-tetrahydroisoquinoline scaffold, we will examine the performance of approved drugs that feature this core structure and compare them against a well-established chemotherapeutic agent.

Clinically Validated Tetrahydroisoquinoline Anticancer Agents: Trabectedin and Lurbinectedin

Trabectedin (Yondelis®) and its analogue Lurbinectedin (Zepzelca™) are marine-derived natural products that incorporate a complex tetrahydroisoquinoline structure. They represent a clinical validation of this scaffold's potential in oncology.

  • Trabectedin is approved for the treatment of soft tissue sarcoma and ovarian cancer.[7] It exerts its anticancer effects through a unique mechanism that involves binding to the minor groove of DNA, leading to DNA damage and cell cycle arrest.[7]

  • Lurbinectedin , approved for metastatic small cell lung cancer, shares a similar mechanism of action but exhibits a distinct pharmacological profile.[7][8]

Both compounds have demonstrated significant antitumor activity in a range of preclinical in vivo models, including murine tumors and human cancer xenografts.[9] Interestingly, their in vivo efficacy is not solely dependent on their direct cytotoxic effects on tumor cells but also involves modulation of the tumor microenvironment, including effects on tumor-associated macrophages.[8]

Standard-of-Care Comparator: Topotecan

Topotecan is a topoisomerase I inhibitor widely used in the treatment of ovarian and small cell lung cancer.[10] Its mechanism involves the stabilization of the topoisomerase I-DNA complex, which leads to DNA strand breaks and apoptosis.[11] As a well-characterized agent with extensive in vivo data, Topotecan serves as an excellent benchmark for comparing the efficacy of novel compounds.

Performance Data Summary
CompoundTarget/Mechanism of ActionCancer Model(s)Key In Vivo Efficacy FindingsReference(s)
Trabectedin DNA minor groove binder, modulation of tumor microenvironmentMurine tumors, human xenografts (e.g., ovarian clear cell carcinoma)Good antitumor activity in several in vivo models.[9] Induces mTOR activation, and mTOR inhibition can prevent resistance.[12][9][12]
Lurbinectedin DNA minor groove binder, modulation of tumor microenvironmentMurine tumors, human xenografts (e.g., C26 colon adenocarcinoma)Similar pattern of antitumor activity to Trabectedin.[9] Extends survival in C26 tumor-bearing mice.[13][9][13]
Topotecan Topoisomerase I inhibitorVarious xenograft modelsSchedule- and dose-dependent antitumor activity.[14][14][15]
5,6,7,8-Tetrahydroisoquinoline Derivatives Varied (e.g., RET, HSP90, DHFR, CDK2 inhibition)In vitro cancer cell lines (e.g., A459, MCF7, HEPG2)Moderate to strong in vitro anticancer activity, with some compounds inducing apoptosis and cell cycle arrest.[4][5] In vivo data not yet extensively published.[4][5]

Experimental Protocols for In Vivo Validation

The robust in vivo validation of a novel anticancer agent requires meticulously planned and executed experiments. Below are detailed, step-by-step methodologies for a standard xenograft model study.

Human Tumor Xenograft Model Protocol

This protocol outlines the key steps for evaluating the efficacy of a test compound, such as a novel 5,6,7,8-tetrahydroisoquinoline derivative, in an in vivo xenograft model.

1. Cell Line Selection and Culture:

  • Select a human cancer cell line relevant to the intended therapeutic indication (e.g., A549 for non-small cell lung cancer, MDA-MB-231 for breast cancer).
  • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
  • Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

2. Animal Model Selection:

  • Use immunodeficient mice (e.g., athymic nude mice, NOD/SCID mice) to prevent rejection of the human tumor cells.
  • House the animals in a specific pathogen-free environment with ad libitum access to food and water.
  • Allow for an acclimatization period of at least one week before the start of the experiment.

3. Tumor Implantation:

  • Harvest and resuspend the cultured cancer cells in a sterile, serum-free medium or a mixture with Matrigel.
  • Subcutaneously inject a defined number of cells (typically 1 x 10^6 to 1 x 10^7) into the flank of each mouse.

4. Tumor Growth Monitoring and Animal Randomization:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
  • Calculate tumor volume using the formula: (Length x Width²)/2.
  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

5. Drug Formulation and Administration:

  • Prepare the test compound and control vehicle under sterile conditions. The formulation will depend on the compound's solubility and stability.
  • Administer the treatment via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral gavage) according to a predetermined schedule (e.g., daily, twice weekly).

6. Efficacy and Toxicity Assessment:

  • Continue to measure tumor volume and body weight throughout the study.
  • Monitor the animals for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.
  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizing Pathways and Workflows

Potential Signaling Pathways Targeted by Tetrahydroisoquinoline Derivatives

The diverse anticancer activities of tetrahydroisoquinoline derivatives suggest their interaction with multiple cellular signaling pathways critical for cancer cell survival and proliferation.

Signaling_Pathways THIQ Tetrahydroisoquinoline Derivatives DNA DNA Damage THIQ->DNA Minor Groove Binding (e.g., Trabectedin) Topo Topoisomerase I THIQ->Topo Inhibition (Potential Mechanism) RET RET Tyrosine Kinase THIQ->RET Inhibition HSP90 HSP90 THIQ->HSP90 Inhibition DHFR DHFR THIQ->DHFR Inhibition CDK2 CDK2 THIQ->CDK2 Inhibition Apoptosis Apoptosis DNA->Apoptosis Topo->Apoptosis Proliferation Inhibition of Proliferation RET->Proliferation HSP90->Proliferation DHFR->Proliferation CellCycle Cell Cycle Arrest CDK2->CellCycle CellCycle->Proliferation

Caption: Potential molecular targets and downstream effects of tetrahydroisoquinoline derivatives.

In Vivo Anticancer Drug Validation Workflow

The process of validating a novel anticancer agent in vivo follows a structured workflow from initial preparation to final data analysis.

In_Vivo_Workflow cluster_preclinical Preclinical In Vivo Validation A 1. Cell Line Culture & Animal Acclimatization B 2. Tumor Cell Implantation (Subcutaneous) A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Treatment & Control Groups C->D E 5. Drug Administration (Defined Schedule & Route) D->E F 6. Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) E->F G 7. Endpoint Analysis (Tumor Excision, Further Analysis) F->G

Caption: Standard workflow for an in vivo xenograft study.

Conclusion

The 5,6,7,8-tetrahydroisoquinoline scaffold holds considerable promise for the development of novel anticancer agents. While in vivo data for the parent amine is not yet widely available, the extensive in vitro activity of its derivatives and the clinical success of complex molecules like Trabectedin and Lurbinectedin provide a strong rationale for further investigation. By employing rigorous in vivo validation protocols, such as the xenograft models detailed in this guide, and comparing novel compounds against established benchmarks, researchers can effectively evaluate the therapeutic potential of new 5,6,7,8-tetrahydroisoquinoline-based drug candidates. This comparative approach is essential for advancing the most promising compounds toward clinical development and ultimately, improving patient outcomes.

References

A Comparative Guide to the Synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-amine for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 8-position creates a versatile building block for the development of novel therapeutics. This guide provides a comparative analysis of two distinct synthetic routes to 5,6,7,8-tetrahydroisoquinolin-8-amine, offering researchers and drug development professionals the critical insights needed to select the most appropriate pathway for their specific needs. We will delve into the experimental details, mechanistic underpinnings, and a comparative assessment of each route's advantages and disadvantages.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique set of challenges, primarily centered around the selective functionalization and reduction of the isoquinoline core. The two routes explored in this guide are:

  • Route 1: Catalytic Hydrogenation of 8-Aminoisoquinoline. This classical approach relies on the initial synthesis of a substituted isoquinoline followed by the reduction of the pyridine ring.

  • Route 2: Reductive Amination of 5,6,7,8-Tetrahydroisoquinolin-8-one. This method involves the initial construction of the saturated carbocyclic portion of the tetrahydroisoquinoline ring system, followed by the introduction of the amine functionality.

This guide will provide a detailed, step-by-step protocol for each route, a side-by-side comparison of key metrics, and a discussion of the chemical principles that govern each transformation.

Route 1: Catalytic Hydrogenation of 8-Aminoisoquinoline

This synthetic strategy is a linear sequence that begins with the commercially available isoquinoline. The key transformations are the regioselective nitration of the isoquinoline ring, reduction of the nitro group to an amine, and finally, the selective hydrogenation of the N-heterocyclic ring.

Experimental Protocol

Step 1: Synthesis of 8-Nitroisoquinoline

The nitration of isoquinoline yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. These isomers can be separated by fractional crystallization of their salts.

  • Reaction: To a stirred solution of isoquinoline in concentrated sulfuric acid, cooled to 0 °C, a mixture of concentrated sulfuric acid and fuming nitric acid is added dropwise, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then poured onto crushed ice. The solution is carefully neutralized with an aqueous solution of sodium hydroxide until a precipitate forms. The crude nitroisoquinoline isomers are collected by filtration.

  • Separation: The mixture of isomers can be separated by selective precipitation of their hydrochloride salts from a suitable solvent like dimethylformamide.

Step 2: Synthesis of 8-Aminoisoquinoline

The reduction of the nitro group to an amine is a standard transformation that can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.

  • Reaction: 8-Nitroisoquinoline is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically 3-4 atm) in a Parr shaker or a similar hydrogenation apparatus.

  • Work-up: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield 8-aminoisoquinoline.

Step 3: Synthesis of this compound

The final step is the selective hydrogenation of the pyridine ring of 8-aminoisoquinoline. This can be achieved using a platinum-based catalyst under acidic conditions.

  • Reaction: 8-Aminoisoquinoline is dissolved in glacial acetic acid, and a catalytic amount of platinum(IV) oxide (Adam's catalyst) is added. The mixture is hydrogenated at room temperature under a hydrogen pressure of 3-4 atm.

  • Work-up: Upon completion of the reaction, the catalyst is filtered off. The acetic acid is removed under reduced pressure, and the residue is dissolved in water and basified with a strong base (e.g., NaOH) to a pH of >12. The aqueous layer is then extracted with an organic solvent such as dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.

Visualizing the Workflow

Route 1: Catalytic Hydrogenation isoquinoline Isoquinoline nitroisoquinoline 8-Nitroisoquinoline isoquinoline->nitroisoquinoline H2SO4, HNO3 aminoisoquinoline 8-Aminoisoquinoline nitroisoquinoline->aminoisoquinoline H2, Pd/C target1 This compound aminoisoquinoline->target1 H2, PtO2, AcOH

Route 1 Workflow: From Isoquinoline to the Target Amine.

Route 2: Reductive Amination of 5,6,7,8-Tetrahydroisoquinolin-8-one

This approach builds the tetrahydroisoquinoline core with a ketone at the 8-position, which is then converted to the desired amine. This route can offer advantages in terms of regioselectivity. The synthesis of the key ketone intermediate can be approached through methods like the Dieckmann condensation.

Experimental Protocol

Step 1: Synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-one

A plausible synthesis of this key intermediate can be envisioned via an intramolecular Dieckmann condensation of a suitably substituted diester.

  • Precursor Synthesis: The synthesis would begin with a pyridine-3,4-dicarboxylic acid derivative, which would be elaborated to a diester with a two-carbon chain attached to the 4-position.

  • Dieckmann Condensation: The resulting diester is then treated with a strong base, such as sodium ethoxide in ethanol, to effect an intramolecular condensation, forming the six-membered carbocyclic ring and yielding a β-keto ester.

  • Hydrolysis and Decarboxylation: Subsequent hydrolysis of the ester and decarboxylation under acidic conditions would afford the desired 5,6,7,8-tetrahydroisoquinolin-8-one.

Step 2: Synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-oxime

The conversion of the ketone

A Comparative Guide to the Enantioselective Synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

The enantiomers of 5,6,7,8-tetrahydroisoquinolin-8-amine serve as critical chiral building blocks in medicinal chemistry and drug development. The precise spatial orientation of the amine group on the saturated heterocyclic scaffold is paramount for molecular recognition and biological activity. Consequently, the development of robust and efficient methods to access single enantiomers of this compound is of significant interest to the scientific community.

This guide provides an in-depth comparison of three prominent strategies for the enantioselective synthesis of this compound: Enzymatic Dynamic Kinetic Resolution, Chiral Auxiliary-Mediated Synthesis, and Asymmetric Transfer Hydrogenation. Each method is evaluated based on its underlying chemical principles, operational workflow, and performance metrics, offering researchers the insights needed to select the most suitable approach for their synthetic objectives.

Method 1: Enzymatic Dynamic Kinetic Resolution (DKR)

Enzymatic resolutions have become a cornerstone of green chemistry, offering unparalleled selectivity under mild conditions. For the synthesis of chiral amines, a Dynamic Kinetic Resolution (DKR) is particularly powerful as it allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. This is achieved by coupling a fast, enzyme-catalyzed kinetic resolution with the in-situ racemization of the slower-reacting enantiomer.

Causality of Experimental Design

This approach leverages the high enantioselectivity of lipases, such as Candida antarctica Lipase B (CALB), for the acylation of one amine enantiomer. A key innovation, demonstrated for the closely related 8-amino-5,6,7,8-tetrahydroquinoline, is the potential for spontaneous racemization of the unreacted amine.[1] This racemization is believed to occur through a transient enamine intermediate formed from the corresponding ketone, which can arise from trace oxidation or hydrolysis of the starting material.[1] This obviates the need for a separate racemization catalyst, simplifying the reaction setup.

Experimental Protocol: DKR of (±)-5,6,7,8-Tetrahydroisoquinolin-8-amine

This protocol is adapted from the procedure for the analogous 8-amino-5,6,7,8-tetrahydroquinoline.[1]

  • To a stirred suspension of racemic this compound (1.0 equiv.) and immobilized Candida antarctica Lipase B (e.g., Novozym 435, ~50 mg per 0.1 mmol of amine) in a suitable organic solvent (e.g., toluene or diisopropyl ether, 5 mL per 0.1 mmol of amine) is added an acylating agent (e.g., ethyl acetate or vinyl acetate, 1.5-2.0 equiv.).

  • The reaction mixture is heated to a temperature that facilitates both enzymatic activity and racemization (e.g., 45-60 °C).

  • The reaction progress is monitored by chiral HPLC or GC by observing the conversion of the starting amine and the formation of the corresponding enantiopure N-acetylated product.

  • Upon reaching >98% conversion, the enzyme is removed by filtration.

  • The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to isolate the enantiopure (R)-N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide.

  • The amide is then hydrolyzed under acidic conditions (e.g., refluxing in 6M HCl) to yield the desired (R)-5,6,7,8-tetrahydroisoquinolin-8-amine hydrochloride, which can be neutralized to obtain the free amine.

Method Visualization

DKR_Workflow cluster_0 Dynamic Kinetic Resolution cluster_1 Workup & Deprotection racemate Racemic Amine (R)- and (S)-enantiomers resolution Enzymatic Acylation racemate->resolution acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->resolution calb CALB Enzyme calb->resolution s_amine (S)-Amine (unreacted) resolution->s_amine Slow r_amide (R)-Amide (product) resolution->r_amide Fast racemization In-situ Racemization s_amine->racemization hydrolysis Acid Hydrolysis (e.g., HCl) r_amide->hydrolysis cluster_1 cluster_1 racemization->racemate Equilibrium final_product Enantiopure Amine (R)-enantiomer hydrolysis->final_product

Caption: Workflow for Enzymatic Dynamic Kinetic Resolution.

Method 2: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and highly reliable strategy for asymmetric synthesis. The auxiliary, a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction. The Ellman auxiliary, tert-butanesulfinamide, is particularly effective for the synthesis of chiral amines.[2][3]

Causality of Experimental Design

This method proceeds in three distinct steps. First, the chiral auxiliary, (R)- or (S)-tert-butanesulfinamide, is condensed with the prochiral ketone, 5,6,7,8-tetrahydroisoquinolin-8-one, to form an N-tert-butanesulfinyl imine. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond.[2] In the second step, a hydride reagent (e.g., NaBH₄) attacks the less sterically hindered face, leading to a highly diastereoselective reduction. The stereochemistry of the newly formed amine center is thus controlled by the chirality of the auxiliary. Finally, the auxiliary is cleaved under mild acidic conditions to reveal the enantiopure amine.

Experimental Protocol: Synthesis via (R)-tert-Butanesulfinamide
  • Step A: Formation of N-sulfinyl imine

    • A solution of 5,6,7,8-tetrahydroisoquinolin-8-one (1.0 equiv.) and (R)-tert-butanesulfinamide (1.05 equiv.) in a suitable solvent (e.g., THF) is treated with a dehydrating agent (e.g., Ti(OEt)₄, 2.0 equiv.).

    • The mixture is heated at reflux for several hours until the formation of the imine is complete (monitored by TLC or LC-MS).

    • The reaction is cooled, quenched (e.g., with brine), and extracted. The crude N-sulfinyl imine is purified by column chromatography.

  • Step B: Diastereoselective Reduction

    • The purified N-sulfinyl imine (1.0 equiv.) is dissolved in an appropriate solvent (e.g., THF or MeOH) and cooled to a low temperature (e.g., -48 °C to -78 °C).

    • A reducing agent, such as sodium borohydride (NaBH₄, 2.0 equiv.), is added portion-wise. The choice of solvent and temperature is critical for maximizing diastereoselectivity.

    • The reaction is stirred at low temperature for several hours, then quenched and worked up to yield the crude N-tert-butanesulfinyl amine. The diastereomeric ratio can be determined by ¹H NMR analysis.

  • Step C: Auxiliary Cleavage

    • The crude product from the previous step is dissolved in a solvent such as methanol.

    • A solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane) is added, and the mixture is stirred at room temperature.

    • The completion of the cleavage is monitored by TLC. The product, enantiopure this compound hydrochloride, typically precipitates and can be collected by filtration.[4]

Method Visualization

Auxiliary_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Cleavage ketone Prochiral Ketone (5,6,7,8-Tetrahydroisoquinolin-8-one) condensation Condensation (e.g., Ti(OEt)₄) ketone->condensation auxiliary Chiral Auxiliary ((R)-tert-Butanesulfinamide) auxiliary->condensation sulfinyl_imine Chiral N-Sulfinyl Imine condensation->sulfinyl_imine reduction Diastereoselective Reduction (e.g., NaBH₄) sulfinyl_amine Diastereomerically Enriched N-Sulfinyl Amine reduction->sulfinyl_amine cleavage Auxiliary Cleavage (e.g., HCl in Dioxane) final_product Enantiopure Amine Hydrochloride cleavage->final_product sulfinyl_imine->reduction sulfinyl_amine->cleavage

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Method 3: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful catalytic method for the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively.[5] This technique avoids the use of high-pressure hydrogen gas by employing readily available hydrogen donors like formic acid or isopropanol, making it highly practical for laboratory-scale synthesis.

Causality of Experimental Design

This strategy relies on the in-situ formation of a chiral metal-hydride complex that stereoselectively delivers a hydride to the substrate. The synthesis would begin with the conversion of 5,6,7,8-tetrahydroisoquinolin-8-one to a suitable prochiral imine or imine precursor. A transition metal catalyst, typically based on ruthenium or rhodium, is coordinated with a chiral ligand (e.g., a tosylated diamine like TsDPEN). In the presence of a hydrogen donor, this complex forms the active chiral hydride species. The stereochemical outcome is dictated by the precise geometry of the transition state, where the substrate coordinates to the metal center in a sterically favored orientation before hydride transfer.

Experimental Protocol: Proposed ATH of an Imine Precursor
  • Step A: Synthesis of Imine Precursor

    • 5,6,7,8-tetrahydroisoquinolin-8-one is first converted to its oxime by reaction with hydroxylamine hydrochloride.

    • Alternatively, an N-aryl or N-benzyl imine can be formed via condensation with the corresponding primary amine. The choice of the imine substituent can significantly impact reactivity and selectivity.

  • Step B: Asymmetric Transfer Hydrogenation

    • In an inert atmosphere glovebox, a flask is charged with a rhodium or ruthenium precursor (e.g., [RhCp*Cl₂]₂ or [RuCl₂(p-cymene)]₂) and a chiral ligand (e.g., (R,R)-TsDPEN) in a degassed solvent (e.g., CH₂Cl₂ or an aqueous buffer).

    • The catalyst is activated according to established procedures.

    • The imine precursor (1.0 equiv.) is added, followed by the hydrogen source, typically an azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃).

    • The reaction is stirred at a controlled temperature (e.g., 25-40 °C) and monitored by chiral HPLC.

    • Upon completion, the reaction is worked up by extraction, and the crude product is purified by column chromatography to yield the enantiomerically enriched amine.

Method Visualization

ATH_Cycle catalyst [M]-L* (Precatalyst) active_catalyst [M]-H-L* (Active Hydride) catalyst->active_catalyst Activation h_donor H-Donor (HCOOH/NEt₃) h_donor->catalyst amine Chiral Amine (C-N) active_catalyst->amine Hydride Transfer imine Prochiral Imine (C=N) imine->active_catalyst amine->catalyst Product Release & Catalyst Regeneration

Caption: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation.

Performance Comparison

FeatureEnzymatic DKRChiral AuxiliaryAsymmetric Transfer Hydrogenation
Principle Kinetic resolution coupled with in-situ racemizationStoichiometric, substrate-controlled diastereoselectionCatalytic, reagent-controlled enantioselection
Chirality Source Chiral enzyme (e.g., CALB)Chiral auxiliary (e.g., tert-butanesulfinamide)Chiral ligand (e.g., TsDPEN)
Typical ee% >99%>95% (as dr)80-99%
Yield Potentially >90% (if racemization is efficient)High over 3 steps (typically 70-85% overall)High (typically >90%)
Number of Steps 2 (Resolution + Hydrolysis)3 (Condensation, Reduction, Cleavage)2 (Imine formation + ATH)
Key Advantages - Very high enantioselectivity- Environmentally benign- Potential for >50% yield from racemate- High reliability and predictability- Well-established procedures- High diastereoselectivity- Catalytic (low loading of chiral material)- High atom economy- Operationally simple
Key Challenges - Racemization efficiency for the specific substrate- Enzyme stability and cost- Potentially slow reaction times- Stoichiometric use of the auxiliary- Multi-step sequence- Auxiliary attachment and removal required- Synthesis of a suitable imine precursor- Catalyst/ligand screening may be required- Sensitivity to air and moisture

Conclusion

The optimal method for the enantioselective synthesis of this compound depends on the specific requirements of the project.

  • Enzymatic Dynamic Kinetic Resolution stands out for its potential for exceptional enantiopurity and adherence to green chemistry principles, making it an excellent choice for sustainable manufacturing, provided an efficient racemization pathway exists for the isoquinoline substrate.

  • The Chiral Auxiliary approach offers a robust and dependable route with a high probability of success, making it ideal for discovery chemistry where obtaining material with a known configuration is the primary goal, despite its less atom-economical nature.

  • Asymmetric Transfer Hydrogenation represents the most modern catalytic approach, offering high efficiency and atom economy. It is exceptionally well-suited for process development and large-scale synthesis, assuming a suitable imine precursor can be readily prepared and an optimal catalyst system is identified.

Each of these methodologies provides a viable pathway to the target molecule. Researchers should consider factors such as scale, cost, available equipment, and the desired level of enantiopurity when selecting their synthetic strategy.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Selectivity of a Privileged Scaffold

The 5,6,7,8-tetrahydroisoquinoline core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds. The specific amine substitution at the 8-position, creating 5,6,7,8-tetrahydroisoquinolin-8-amine, presents a molecule with significant potential for interacting with various biological targets. While literature suggests its utility in developing ligands for targets ranging from CXCR4 to potential central nervous system agents, a definitive primary target for the unsubstituted parent amine is not firmly established.[1][2] This ambiguity underscores the critical necessity of comprehensive cross-reactivity profiling early in the development of any derivative.

This guide provides a robust framework for characterizing the selectivity of this compound. As a Senior Application Scientist, my objective is not merely to provide a protocol, but to illuminate the scientific rationale behind each step. We will explore how to systematically evaluate this compound against a panel of rationally selected, related biological targets. This process is fundamental to modern drug discovery, as it allows us to anticipate potential off-target effects, understand the polypharmacology of a new chemical entity, and build a solid foundation for further optimization.[3]

Strategic Selection of a Cross-Reactivity Panel

A logical and effective cross-reactivity screen begins with the selection of relevant targets. Given the structural resemblance of the this compound scaffold to known neuromodulatory compounds, our primary focus will be on the monoamine transporters (MATs) . These transporters are critical for regulating neurotransmitter levels in the synapse and are common targets for therapeutic drugs and substances of abuse.

Our rationally selected target panel includes:

  • Dopamine Transporter (DAT): A key regulator of dopaminergic signaling.

  • Serotonin Transporter (SERT): The primary target for many antidepressant medications.

  • Norepinephrine Transporter (NET): Crucial for modulating noradrenergic neurotransmission.

  • Nicotinic Acetylcholine Receptors (nAChRs): Based on early investigations into related analogs, these ligand-gated ion channels represent a plausible, albeit potentially weaker, interaction class.[4]

  • CXCR4 Receptor: As the (S)-enantiomer of the core scaffold is known to be a building block for potent CXCR4 antagonists, this G-protein coupled receptor (GPCR) is an essential inclusion to check for unexpected activity.[1]

This panel provides a diverse yet focused set of targets, encompassing transporters, ion channels, and GPCRs, to build a comprehensive selectivity profile.

Experimental Workflow for Comprehensive Profiling

The following diagram outlines the systematic approach for assessing the cross-reactivity of our lead compound.

G cluster_0 Phase 1: Binding Affinity Assessment cluster_1 Phase 2: Functional Activity Confirmation cluster_2 Phase 3: Data Analysis & Interpretation Compound 5,6,7,8-Tetrahydro- isoquinolin-8-amine Assay_Panel Radioligand Binding Assays (Competition Format) Compound->Assay_Panel Ki_Values Significant Binding Hits (e.g., Ki < 1µM) Assay_Panel->Ki_Values Determine Ki (Inhibition Constant) Targets Target Panel: - DAT - SERT - NET - nAChRs - CXCR4 Targets->Assay_Panel Functional_Assays Target-Specific Functional Assays Ki_Values->Functional_Assays Final_Profile Generate Comprehensive Selectivity Profile Ki_Values->Final_Profile Uptake_Assay Monoamine Uptake Inhibition Assay Functional_Assays->Uptake_Assay Calcium_Assay CXCR4 Calcium Mobilization Assay Functional_Assays->Calcium_Assay IC50_Uptake Functional Potency (IC50) for Transporters Uptake_Assay->IC50_Uptake Determine IC50 IC50_Ca Functional Potency (IC50) for CXCR4 Calcium_Assay->IC50_Ca Determine IC50 IC50_Uptake->Final_Profile IC50_Ca->Final_Profile

Caption: Experimental workflow for cross-reactivity profiling.

Detailed Methodologies: A Self-Validating Approach

The trustworthiness of any screening data hinges on robust, well-controlled experimental design. The following protocols are designed to be self-validating systems, incorporating the necessary controls to ensure data integrity.

Protocol 1: Radioligand Binding Assays for Affinity Determination

This assay quantifies the affinity of the test compound for each target by measuring its ability to compete with a high-affinity, radiolabeled ligand.[5]

Objective: To determine the inhibition constant (Kᵢ) of this compound at DAT, SERT, NET, nAChRs, and CXCR4.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the human recombinant target of interest (e.g., HEK293-hDAT, CHO-hSERT, etc.).

  • Radioligands:

    • DAT: [³H]-WIN 35,428

    • SERT: [³H]-Citalopram

    • NET: [³H]-Nisoxetine

    • nAChRs (α4β2 subtype): [³H]-Epibatidine

    • CXCR4: [¹²⁵I]-SDF-1α

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO), with serial dilutions prepared.

  • Assay Buffer: Target-specific binding buffer.

  • Non-specific Competitors: Known high-affinity ligands for each target to define non-specific binding (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET, Nicotine for nAChRs, AMD3100 for CXCR4).

  • Scintillation Counter & Filter Plates: 96-well glass fiber filter plates (pre-treated with polyethyleneimine for reduced non-specific binding) and a liquid scintillation counter.

Step-by-Step Protocol:

  • Plate Setup: In a 96-well plate, add assay buffer, vehicle control (for total binding), a saturating concentration of the non-specific competitor (for non-specific binding), and serial dilutions of the test compound.

  • Add Radioligand: Add the specific radioligand to all wells at a concentration near its Kₔ value.

  • Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Rapidly terminate the reaction by vacuum filtration through the filter plates, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Dry the filter plates, add scintillation cocktail, and quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Functional Monoamine Transporter Uptake Inhibition Assay

This cell-based assay measures the functional consequence of binding to the transporter—its ability to inhibit the uptake of a neurotransmitter substrate.[6][7]

Objective: To determine the functional potency (IC₅₀) of this compound at DAT, SERT, and NET.

Materials:

  • Cell Lines: HEK293 cells stably expressing either hDAT, hSERT, or hNET.

  • Radiolabeled Substrates: [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine.

  • Test Compound & Controls: Serial dilutions of this compound and known selective inhibitors (e.g., GBR 12909, Fluoxetine, Desipramine) as positive controls.

  • Uptake Buffer: Krebs-Henseleit buffer or similar physiological salt solution.

Step-by-Step Protocol:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates and grow to near confluency.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of the test compound, vehicle, or a known inhibitor for 10-15 minutes at 37°C.

  • Initiate Uptake: Add the respective [³H]-neurotransmitter to each well to initiate the uptake process.

  • Incubation: Incubate for a short, defined period within the linear range of uptake (e.g., 5-10 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis & Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the radioactivity.

  • Data Analysis:

    • Define 100% uptake from vehicle-treated wells and 0% uptake from wells treated with a saturating concentration of a known potent inhibitor.

    • Plot the percent inhibition of uptake against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Functional CXCR4 Calcium Mobilization Assay

This assay measures the ability of a compound to block the intracellular calcium release that occurs upon activation of the Gq-coupled CXCR4 receptor by its natural ligand, SDF-1α.[8][9]

Objective: To determine if this compound acts as a functional antagonist at the CXCR4 receptor (IC₅₀).

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing high levels of CXCR4 (e.g., Jurkat T-cells or U937 monocytes).

  • Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Agonist: Stromal Cell-Derived Factor-1α (SDF-1α).

  • Test Compound & Controls: Serial dilutions of this compound and a known CXCR4 antagonist (AMD3100) as a positive control.

  • Fluorescence Plate Reader: An instrument capable of kinetic reading with automated injection (e.g., FLIPR).

Step-by-Step Protocol:

  • Cell Loading: Incubate the cells with the Fluo-4 AM dye in the dark to allow it to enter the cells and be cleaved to its active, calcium-sensitive form.

  • Plating & Pre-incubation: Plate the dye-loaded cells into a 96- or 384-well plate and pre-incubate with serial dilutions of the test compound or controls.

  • Assay Execution:

    • Place the plate in the fluorescence reader and begin kinetic measurement of the baseline fluorescence.

    • After establishing a stable baseline, automatically inject a pre-determined concentration (e.g., EC₈₀) of the agonist SDF-1α into all wells.

    • Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The primary response is the peak fluorescence signal change after agonist addition.

    • Determine the percent inhibition of the SDF-1α response caused by the test compound at each concentration.

    • Plot the percent inhibition against the log concentration of the test compound and fit to a dose-response curve to calculate the IC₅₀.

Hypothetical Data Presentation and Interpretation

To illustrate the output of this profiling cascade, the table below presents a hypothetical dataset for this compound.

TargetAssay TypeParameterResult
DAT Radioligand BindingKᵢ (nM)85
Functional UptakeIC₅₀ (nM)150
SERT Radioligand BindingKᵢ (nM)1,200
Functional UptakeIC₅₀ (nM)>10,000
NET Radioligand BindingKᵢ (nM)250
Functional UptakeIC₅₀ (nM)480
nAChR (α4β2) Radioligand BindingKᵢ (nM)>10,000
CXCR4 Radioligand BindingKᵢ (nM)8,500
Functional Ca²⁺ FluxIC₅₀ (nM)>10,000

Interpretation of Hypothetical Results:

  • Primary Activity: The compound displays the highest affinity and functional potency for the Dopamine Transporter (DAT), with a Kᵢ of 85 nM and a functional IC₅₀ of 150 nM.

  • Selectivity Profile:

    • The compound is approximately 3-fold selective for DAT over NET (250 nM / 85 nM).

    • It demonstrates significant selectivity against SERT (>14-fold in binding). The lack of functional inhibition at concentrations up to 10,000 nM further confirms this selectivity.

    • There is no significant interaction with the tested nAChR subtype or the CXCR4 receptor at concentrations up to 10 µM.

Visualizing On-Target vs. Off-Target Effects

Understanding the potential downstream consequences of target engagement is crucial. The following diagram illustrates the primary signaling pathway affected by DAT inhibition versus potential off-target effects on CXCR4 signaling.

G cluster_0 On-Target Effect (DAT Inhibition) cluster_1 Potential Off-Target Effect (CXCR4 Antagonism) Compound 5,6,7,8-Tetrahydro- isoquinolin-8-amine DAT Dopamine Transporter (DAT) Compound->DAT Inhibits Synapse ↑ Synaptic Dopamine DAT->Synapse Leads to Dopamine Dopamine Dopamine->DAT Reuptake PostSynaptic Postsynaptic D1/D2 Receptors Synapse->PostSynaptic Activates Compound_Off 5,6,7,8-Tetrahydro- isoquinolin-8-amine CXCR4 CXCR4 Receptor Compound_Off->CXCR4 Blocks G_Protein G-Protein Activation CXCR4->G_Protein Activates SDF1 SDF-1α (Ligand) SDF1->CXCR4 Ca_Mobilization ↓ Calcium Mobilization G_Protein->Ca_Mobilization Leads to

Caption: Potential on-target and off-target signaling pathways.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded strategy for the cross-reactivity profiling of this compound. By employing a rational target panel and a series of robust, self-validating in vitro assays, researchers can build a detailed selectivity profile. This profile is not merely a collection of data points; it is a critical tool that informs mechanism of action, predicts potential for off-target toxicities, and provides a clear, evidence-based path forward for hit-to-lead and lead optimization campaigns. The disciplined application of such a profiling cascade is a hallmark of excellence in modern drug discovery.

References

A Head-to-Head Comparison of Tetrahydroisoquinoline and Tetrahydroquinoline Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the privileged heterocyclic structures, tetrahydroisoquinoline (THIQ) and its constitutional isomer, tetrahydroquinoline (THQ), have emerged as foundational frameworks for a multitude of biologically active compounds.[1][2] This guide provides a detailed head-to-head comparison of THIQ and THQ analogs, offering insights into their distinct chemical properties, synthetic accessibility, and diverse therapeutic applications. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage these scaffolds in their quest for novel therapeutics.

At a Glance: Key Distinctions

FeatureTetrahydroisoquinoline (THIQ)Tetrahydroquinoline (THQ)
Core Structure Nitrogen at position 2Nitrogen at position 1
Synthetic Access Pictet-Spengler, Bischler-Napieralski reactions are common.[3]Povarov reaction, domino reactions are frequently employed.[4][5]
Natural Occurrence Abundant in a wide array of alkaloids.[1]Found in various natural products, though less common than THIQs.[6]
Key Biological Targets Diverse, including GPCRs, enzymes (e.g., HIV reverse transcriptase), and DNA.[3][7]Varied targets, including EPAC, GPER, and kinases.[8][9]
Therapeutic Areas Anticancer, antiviral, neuroprotective, antibacterial, antimalarial.[3][7][10]Anticancer, anti-inflammatory, neuroprotective.[8][11]

Delving Deeper: A Comparative Analysis

Structural and Physicochemical Properties: The Isomeric Difference

The fundamental difference between THIQ and THQ lies in the position of the nitrogen atom within the heterocyclic ring. In 1,2,3,4-tetrahydroisoquinoline, the nitrogen is at position 2, whereas in 1,2,3,4-tetrahydroquinoline, it resides at position 1. This seemingly subtle isomeric distinction has profound implications for the molecule's three-dimensional shape, electronics, and hydrogen bonding capabilities, which in turn dictate its interactions with biological targets.

The nitrogen's location influences the molecule's basicity and lipophilicity. While specific values vary with substitution, the positioning of the nitrogen in THQ can lead to different intramolecular interactions and conformational preferences compared to THIQ. These differences can be critical in achieving selective binding to a target protein.

Synthetic Strategies: Building the Core

The synthetic accessibility of a scaffold is a paramount consideration in drug development. Both THIQ and THQ cores can be constructed through various well-established synthetic routes, each offering distinct advantages in terms of substrate scope and stereocontrol.

Tetrahydroisoquinoline Synthesis:

A cornerstone of THIQ synthesis is the Pictet-Spengler reaction , which involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[3] This powerful reaction has been extensively utilized in the total synthesis of numerous isoquinoline alkaloids. Another classical method is the Bischler-Napieralski reaction , followed by reduction, to yield the THIQ scaffold.[3]

THIQ_Synthesis cluster_Pictet_Spengler Pictet-Spengler Reaction cluster_Bischler_Napieralski Bischler-Napieralski Reaction PS_start β-Arylethylamine + Aldehyde/Ketone PS_intermediate Iminium Ion Intermediate PS_start->PS_intermediate Condensation PS_product Tetrahydroisoquinoline PS_intermediate->PS_product Intramolecular Cyclization BN_start β-Phenylethylamide BN_intermediate 3,4-Dihydroisoquinoline BN_start->BN_intermediate Cyclodehydration BN_product Tetrahydroisoquinoline BN_intermediate->BN_product Reduction

Key synthetic routes to the tetrahydroisoquinoline core.

Tetrahydroquinoline Synthesis:

The Povarov reaction , a formal aza-Diels-Alder reaction, stands out as a highly versatile method for the synthesis of substituted THQs.[4][8] This reaction can be performed as a one-pot, three-component reaction involving an aniline, an aldehyde, and an alkene, offering rapid access to molecular complexity.[8] Domino reactions, which combine multiple bond-forming events in a single synthetic operation, have also emerged as efficient strategies for constructing the THQ framework.[4]

THQ_Synthesis cluster_Povarov Povarov Reaction cluster_Domino Domino Reactions P_start Aniline + Aldehyde + Alkene P_intermediate Iminium Ion (Aza-diene) P_start->P_intermediate Imine Formation P_product Tetrahydroquinoline P_intermediate->P_product [4+2] Cycloaddition D_start Substituted Anilines D_product Functionalized Tetrahydroquinolines D_start->D_product Multi-step cascade

Prominent synthetic methodologies for the tetrahydroquinoline scaffold.

Biological Activities and Therapeutic Applications: A Tale of Two Scaffolds

Both THIQ and THQ analogs have demonstrated a remarkable breadth of biological activities, leading to their investigation in a wide range of therapeutic areas.

Tetrahydroisoquinoline Analogs: A Privileged Scaffold in Nature and Medicine

The THIQ motif is a ubiquitous feature in a vast number of naturally occurring alkaloids, many of which possess potent pharmacological properties.[1] This has inspired medicinal chemists to explore synthetic THIQ analogs for various therapeutic applications.

Anticancer Activity: THIQ-based compounds have shown significant promise as anticancer agents, acting through diverse mechanisms.[2][12] For instance, some analogs function as topoisomerase I inhibitors, while others interfere with microtubule dynamics or modulate key signaling pathways involved in cancer cell proliferation and survival.[12]

Antiviral Activity: Notably, THIQ derivatives have been investigated as inhibitors of HIV reverse transcriptase, a crucial enzyme for viral replication.[3]

Neuropharmacology: The THIQ scaffold is central to the activity of several neuroprotective and psychoactive compounds.[10] Their ability to interact with various receptors and enzymes in the central nervous system has led to their exploration for the treatment of neurodegenerative diseases and psychiatric disorders.

Antibacterial and Antimalarial Properties: A number of THIQ analogs have exhibited potent activity against various bacterial strains and the malaria parasite, Plasmodium falciparum.[3][7]

Tetrahydroquinoline Analogs: Emerging Players in Drug Discovery

While perhaps less prevalent in nature compared to their isoquinoline counterparts, THQ analogs have garnered significant attention in recent years for their therapeutic potential.[6]

Anticancer Activity: Similar to THIQs, THQ derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[9][11] Their mechanisms of action often involve the modulation of key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway.[11]

EPAC Inhibition: Certain N-formyl tetrahydroquinoline analogs have been identified as selective inhibitors of Exchange Protein Directly Activated by cAMP (EPAC).[8] EPAC proteins are involved in numerous cellular processes, and their dysregulation has been implicated in diseases such as cancer and cardiac hypertrophy, making EPAC inhibitors attractive therapeutic candidates.[8]

GPER Modulation: Tetrahydroquinoline derivatives have also been explored as modulators of the G Protein-coupled Estrogen Receptor (GPER), which plays a role in the growth and proliferation of breast cancer cells.[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of both THIQ and THQ analogs is highly dependent on the nature and position of substituents on the core scaffold.

For THIQ analogs , SAR studies have revealed that substitutions at the C1, N2, and on the aromatic ring can significantly impact potency and selectivity. For example, in a series of anti-HIV THIQ analogs, the nature of the substituent at the N2 position was found to be crucial for activity.[3]

In the case of THQ analogs , studies on EPAC inhibitors have shown that substitutions on the aromatic ring and the nature of the group on the nitrogen atom are critical for inhibitory potency.[8] For instance, the presence of a formyl group on the nitrogen and specific halogen substitutions on the phenyl ring were found to be optimal for EPAC1 inhibition.[8]

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments cited in this guide.

Synthesis of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives[13]

Objective: To synthesize a series of 1-aryl-THIQ analogs for biological evaluation.

Materials:

  • 3,4-Dimethoxyphenylethylamine

  • Appropriate aromatic aldehyde

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, combine 3,4-dimethoxyphenylethylamine (1.0 eq) and the desired aromatic aldehyde (1.0 eq).

  • Add trifluoroacetic acid as the solvent and catalyst.

  • Reflux the reaction mixture for a specified period (e.g., 4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Three-Component Povarov Reaction for Tetrahydroquinoline Synthesis[4][8]

Objective: To synthesize substituted tetrahydroquinolines via a one-pot, three-component reaction.

Materials:

  • Aniline derivative

  • Aldehyde derivative

  • Electron-rich alkene (dienophile)

  • Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, BF₃·OEt₂)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline derivative (1.0 eq), aldehyde derivative (1.0 eq), and the catalyst (e.g., 10 mol%).

  • Add the anhydrous solvent and stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to facilitate imine formation.

  • Add the electron-rich alkene (1.2-1.5 eq) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) until the reaction is complete, as monitored by TLC.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired tetrahydroquinoline product.

  • Confirm the structure and stereochemistry of the product using spectroscopic techniques.

In Vitro Anticancer Activity Assay (MTT Assay)[14]

Objective: To determine the cytotoxic effects of synthesized THIQ and THQ analogs on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The tetrahydroisoquinoline and tetrahydroquinoline scaffolds, while isomeric, present distinct opportunities and challenges in drug discovery. The THIQ framework, deeply rooted in natural product chemistry, offers a rich history and a broad spectrum of established biological activities. The THQ core, on the other hand, is a versatile and increasingly explored scaffold with demonstrated potential in modulating novel therapeutic targets. The choice between these two privileged structures will ultimately depend on the specific therapeutic target, the desired pharmacological profile, and the synthetic strategies available. A thorough understanding of their comparative chemistry and biology, as presented in this guide, is essential for making informed decisions in the design and development of the next generation of innovative medicines.

References

validating the binding affinity of 5,6,7,8-tetrahydroisoquinolin-8-amine to its target

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Scientist's Comparative Guide to Validating Ligand-Target Binding Affinity

Focus: 5,6,7,8-Tetrahydroisoquinolin-8-amine and its Interaction with a Representative Target

Introduction: The Imperative of Rigorous Binding Validation

In the landscape of drug discovery and development, the precise and accurate characterization of a ligand's binding affinity for its biological target is a foundational pillar. This guide provides a comparative analysis of state-of-the-art biophysical techniques to validate the binding of this compound to a representative target. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in compounds targeting a range of proteins. While a specific, universally recognized target for this compound is not prominently documented in publicly available literature, its derivatives have shown activity against various enzymes and receptors, including CXCR4 antagonists and compounds with antiproliferative properties.[1][2][3]

For the purposes of this technical guide, we will use a hypothetical, yet plausible, enzyme target—a protein kinase—to illustrate the experimental workflows and comparative data. The principles and methodologies described herein are broadly applicable to a wide array of small molecule-protein interactions.

The core objective is to move beyond a simple "yes/no" answer to binding and to quantitatively define the interaction through the equilibrium dissociation constant (K D ), thermodynamics, and kinetics.[4][5] A low K D value signifies a high binding affinity.[5] We will dissect and compare three orthogonal, yet complementary, methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA). The use of such orthogonal methods is a critical practice to eliminate false positives and build a robust data package.[6][7][8][9]

Section 1: A Comparative Overview of Key Methodologies

The choice of a binding assay is a critical decision driven by the specific scientific question, the nature of the interactants, and available resources. Each technique offers a unique window into the binding event.

Method Principle Key Parameters Measured Strengths Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index caused by mass accumulation on a sensor surface as the analyte flows over the immobilized ligand.[10][11]K D (affinity), k a (on-rate), k d (off-rate)Real-time kinetics, high sensitivity, label-free, relatively low sample consumption.[11]Requires immobilization of one partner which may affect its activity; potential for mass transport limitations.[10]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event in solution.[12][13][14]K D (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry)Gold standard for thermodynamics, label-free, in-solution measurement, provides a complete thermodynamic profile in one experiment.[13][14][15]Requires larger quantities of pure sample, lower throughput, sensitive to buffer mismatches.[13]
Cellular Thermal Shift Assay (CETSA) Based on the principle of ligand-induced thermal stabilization of the target protein within a cellular environment.[16][17][18]Target Engagement, Apparent T m shift (ΔT agg )Measures target engagement in a physiologically relevant context (intact cells), no protein purification needed.[18][19]Indirect measure of binding, lower throughput (Western blot), requires a specific antibody for detection.[17]

Section 2: Biophysical Validation in a Purified System

The initial and most direct assessment of binding affinity is typically performed using purified components. SPR and ITC are the primary label-free techniques for this purpose.[20]

Surface Plasmon Resonance (SPR): Unveiling the Kinetics

SPR is a powerful optical technique that allows for the real-time measurement of binding kinetics (how fast the complex forms and dissociates) and affinity.[11][21]

Causality of Experimental Choices: The decision to immobilize the target kinase, rather than the small molecule, is deliberate. Amine coupling to a standard CM5 sensor chip is a robust and common method for proteins. Immobilizing the larger partner generally provides a better mass-based signal when the small molecule analyte binds.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis p_prep Purify Target Kinase (>95% Purity) immobilize Immobilize Kinase on Sensor Chip via Amine Coupling p_prep->immobilize c_prep Prepare Serial Dilutions of This compound associate Association: Inject Compound Dilutions c_prep->associate immobilize->associate Binding dissociate Dissociation: Flow Running Buffer associate->dissociate Wash regenerate Regeneration: Inject Low pH Solution dissociate->regenerate Strip sensorgram Generate Sensorgrams (Response vs. Time) dissociate->sensorgram regenerate->immobilize Next Cycle fitting Fit Data to Kinetic or Steady-State Model sensorgram->fitting kd Determine ka, kd, and KD fitting->kd

Caption: High-level workflow for determining binding kinetics and affinity using SPR.

Detailed Experimental Protocol: SPR Analysis

  • Reagent Preparation:

    • Target: Purify the target kinase to >95% homogeneity. Dialyze exhaustively against the running buffer (e.g., HBS-EP+, pH 7.4).

    • Ligand: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in running buffer, ensuring the final DMSO concentration is matched across all samples and is typically ≤1%.

  • Immobilization:

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the kinase (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve a target immobilization level of ~10,000 Response Units (RU).

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl injection.

  • Binding Measurement (Kinetics):

    • Perform startup cycles with running buffer to equilibrate the surface.

    • Inject each concentration of the small molecule for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).[11] The concentration range should ideally span 0.1x to 10x the expected K D .[10]

    • Between cycles, regenerate the surface with a short pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte.

  • Data Analysis:

    • Double-reference the data by subtracting the signal from a reference flow cell and from a buffer-only (blank) injection.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to extract k a , k d , and calculate the K D (K D = k d /k a ).[22]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC provides a complete thermodynamic profile of the binding interaction in a single, label-free, in-solution experiment.[14][15] It directly measures the enthalpy (ΔH) of binding, from which the binding affinity (K D ), entropy (ΔS), and stoichiometry (n) can be derived.[13]

Causality of Experimental Choices: Placing the kinase in the sample cell and the small molecule in the syringe is the standard configuration. The concentration of reactants is crucial and is guided by the "c-value" (c = [Macromolecule] / K D ). An ideal c-value is between 10 and 100 for a well-defined binding isotherm.[13] This requires an initial estimate of the K D (perhaps from SPR) to design an optimal experiment.

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis p_prep Prepare Kinase in Dialysis Buffer load Load Kinase into Sample Cell, Compound into Syringe p_prep->load c_prep Prepare Compound in Final Dialysate c_prep->load degas Degas Both Solutions degas->load titrate Perform Series of Small Volume Injections load->titrate measure Measure Differential Power (Heat Change) per Injection titrate->measure thermogram Generate Raw Thermogram (Heat Pulses) measure->thermogram isotherm Integrate Peaks to Create Binding Isotherm thermogram->isotherm fit Fit Isotherm to a Binding Model isotherm->fit params Determine KD, n, ΔH, ΔS fit->params

Caption: Workflow for obtaining a full thermodynamic profile of binding via ITC.

Detailed Experimental Protocol: ITC Analysis

  • Reagent Preparation:

    • Target: Prepare the kinase at a concentration of 10-20 µM. Dialyze extensively against the final ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

    • Ligand: Prepare the small molecule at a concentration 10-15 times that of the protein (e.g., 150-200 µM). Crucially, this must be done using the exact same buffer that the protein was dialyzed into (the final dialysate) to minimize heats of dilution.[13]

    • Thoroughly degas both solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Load the kinase solution into the sample cell and the small molecule solution into the titration syringe.

    • Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., one initial 0.4 µL injection followed by 19 injections of 2 µL).

  • Data Acquisition:

    • Allow the system to equilibrate to a stable baseline.

    • Initiate the titration run. Each injection of the ligand into the protein solution will produce a heat pulse (either exothermic or endothermic) that is measured by the instrument.[12] These pulses will diminish as the protein becomes saturated.

  • Data Analysis:

    • Integrate the area of each heat pulse to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., one-site binding) to determine K D , stoichiometry (n), and enthalpy (ΔH).[12][14] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .[13]

Section 3: Target Engagement in a Cellular Context

Confirming that a compound binds to its target within the complex milieu of a living cell is a critical step in validation.[19] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[16][17]

Cellular Thermal Shift Assay (CETSA): Proving Target Engagement

CETSA leverages the principle that when a ligand binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[18][19] This stabilization can be observed as an increase in the apparent melting temperature (T agg ) of the protein.[18]

Causality of Experimental Choices: The experiment is designed in two phases. First, a "melt curve" is generated to find the optimal temperature where the target protein shows significant, but not complete, precipitation. This temperature is then used in the second phase, an isothermal dose-response experiment, to quantify the compound's ability to stabilize the protein at that specific temperature.

CETSA_Workflow cluster_phase1 Phase 1: Melt Curve Generation cluster_phase2 Phase 2: Isothermal Dose-Response treat1 Treat Intact Cells with Vehicle or High [Compound] heat1 Aliquot and Heat Samples Across a Temperature Gradient treat1->heat1 lyse1 Lyse Cells and Separate Soluble vs. Precipitated Protein heat1->lyse1 detect1 Detect Soluble Target Protein (e.g., Western Blot) lyse1->detect1 t_opt Determine Optimal Temperature (T_opt) for Isothermal Assay detect1->t_opt heat2 Heat All Samples at the Predetermined T_opt t_opt->heat2 treat2 Treat Intact Cells with a Dose-Range of Compound treat2->heat2 lyse2 Lyse Cells and Separate Soluble vs. Precipitated Protein heat2->lyse2 detect2 Detect and Quantify Soluble Target Protein lyse2->detect2 ec50 Generate Dose-Response Curve and Determine EC50 detect2->ec50

Caption: A two-phase experimental workflow for validating cellular target engagement using CETSA.

Detailed Experimental Protocol: CETSA

  • Phase 1: CETSA Melt Curve

    • Culture cells to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or a high, saturating concentration of this compound (e.g., 10 µM) for 1 hour.

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Analyze the amount of soluble target kinase in the supernatant by Western blot using a specific primary antibody. The temperature at which ~50% of the protein precipitates in the vehicle control is selected for the next phase.

  • Phase 2: Isothermal Dose-Response Fingerprint (ITDRF)

    • Treat cultured cells with a serial dilution of the compound (e.g., 0.01 µM to 30 µM) for 1 hour.

    • Harvest, wash, and resuspend cells as described above.

    • Heat all samples at the single, predetermined optimal temperature from Phase 1.

    • Lyse, centrifuge, and analyze the soluble protein levels by Western blot.

    • Quantify the band intensities, normalize to the vehicle control, and plot the percentage of stabilized protein against the compound concentration. Fit the data to a dose-response curve to determine the EC 50 , which reflects the concentration required for half-maximal thermal stabilization.

Section 4: Data Synthesis and Conclusion

The ultimate goal is to synthesize the data from these orthogonal approaches to build a cohesive and confident understanding of the ligand-target interaction.

Hypothetical Data Summary Table

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Cellular Thermal Shift Assay (CETSA)
Affinity (K D ) 55 nM62 nMN/A
Kinetics k a : 2.1 x 10^5 M^-1 s^-1 k d : 1.15 x 10^-2 s^-1N/AN/A
Thermodynamics N/AΔH: -8.5 kcal/mol -TΔS: -1.5 kcal/molN/A
Stoichiometry (n) Assumed 1:1 for fit1.05N/A
Cellular Engagement (EC 50 ) N/AN/A250 nM

The hypothetical data shows strong concordance between the two biophysical methods, SPR and ITC, yielding K D values of 55 nM and 62 nM, respectively. This agreement between two fundamentally different techniques provides high confidence in the measured in vitro affinity. The ITC data further reveals that the binding is enthalpically driven, a common feature for many kinase inhibitors.

The CETSA result, with an EC 50 of 250 nM, confirms that this compound successfully engages the target kinase inside intact cells. The expected rightward shift in potency (from K D to EC 50 ) is common and reflects the complexities of the cellular environment, including cell permeability, efflux pumps, and competition with endogenous ligands like ATP.

By systematically employing this multi-faceted approach, researchers can rigorously validate the binding affinity and cellular engagement of lead compounds. This strategy not only substantiates the primary mechanism of action but also provides a rich dataset that is crucial for guiding structure-activity relationship (SAR) studies and making informed decisions in the drug development pipeline.

References

A Senior Application Scientist's Guide to the Pharmacokinetic Assessment of 5,6,7,8-Tetrahydroisoquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. Specifically, derivatives of 5,6,7,8-tetrahydroisoquinolin-8-amine have emerged as promising candidates in various therapeutic areas, from novel analgesics to antagonists for specific receptors. However, the journey from a biologically active "hit" to a viable clinical candidate is contingent upon a favorable pharmacokinetic (PK) profile. A compound's absorption, distribution, metabolism, and excretion (ADME) properties dictate its concentration and persistence at the site of action, ultimately governing its efficacy and safety.

This guide provides a comparative framework for assessing the pharmacokinetic properties of this compound derivatives. We will move beyond a simple listing of protocols to explain the causal relationships behind experimental choices, offering insights grounded in years of drug development experience. The objective is to empower researchers to design intelligent screening cascades, interpret complex data sets, and make informed decisions in the lead optimization process.

The ADME Funnel: A Strategic Approach to PK Profiling

Effective PK assessment is not a one-size-fits-all process. It is a tiered approach, often visualized as a funnel, where a large number of compounds are rapidly triaged using high-throughput in vitro assays before a select few advance to more resource-intensive in vivo studies. This strategy ensures that resources are focused on compounds with the highest probability of success.

ADME_Workflow Synthesis New Chemical Entities (THIQ Derivatives) InVitro Tier 1: In Vitro ADME Screening (High-Throughput) Synthesis->InVitro Data1 Data Analysis: - Solubility - Permeability - Metabolic Stability - CYP Inhibition InVitro->Data1 Decision1 Go/No-Go Decision Prioritize for Optimization Data1->Decision1 Optimization Medicinal Chemistry (Structure-Property Relationship Guided) Decision1->Optimization Iterate InVivo Tier 2: In Vivo PK Study (Rodent Model) Decision1->InVivo Advance Optimization->Synthesis Data2 Data Analysis: - Cmax, Tmax, AUC - Clearance (CL) - Half-life (t½) - Bioavailability (%F) InVivo->Data2 Decision2 Candidate Selection for Preclinical Development Data2->Decision2

A tiered workflow for assessing pharmacokinetic properties.

Foundational In Vitro Assays: Building the Pharmacokinetic Profile

In vitro ADME assays are the bedrock of early drug discovery, offering rapid, cost-effective insights into a compound's likely in vivo behavior. They allow for the simultaneous testing of multiple compounds, facilitating the establishment of crucial structure-property relationships (SPR).

Metabolic Stability in Liver Microsomes

Causality: Before a drug can act, it must survive the body's primary metabolic hub: the liver. The cytochrome P450 (CYP) enzyme superfamily, highly concentrated in liver microsomes, is responsible for the metabolism of a vast number of xenobiotics. Assessing a compound's stability in the presence of these enzymes is a critical first pass to estimate its metabolic clearance and, consequently, its half-life and potential dosing frequency. A compound that is metabolized too quickly will likely have poor bioavailability and require frequent, high doses.

Experimental Protocol: Microsomal Stability Assay

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Pooled liver microsomes (human, rat, or mouse) are commercially available and should be thawed on ice immediately before use.

  • Reaction Mixture: In a 96-well plate, combine the test compound (final concentration typically 1 µM) with a phosphate buffer (pH 7.4) and the liver microsomes (e.g., 0.5 mg/mL).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. NADPH is a necessary cofactor for CYP enzyme activity.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant, containing the remaining parent compound, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Cytochrome P450 (CYP) Inhibition

Causality: Beyond being metabolized, a drug candidate might inhibit CYP enzymes, creating a risk for drug-drug interactions (DDIs). If a patient takes our THIQ derivative (an inhibitor) concurrently with another drug that is cleared by the same CYP enzyme, the second drug's concentration could rise to toxic levels. Assessing CYP inhibition is a regulatory requirement and crucial for patient safety. The primary human drug-metabolizing CYPs include 1A2, 2C9, 2C19, 2D6, and 3A4.

Experimental Protocol: Fluorometric CYP Inhibition Assay

  • System: The assay uses recombinant human CYP enzymes for specific isoforms, combined with a fluorogenic probe substrate that emits a fluorescent signal upon metabolism.

  • Incubation: In a 96-well plate, the test compound (at various concentrations) is incubated with a specific recombinant CYP isoform, the corresponding probe substrate, and an NADPH-regenerating system at 37°C.

  • Detection: The reaction is monitored over time by measuring the increase in fluorescence.

  • Analysis: The rate of fluorescence generation in the presence of the test compound is compared to a vehicle control (e.g., DMSO). The data is used to calculate an IC50 value—the concentration of the compound required to cause 50% inhibition of the enzyme's activity. A low IC50 value indicates a potent inhibitor and a higher risk of DDIs.

Plasma Protein Binding (PPB)

Causality: Once absorbed into the bloodstream, drugs can bind to plasma proteins like albumin and α1-acid glycoprotein. It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues, interact with its target, and be cleared. High plasma protein binding (>99%) can limit a drug's efficacy and complicates the interpretation of PK/PD relationships.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Setup: The RED device consists of single-use inserts, each with two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff, which retains proteins but allows small molecules (our drug) to pass through.

  • Sample Loading: The test compound is added to plasma (human or rodent) and dispensed into one chamber (the plasma chamber). Phosphate buffer (pH 7.4) is added to the other chamber (the buffer chamber).

  • Equilibration: The plate is sealed and incubated at 37°C with shaking for several hours (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Analysis: After incubation, equal volumes are sampled from both the plasma and buffer chambers. The concentration of the drug in each sample is quantified by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as (1 - fu) * 100.

In Vivo Pharmacokinetics: The Whole-System View

While in vitro assays are predictive, in vivo studies in animal models (typically rodents) provide the definitive measure of a drug's behavior in a complex, living system. These studies integrate all ADME processes simultaneously to determine key parameters that are essential for predicting human pharmacokinetics and establishing a dosing regimen.

Experimental Protocol: Rodent Pharmacokinetic Study (Rat)

  • Animal Model: Male Sprague-Dawley rats are commonly used. For studies involving intravenous (IV) administration, animals may be surgically fitted with a jugular vein cannula for ease of dosing and blood collection.

  • Dosing: Two groups of animals are used (n=3-5 per group).

    • IV Group: The compound is administered as a single bolus dose (e.g., 1-2 mg/kg) via the cannula. This route ensures 100% of the drug enters systemic circulation and serves as the reference for calculating bioavailability.

    • Oral (PO) Group: The compound is administered via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Blood samples (approx. 100-200 µL) are collected at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen (-80°C) until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data is plotted. Specialized software (e.g., Phoenix WinNonlin) is used to calculate key PK parameters, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time at which Cmax is reached.

    • AUC: Area under the concentration-time curve, representing total drug exposure.

    • CL: Clearance, the volume of plasma cleared of the drug per unit time.

    • Vdss: Volume of distribution at steady state, indicating how extensively the drug distributes into tissues.

    • t½: Elimination half-life.

    • F%: Oral bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Comparative Analysis: Structure-Property Relationships in Action

To illustrate the application of these assays, let's compare three hypothetical this compound derivatives.

  • Compound A: The unsubstituted parent scaffold.

  • Compound B: A derivative with a lipophilic tert-butyl group added to the aromatic ring to potentially increase target potency.

  • Compound C: A derivative where a metabolically labile methoxy group is replaced with a more stable fluoro group.

Pharmacokinetic ParameterAssayCompound A (Parent)Compound B (Lipophilic)Compound C (Stabilized)Expert Causality & Interpretation
Solubility (µM) at pH 7.4Kinetic Solubility15025130The lipophilic group in B significantly reduces aqueous solubility, which can hinder absorption. C retains solubility similar to the parent.
Permeability (Papp, 10⁻⁶ cm/s)PAMPA5.515.26.1Increased lipophilicity in B dramatically improves passive permeability. A and C show moderate permeability.
Metabolic Stability (t½, min)Rat Liver Microsomes25< 555B 's lipophilicity makes it a prime substrate for CYP enzymes, leading to rapid metabolism. Blocking a metabolic soft spot in C significantly improves its stability.
CYP3A4 Inhibition (IC50, µM)Fluorometric Assay> 502.3> 50The lipophilic nature of B often leads to stronger binding in the active site of hydrophobic CYP enzymes like 3A4, increasing DDI risk.
Plasma Protein Binding (%)Rapid Equilibrium Dialysis85> 99.588High lipophilicity in B causes extensive binding to plasma proteins, leaving very little free drug available for therapeutic action.
Clearance (mL/min/kg)In vivo Rat PK (IV)359515In vivo clearance confirms the in vitro data. B is cleared extremely rapidly, while C 's clearance is desirably low.
Oral Bioavailability (%)In vivo Rat PK (PO vs IV)30%< 2%65%Despite poor permeability, A has moderate bioavailability. B 's combination of low solubility and extremely high first-pass metabolism results in negligible bioavailability. C 's excellent metabolic stability and moderate solubility/permeability result in good oral bioavailability.

This comparative data clearly illustrates the trade-offs in drug design. The attempt to increase potency by adding a lipophilic group (Compound B ) was detrimental to its entire ADME profile.

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,6,7,8-Tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 5,6,7,8-Tetrahydroisoquinolin-8-amine is foundational to discovery. However, advancing science must be predicated on an unwavering commitment to safety. This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the highest degree of care.

Hazard Assessment: Understanding the "Why"

This compound and its common salt forms are classified with specific hazards that directly inform our PPE choices. A thorough understanding of these risks is the first line of defense.

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1][2][3][4]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2][3][4]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3][4]

  • Harmful if Swallowed (H302): Ingestion of the compound can be harmful.[5][6][7]

These classifications are not merely regulatory labels; they are directives. Skin and eye irritation necessitate robust barrier protection, while the potential for respiratory irritation demands stringent controls to prevent inhalation.

Core Protective Equipment: Your Essential Armor

The selection of PPE is a critical control measure. The following equipment is mandatory for any procedure involving this compound, particularly when handling the solid, powdered form.

PPE CategorySpecificationRationale & Causality
Hand Protection Double-gloving with nitrile gloves (minimum 5 mil thickness).Nitrile provides good resistance against a range of chemicals.[8] Double-gloving is a field-proven best practice that creates a redundant barrier, offering critical protection against tears, punctures, and incidental exposure during glove removal.[8][9]
Eye & Face Protection Safety glasses with integrated side shields (minimum). Chemical safety goggles and a full-face shield are required when a splash hazard exists.Protects against accidental splashes and airborne particles, directly mitigating the "Serious Eye Irritation" (H319) hazard.[1][10] Side shields are essential to prevent exposure from the periphery.
Respiratory Protection All handling of solids must occur in a certified chemical fume hood. If weighing outside a containment hood, a NIOSH-approved N95 or P100 respirator is mandatory.A chemical fume hood is the primary engineering control to prevent inhalation of powders, addressing the "Respiratory Irritation" (H335) hazard.[8] A respirator provides personal protection if engineering controls are insufficient or unavailable for a specific task.[11]
Body Protection Flame-resistant laboratory coat with snug-fitting cuffs.A lab coat protects skin and personal clothing from contamination.[8] Snug cuffs are crucial as they can be tucked into the outer glove, creating a seamless barrier and preventing skin exposure at the wrist.

The Handling Workflow: A Step-by-Step Protocol

Adherence to a strict, sequential workflow is paramount for safety. The following diagram and protocol break down the process into discrete, manageable steps, each with a clear safety objective.

Caption: Workflow for Safe Handling of this compound.

Protocol Details:
  • Preparation Phase:

    • Before bringing the chemical into the workspace, verify that the chemical fume hood has a current certification and is drawing air correctly.

    • Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[3][10][11]

    • Designate a specific area within the hood for the handling procedure to contain any potential contamination.

  • Handling Phase:

    • All transfers, weighing, and manipulations of the solid compound must occur within the fume hood to contain dust and vapors.[8]

    • When handling the powder, use a spatula. Avoid pouring or any action that could create airborne dust.

    • Keep the container tightly sealed when not in immediate use.[1][12]

  • Decontamination and Doffing:

    • The process of removing PPE is a point of high risk for exposure. Follow a strict doffing sequence to avoid cross-contamination.

    • Remove the outer gloves first, turning them inside out.

    • Remove your lab coat and eye protection.

    • Finally, remove the inner gloves and immediately wash your hands with soap and water for at least 20 seconds.[1][11][12]

Emergency Response & Disposal

Exposure Protocol:

  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1][5][11] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[1][11][13] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1][5][11] If breathing is difficult, administer oxygen. Seek medical attention.[1]

Disposal Plan:

  • All contaminated materials, including gloves, wipes, and empty containers, must be treated as hazardous waste.[14]

  • Place all solid waste into a clearly labeled, sealed container designated for hazardous chemical waste.[1][14]

  • Never dispose of this compound or its waste down the drain or in regular trash.[14]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup by a licensed waste disposal service.[1][14]

By integrating this expert-driven guidance into your daily laboratory operations, you build a resilient culture of safety that protects not only you and your colleagues but also the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydroisoquinolin-8-amine
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydroisoquinolin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.